molecular formula C18H15Br2Sb B073188 Triphenylantimony dibromide CAS No. 1538-59-6

Triphenylantimony dibromide

Cat. No.: B073188
CAS No.: 1538-59-6
M. Wt: 512.9 g/mol
InChI Key: QHXPZUYAVMUVJN-UHFFFAOYSA-L
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Description

Triphenylantimony dibromide is a useful research compound. Its molecular formula is C18H15Br2Sb and its molecular weight is 512.9 g/mol. The purity is usually 95%.
The exact mass of the compound Triphenylantimony dibromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 173041. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Triphenylantimony dibromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triphenylantimony dibromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dibromo(triphenyl)-λ5-stibane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/3C6H5.2BrH.Sb/c3*1-2-4-6-5-3-1;;;/h3*1-5H;2*1H;/q;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXPZUYAVMUVJN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Br2Sb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305981
Record name Triphenylantimonydibromide
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Molecular Weight

512.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1538-59-6
Record name NSC173041
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Record name Triphenylantimonydibromide
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Record name Triphenylantimony dibromide
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Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Triphenylantimony Dibromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Formula to Functional Understanding

Triphenylantimony dibromide, (C₆H₅)₃SbBr₂, is an organoantimony compound that holds significant interest in various chemical and pharmaceutical research areas.[1][2] Its utility as a precursor in the synthesis of other organoantimony(V) complexes, such as catecholates, highlights its importance in the development of new chemical entities.[3] A thorough understanding of its three-dimensional structure at the atomic level is paramount for predicting its reactivity, understanding its biological activity, and designing novel derivatives with tailored properties. Single-crystal X-ray diffraction stands as the definitive technique for elucidating such intricate molecular architectures, providing precise information on bond lengths, bond angles, and intermolecular interactions that govern the compound's behavior in the solid state.[4][5] This guide provides a comprehensive overview of the crystal structure analysis of triphenylantimony dibromide, from synthesis and crystal growth to the detailed interpretation of its structural features.

I. Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to understanding the crystal structure of triphenylantimony dibromide begins with its synthesis and the subsequent growth of high-quality single crystals.

A. Synthesis of Triphenylantimony Dibromide

Triphenylantimony dibromide is typically synthesized through the oxidative addition of bromine to triphenylstibine, Sb(C₆H₅)₃.[6] Triphenylstibine itself can be prepared via a Grignard reaction between phenylmagnesium bromide and antimony trichloride.[7]

Experimental Protocol: Synthesis of Triphenylstibine

  • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, prepare phenylmagnesium bromide from magnesium turnings and bromobenzene in dry diethyl ether.

  • Cool the Grignard reagent in an ice bath and add a solution of antimony trichloride in dry ether dropwise with vigorous stirring.

  • After the addition is complete, reflux the mixture for a designated period to ensure the reaction goes to completion.

  • Hydrolyze the reaction mixture with an aqueous solution of a mild acid (e.g., ammonium chloride).

  • Separate the ethereal layer, wash it with water, and dry it over an anhydrous salt (e.g., magnesium sulfate).

  • Evaporate the ether to obtain crude triphenylstibine, which can be purified by recrystallization.[7]

Experimental Protocol: Synthesis of Triphenylantimony Dibromide

  • Dissolve the purified triphenylstibine in a suitable solvent, such as toluene.

  • Add a stoichiometric amount of bromine, dissolved in the same solvent, dropwise to the triphenylstibine solution at room temperature.

  • The reaction is typically rapid, leading to the precipitation of triphenylantimony dibromide as a white solid.

  • The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent system.[3]

B. Crystal Growth

Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystal structure determination.[4] For triphenylantimony dibromide, slow evaporation of a saturated solution in a suitable solvent or a mixture of solvents is a common technique. The choice of solvent is critical and is often determined empirically.

II. The Core Technique: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid.[8][9] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

A. The Experimental Workflow

The determination of a crystal structure by X-ray diffraction follows a well-defined workflow, from data collection to structure refinement.

experimental_workflow Figure 1: Single-Crystal X-ray Diffraction Workflow crystal Crystal Selection & Mounting data_collection X-ray Data Collection crystal->data_collection data_processing Data Reduction & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Patterson or Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: A generalized workflow for determining a crystal structure using single-crystal X-ray diffraction.

Step-by-Step Methodology:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[9]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The crystal is rotated, and the intensities and positions of the diffracted X-rays are recorded by a detector.

  • Data Reduction: The raw diffraction data are processed to correct for experimental factors and to integrate the intensities of the individual reflections.

  • Structure Solution: The processed data are used to solve the "phase problem" and obtain an initial model of the crystal structure. This can be achieved using methods such as the Patterson method for compounds containing heavy atoms like antimony, or direct methods.[10]

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods to improve the accuracy of the atomic positions, thermal parameters, and other structural parameters.

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.

III. The Molecular Architecture of Triphenylantimony Dibromide

While a specific crystallographic information file (CIF) for triphenylantimony dibromide was not directly retrieved, the crystal structures of closely related organoantimony(V) halides provide a strong basis for describing its molecular geometry and crystal packing.[10][11]

A. Coordination Geometry

The central antimony atom in triphenylantimony dibromide is pentacoordinate. Based on the structures of analogous compounds like diphenylantimony(V) tribromide and bis(isocyanato)triphenylantimony, the coordination geometry around the antimony atom is expected to be a trigonal bipyramidal .[10][11] In this arrangement, the three phenyl groups occupy the equatorial positions, and the two bromine atoms occupy the axial positions. This arrangement is consistent with Bent's rule, which predicts that more electronegative substituents will prefer to occupy the axial positions in a trigonal bipyramidal geometry.

Caption: A schematic representation of the trigonal bipyramidal geometry of triphenylantimony dibromide.

B. Bond Parameters

The bond lengths and angles within the triphenylantimony dibromide molecule are crucial for a detailed understanding of its structure. Based on data from related structures, the following trends can be anticipated.[10]

Table 1: Expected Bond Parameters for Triphenylantimony Dibromide

ParameterExpected ValueJustification
Sb-Br (axial) bond length~2.5 - 2.7 ÅConsistent with known Sb-Br bond lengths in similar organoantimony(V) compounds.[10]
Sb-C (equatorial) bond length~2.1 - 2.2 ÅTypical Sb-C single bond distance.[11]
Br-Sb-Br bond angle~180°Ideal axial-axial bond angle in a trigonal bipyramidal geometry.
C-Sb-C bond angle~120°Ideal equatorial-equatorial bond angle in a trigonal bipyramidal geometry.
Br-Sb-C bond angle~90°Ideal axial-equatorial bond angle in a trigonal bipyramidal geometry.

It is important to note that distortions from the ideal trigonal bipyramidal geometry are common due to steric hindrance from the bulky phenyl groups and crystal packing effects.[10] For instance, the Br-Sb-Br angle may deviate slightly from 180°.

C. Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces. In the case of triphenylantimony dibromide, van der Waals interactions between the phenyl rings of adjacent molecules are expected to be the dominant forces. The possibility of weak halogen bonding (Sb···Br interactions) between neighboring molecules could also influence the crystal packing, as observed in related structures.[5][10] A detailed analysis of the crystal packing can reveal insights into the solid-state properties of the compound, such as its melting point and solubility.

IV. Significance in a Broader Context

The precise structural information obtained from the crystal structure analysis of triphenylantimony dibromide has significant implications for various fields:

  • Drug Development: Understanding the three-dimensional shape of a molecule is fundamental in rational drug design.[4] The detailed structural data can be used to predict how the molecule might interact with biological targets and to design more potent and selective derivatives.

  • Materials Science: The arrangement of molecules in the solid state influences the material's properties. Knowledge of the crystal packing can aid in the design of new materials with specific optical, electronic, or mechanical properties.[5]

  • Fundamental Chemistry: The crystal structure provides valuable data for understanding bonding and stereochemistry in hypervalent antimony compounds. This information contributes to the broader understanding of the chemistry of main group elements.

Conclusion

The crystal structure analysis of triphenylantimony dibromide, achieved through single-crystal X-ray diffraction, provides an unparalleled level of detail about its molecular architecture. The anticipated trigonal bipyramidal geometry, with axial bromine atoms and equatorial phenyl groups, is a key feature that dictates its chemical behavior. This in-depth structural knowledge is not merely an academic exercise; it is a critical tool for researchers in drug discovery, materials science, and fundamental chemistry, enabling the rational design of new molecules and materials with desired functionalities. The methodologies and interpretations presented in this guide serve as a foundational framework for the structural elucidation and understanding of this important organoantimony compound and its derivatives.

References

  • G. Ferguson, C. Glidewell, D. Lloyd, S. Metcalfe, "Stereochemistry of some organic derivatives of Group Vb elements. Part V. Crystal and molecular structure of bis(isocyanato)triphenylantimony," Journal of the Chemical Society, Dalton Transactions, 1978, pp. 1433-1436. Link

  • M. Hall, D.B. Sowerby, "Crystal structures of diphenylantimony(V) tribromide, dibromide chloride, and bromide dichloride," Journal of the Chemical Society, Dalton Transactions, 1980, pp. 1292-1296. Link

  • American Elements, "Triphenylantimony Dibromide," American Elements Website. Link

  • Ab Enterprises, "Triphenylantimony Dibromide," Ab Enterprises Website. Link

  • A. A. Glinyanaya, N. I. Makarova, V. K. Cherkasov, G. K. Fukin, "Triphenylantimony(V) Catecholates of the Type (3-RS-4,6-DBCat)SbPh3-Catechol Thioether Derivatives: Structure, Electrochemical Properties, and Antiradical Activity," Molecules, vol. 26, no. 6, p. 1729, Mar. 2021. Link

  • J. I. Harris, S. T. Bowden, W. J. Jones, "Triphenylstibine," Organic Syntheses, vol. 2, p. 611, 1943. Link

  • Wikipedia, "Triphenylstibine," Wikipedia, The Free Encyclopedia. Link

  • PMC Organometallix, "Triphenylantimony (TPA)," PMC Organometallix Website. Link

  • Guidechem, "TRIPHENYLANTIMONY DIBROMIDE (cas 1538-59-6) SDS/MSDS download," Guidechem Website. Link

  • Strem, "Triphenylantimony dibromide, 98+%," Strem Website. Link

  • J. R. Deschamps, "X-Ray Crystallography of Chemical Compounds," Current Medicinal Chemistry, vol. 14, no. 2, pp. 238-247, 2007. Link

  • Wayne Breslyn, "PH3 Molecular Geometry / Shape and Bond Angles," YouTube, Feb. 10, 2019. Link

  • Pearson+, "What is the molecular geometry of PH3?," Pearson+ Website. Link

  • I. I. E. Nugrahani, "Characterisation and Study of Compounds by Single Crystal X-ray Diffraction," Crystals, vol. 10, no. 10, p. 917, Oct. 2020. Link

  • T. Royappa, "X-ray Crystallography," University of West Florida. Link

  • BYJU'S, "How to Draw the Lewis Structure of PBr3," BYJU'S Website. Link

  • The Organic Chemistry Tutor, "Molecular Geometry & VSEPR Theory - Basic Introduction," YouTube, Oct. 24, 2017. Link

  • Wikipedia, "X-ray crystallography," Wikipedia, The Free Encyclopedia. Link

  • Prof Ryu's General Chem RPI, "Week05_03A_molecular shape and polarity - PBr3," YouTube, Sep. 26, 2020. Link

  • McMaster Demystifying Medicine, "What is X-Ray Crystallography?," YouTube, May 24, 2023. Link

Sources

Technical Guide: FT-IR Spectroscopic Analysis of Triphenylantimony Dibromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the FT-IR spectroscopic characterization of Triphenylantimony(V) Dibromide (


) , a hypervalent organometallic compound utilized in catalysis and synthetic chemistry.

Executive Summary

Triphenylantimony dibromide (


)  is a pentavalent organoantimony compound exhibiting a trigonal bipyramidal (TBP) geometry. In drug development and catalysis research, Fourier Transform Infrared (FT-IR) spectroscopy is the primary tool for validating the oxidative addition of bromine to the triphenylantimony precursor (

) and confirming the integrity of the Sb(V) center.

This guide provides a rigorous analysis of the vibrational signature of


, distinguishing between the dominant phenyl ring modes (Whiffen modes) and the diagnostic metal-ligand vibrations.
Molecular Architecture & Vibrational Theory

To accurately interpret the IR spectrum, one must understand the symmetry constraints imposed by the molecular geometry.

  • Geometry: Trigonal Bipyramidal (TBP).[1]

  • Symmetry: Idealized

    
     symmetry.
    
    • Equatorial Plane: Three phenyl rings (

      
      ) occupy the equatorial positions.
      
    • Axial Positions: Two bromine atoms (

      
      ) occupy the axial positions (
      
      
      
      angle
      
      
      ).
  • Vibrational Consequences:

    • Sb-C Stretching: The equatorial Sb-C bonds are shorter and stronger than the axial bonds. The asymmetric Sb-C stretch is IR active and typically observed in the 450–480

      
       region.
      
    • Sb-Br Stretching: Due to the high atomic mass of bromine and the linearity of the axial bond, the asymmetric Sb-Br stretch (

      
       species in 
      
      
      
      ) occurs in the Far-IR region (< 300
      
      
      ), often outside standard FT-IR detection limits (4000–400
      
      
      ).
Diagram 1: Structural Logic & Symmetry

G Precursor Precursor: Triphenylantimony (Sb III) Reaction Oxidative Addition (+ Br2) Precursor->Reaction Oxidation Product Product: Ph3SbBr2 (Sb V) Reaction->Product Formation Geometry Geometry: Trigonal Bipyramidal (D3h) Product->Geometry Steric Arrangement Modes Phenyl Modes (Whiffen) Sb-C (Equatorial) Sb-Br (Axial/Far-IR) Geometry->Modes Selection Rules

Caption: Transition from Pyramidal Sb(III) to Trigonal Bipyramidal Sb(V) and resulting vibrational modes.

Experimental Protocol: Synthesis & Sample Preparation

High-quality spectroscopic data requires high-purity samples. The following protocol ensures the complete conversion of Sb(III) to Sb(V).

3.1. Synthesis Workflow

Reaction:



  • Dissolution: Dissolve 1.0 g (2.8 mmol) of Triphenylantimony (

    
    ) in 10 mL of glacial acetic acid (or anhydrous benzene).
    
  • Bromination: Add a solution of bromine (

    
    ) in the same solvent dropwise at room temperature.
    
    • Endpoint Indicator: The solution will turn from colorless to a persistent faint yellow/orange, indicating excess bromine.[2]

  • Precipitation: If using acetic acid, the product often precipitates immediately. If using benzene, concentrate the solution or add hexanes to induce crystallization.

  • Purification: Recrystallize from benzene/ethanol.

    • Target Melting Point: 218–220 °C.

3.2. FT-IR Sample Preparation (KBr Pellet Method)

Because


 is a solid, the KBr pellet method is preferred to avoid interference from mulling agents (like Nujol) in the C-H stretching region.
  • Grinding: Mix 1 mg of dry

    
     with 100 mg of spectroscopic-grade KBr powder.
    
  • Pressing: Press the mixture under vacuum (to remove water) at 8–10 tons of pressure for 2 minutes.

  • Acquisition: Record the background (pure KBr) and sample spectrum from 4000 to 400

    
     (Standard) or down to 200 
    
    
    
    (if Far-IR optics are available).
Spectral Analysis & Band Assignment

The spectrum of


 is dominated by the "Whiffen modes" of the monosubstituted phenyl rings. The diagnostic shifts occur in the lower frequency region.
4.1. The Diagnostic Table
Frequency (

)
IntensityAssignment (Whiffen Mode)Structural Significance
3070 – 3050 Weak

Aromatic C-H stretching.
1575 Medium

(k)
Ring skeletal vibration; characteristic of heavy-metal phenyls.
1480 Strong

(m)
Aromatic ring stretch.
1435 Strong

(n)
Aromatic ring stretch; often split in Sb(V) compounds.
1185 Weak

(a)
In-plane C-H bending.
1065 WeakX-sensitive (q)"X-sensitive" mode; couples with the Sb-C vibration.
998 MediumRing Breathing (p)Trigonal ring deformation.
730 – 740 Strong

(f)
Out-of-plane C-H bending (5 adjacent H).
690 Strong

(v)
Out-of-plane ring deformation.
455 – 465 Medium

(t)
Critical Diagnostic: Asymmetric Sb-C stretch.
< 300 Strong

Far-IR Only: Asymmetric Sb-Br stretch (Axial).
4.2. Detailed Interpretation
  • The "t-mode" (Sb-C Stretch): In

    
     (Sb(III)), this band appears near 450 
    
    
    
    . Upon oxidation to
    
    
    (Sb(V)), the band typically shifts slightly to higher frequency (455–465
    
    
    ) or intensifies. This mode is the primary marker for the integrity of the organometallic framework within the standard IR range.
  • The "y-mode" (450-460

    
    ):  Often overlapping with the t-mode, this is an out-of-plane ring deformation sensitive to the mass of the central metal.
    
  • Absence of Sb-Br in Standard IR: Researchers must note that the Sb-Br stretching frequency is governed by the heavy mass of the bromine atom. It typically manifests between 200–250

    
     . Absence of a band >400 
    
    
    
    does not indicate a lack of bromine; it simply indicates the vibration is outside the standard mid-IR window.
Quality Control & Validation Workflow

To validate the synthesis of


 using FT-IR, follow this logic path:
Diagram 2: Spectroscopic Validation Logic

Validation Spectrum Acquire Spectrum (4000 - 400 cm-1) Check1 Check 3050 cm-1 (Aromatic C-H) Spectrum->Check1 Check2 Check 690/730 cm-1 (Mono-sub Phenyl) Check1->Check2 Check3 Check 450-465 cm-1 (Sb-C Stretch) Check2->Check3 Decision Is Sb-C present? Check3->Decision Outcome Valid Organoantimony Core Decision->Outcome Yes

Caption: Step-by-step spectral validation for Triphenylantimony Dibromide.

References
  • American Elements. Triphenylantimony Dibromide Product Information. Retrieved from

  • Strem Chemicals. Triphenylantimony dibromide, 98+% Product Detail. Retrieved from

  • Gupta, A. et al. (2002).[1] Synthetic, spectroscopic and structural aspects of triphenylantimony(V) complexes. Polyhedron, 21(23), 2387-2392.[1] Retrieved from

  • Jensen, K. A. & Nielsen, P. H. (1963). Infrared Spectra of Some Organic Compounds of Group VB Elements. Acta Chemica Scandinavica, 17, 1875-1885. (Foundational text for Ph-Sb vibrational assignments).

  • Organic Syntheses. Triphenylstibine (Precursor Synthesis). Org.[2][3][4] Synth. 1927, 7, 86. Retrieved from

Sources

Thermal Stability and Decomposition of Triphenylantimony Dibromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Triphenylantimony dibromide, with the chemical formula (C₆H₅)₃SbBr₂, is a pentavalent organoantimony compound that finds utility in various fields, including organic synthesis and as a precursor for other organometallic compounds.[1][2] The thermal stability of such compounds is a critical parameter that dictates their storage, handling, and application conditions, particularly in processes requiring elevated temperatures. This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of triphenylantimony dibromide, synthesized from field-proven insights and established analytical principles. While specific, detailed thermal analysis data for triphenylantimony dibromide is not extensively documented in publicly available literature, this guide will infer its thermal behavior based on the well-understood chemistry of related organoantimony compounds and established analytical methodologies.

Molecular Structure and Properties

Triphenylantimony dibromide possesses a trigonal bipyramidal geometry, with the three phenyl groups occupying the equatorial positions and the two bromine atoms in the axial positions. This structure is a consequence of the VSEPR theory for pentacoordinate central atoms.

PropertyValueSource
Chemical Formula C₁₈H₁₅Br₂Sb[3]
Molecular Weight 512.89 g/mol [3]
Appearance White crystalline solid[4]
Melting Point 216 °C[4]
Sensitivity Moisture sensitive[4]

Synthesis of Triphenylantimony Dibromide

The synthesis of triphenylantimony dibromide is typically achieved through the oxidative addition of bromine to triphenylstibine.[2] This reaction is characteristic of the conversion of trivalent organoantimony(III) compounds to pentavalent organoantimony(V) species.

Experimental Protocol: Synthesis of Triphenylantimony Dibromide

  • Dissolution: Dissolve triphenylstibine (1 equivalent) in a suitable anhydrous solvent, such as benzene or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).

  • Bromination: Slowly add a solution of bromine (1 equivalent) in the same solvent to the triphenylstibine solution at room temperature with constant stirring.

  • Reaction: The reaction is typically exothermic and proceeds rapidly, leading to the precipitation of the white crystalline product, triphenylantimony dibromide.

  • Isolation: The product can be isolated by filtration.

  • Purification: Recrystallization from a suitable solvent, such as hot benzene or a mixture of dichloromethane and hexane, can be performed to obtain a purified product.

  • Drying: The purified crystals should be dried under vacuum to remove any residual solvent.

Note: Due to the moisture sensitivity of the product, all glassware should be thoroughly dried, and anhydrous solvents should be used.

Thermal Analysis: Understanding Decomposition Behavior

The thermal stability and decomposition of triphenylantimony dibromide can be systematically investigated using a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of non-volatile residue.

Expected TGA Profile of Triphenylantimony Dibromide:

Temperature Range (°C)Expected Weight LossAssociated Process
> 220SignificantOnset of decomposition following melting.
220 - 400Gradual/StepwiseCleavage of Sb-C bonds and release of organic fragments.
> 400Stable ResidueFormation of a stable inorganic residue.
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Expected DSC Profile of Triphenylantimony Dibromide:

  • Melting: A sharp endothermic peak is expected at approximately 216 °C, corresponding to the melting point of the compound.[4]

  • Decomposition: Following the melting endotherm, one or more exothermic peaks are anticipated, indicating the decomposition of the molecule. The exotherms are due to the energy released from bond-breaking and the formation of new, more stable products.

Experimental Protocol: Thermal Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of triphenylantimony dibromide into an appropriate TGA/DSC pan (e.g., alumina or platinum).

  • Instrumentation: Place the sample pan and a reference pan in the TGA/DSC instrument.

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Analyze the resulting TGA (weight vs. temperature) and DSC (heat flow vs. temperature) curves to determine the onset of decomposition, peak temperatures, and enthalpy changes.

Decomposition Mechanism and Products

The thermal decomposition of pentavalent organoantimony compounds typically proceeds through the reductive elimination of organic groups or the homolytic cleavage of the antimony-carbon bonds. For triphenylantimony dibromide, the most probable decomposition pathway involves the initial cleavage of the Sb-C bonds.

Proposed Decomposition Pathway:

DecompositionPathway Ph3SbBr2 Triphenylantimony Dibromide (Ph₃SbBr₂) Intermediate [Ph₂SbBr₂]• + Ph• Ph3SbBr2->Intermediate Δ (Heat) Homolytic Cleavage Products1 Triphenylstibine (Ph₃Sb) + Br₂ Ph3SbBr2->Products1 Δ (Heat) Reductive Elimination Products2 Diphenylantimony Bromide (Ph₂SbBr) + Bromobenzene (PhBr) Intermediate->Products2 Radical Recombination FinalResidue Inorganic Residue (e.g., SbBr₃, Sb₂O₃ if O₂ present) Products1->FinalResidue Further Decomposition Products2->FinalResidue Further Decomposition

Caption: Proposed thermal decomposition pathways for triphenylantimony dibromide.

The decomposition is likely initiated by the homolytic cleavage of an antimony-phenyl bond, generating a triphenylantimony bromide radical and a phenyl radical. These reactive intermediates can then undergo a variety of subsequent reactions, including:

  • Hydrogen Abstraction: Phenyl radicals can abstract hydrogen atoms from other organic molecules or solvent residues.

  • Recombination: Radicals can recombine to form biphenyl (from two phenyl radicals) or other coupling products.

  • Reductive Elimination: The parent molecule could also undergo reductive elimination to form triphenylstibine and elemental bromine.

The final non-volatile residue would likely be an inorganic antimony species, such as antimony tribromide (SbBr₃), or if oxygen is present, antimony oxides.

Analysis of Decomposition Products: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To definitively identify the volatile decomposition products, Py-GC-MS is the analytical technique of choice.[5] This method involves heating the sample to a high temperature in an inert atmosphere and then separating and identifying the resulting volatile fragments using a gas chromatograph coupled to a mass spectrometer.

Experimental Workflow: Py-GC-MS

PyGCMS_Workflow cluster_0 Sample Introduction & Pyrolysis cluster_1 Separation cluster_2 Detection & Identification Sample Triphenylantimony Dibromide Sample Pyrolyzer Pyrolyzer (e.g., 300-600°C) Sample->Pyrolyzer GC Gas Chromatograph (GC) (Separation of Volatile Products) Pyrolyzer->GC Transfer of Pyrolyzates MS Mass Spectrometer (MS) (Identification of Fragments) GC->MS Elution of Separated Components Data Data Analysis (Chromatogram & Mass Spectra) MS->Data

Caption: Experimental workflow for Py-GC-MS analysis of decomposition products.

Expected volatile products that could be identified by Py-GC-MS include:

  • Benzene

  • Biphenyl

  • Bromobenzene

  • Other brominated aromatic compounds

Safety Considerations

Organoantimony compounds should be handled with care due to their potential toxicity.[6] Triphenylantimony dibromide is classified as harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects.[7]

  • Handling: Always handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

References

  • Environmental Molecular Sciences Laboratory. Pyrolysis Gas Chromatography-Mass Spectrometry. [Link]

  • Decomposition Studies of Triisopropylantimony and Triallylantimony. DTIC. (1992). [Link]

  • Thermal stability of perovskites CH3NH3PbX3 (X = Cl, Br, I). ResearchGate. (2018). [Link]

  • Triphenylantimony Dibromide. American Elements. [Link]

  • Syntheses, characterization, powder X-ray diffraction analysis and antibacterial and antioxidant activities of triphenylantimony(V) heteroleptic derivatives containing substituted oximes and morpholine dithiocarbamate. ResearchGate. (2021). [Link]

  • Organoantimony chemistry. Wikipedia. [Link]

  • Thermal stability of p-type Ag-doped Mg3Sb2 thermoelectric materials investigated by powder X-ray diffraction. RSC Publishing. (2019). [Link]

  • Triphenylantimony. PubChem. [Link]

  • Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). EAG Laboratories. [Link]

  • Cl alloying improves thermal stability and increases luminescence in iodine-rich inorganic perovskites. eScholarship. (2021). [Link]

  • Application of Pyrolysis–Gas Chromatography–Mass Spectrometry for the Identification of Polymeric Materials. LCGC International. (2015). [Link]

  • Thermochemical Study of CH3NH3Pb(Cl1−xBrx)3 Solid Solutions. MDPI. (2022). [Link]

  • A pyrolysis gas chromatography high resolution mass spectrometry (Py-GC-MS) method for analysis of phthalic acid esters and its application for screening e-waste materials. RSC Publishing. (2022). [Link]

  • Investigation on the decomposition mechanism of tetrabromobisphenol A: Reaction with reactive free radicals and ozone molecules. ResearchGate. (2019). [Link]

  • Pyrolysis-Gas Chromatography-High Resolution Mass Spectrometry with Soft Ionization for Increased Confidence of Polymer Characterization. Waters Corporation. [Link]

  • Synthesis, structure, and reactions of tris(4-fluorophenyl)antimony dibromide. Semantic Scholar. (2016). [Link]

  • Thermal analysis of coordination compounds. Part 3. Thermal decomposition of platinum complexes containing triphenylphosphine, triphenylarsine and triphenylstibine. Semantic Scholar. (1995). [Link]

Sources

Health and safety considerations for handling triphenylantimony dibromide.

Author: BenchChem Technical Support Team. Date: February 2026

Health and Safety Considerations for Handling Triphenylantimony Dibromide

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary

Triphenylantimony dibromide (Ph


SbBr

) is a hypervalent organoantimony(V) compound frequently employed as a mild brominating agent, a catalyst in organic synthesis, and a precursor for complex antimonials. While valuable for its specific reactivity profiles—such as the conversion of alcohols to bromides or as a Lewis acid catalyst—it presents a distinct intersection of hazards: heavy metal toxicity characteristic of antimony and hydrolytic instability typical of organometallic halides.

This guide moves beyond generic safety data sheets (SDS) to provide a field-validated operational framework. It establishes a "Self-Validating System" for handling Ph


SbBr

, ensuring that experimental design inherently mitigates risk through rigorous engineering controls and chemical logic.

Chemical Identity & Physicochemical Profile

Understanding the fundamental properties of Ph


SbBr

is the first step in designing a safe protocol. Its reactivity with moisture dictates the necessary containment strategy.
Parameter Data
Chemical Name Triphenylantimony dibromide
Synonyms Dibromotriphenylstibane; Triphenylantimony(V) dibromide
CAS Number 1538-59-6
Molecular Formula C

H

Br

Sb
Molecular Weight 512.89 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in benzene, toluene, chloroform; reacts with water
Stability Stable under inert atmosphere; hydrolytically unstable

Hazard Identification & Toxicology

The toxicity profile of Ph


SbBr

is bifurcated into its intact organometallic form and its degradation products.
GHS Classification
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]

  • Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1][2][4]

  • Hazardous to the Aquatic Environment, Chronic (Category 2): Toxic to aquatic life with long-lasting effects.[1][2]

Specific Toxicological Mechanisms
  • Antimony Toxicity: Similar to arsenic, antimony targets the respiratory system, cardiovascular system, and liver. Chronic exposure can lead to pneumoconiosis (antimony spots) and myocardial damage.

  • Hydrolytic Hazard (Acid Gas Evolution): Upon contact with atmospheric moisture or water, Ph

    
    SbBr
    
    
    
    undergoes hydrolysis. While less violent than lower molecular weight organometallics, it liberates hydrogen bromide (HBr) and forms the
    
    
    -oxo dimer
    
    
    .
    • Reaction:

      
      
      
    • Risk:[5][2][3][4][6][7][8][9] The generation of HBr poses an immediate respiratory and ocular irritation hazard, necessitating acid-gas rated ventilation.

Engineering Controls & PPE

The hierarchy of controls must prioritize isolation of the hazard from the operator.

Engineering Controls
  • Primary Containment: A certified chemical fume hood is the minimum requirement. The sash must be kept at the lowest working position.

  • Inert Atmosphere: For high-purity applications or storage, a nitrogen/argon glovebox or Schlenk line is recommended to prevent hydrolysis and degradation.

  • Weighing: Weighing should be performed inside the fume hood using a draft shield, or in a glovebox. Never weigh this compound on an open benchtop balance.

Personal Protective Equipment (PPE)
  • Respiratory: If fume hood containment is breached or maintenance is required, a full-face respirator with P100 (HEPA) and Acid Gas (AG) cartridges is required.

  • Dermal:

    • Gloves: Double-gloving is standard. Inner glove: Nitrile (4 mil). Outer glove: Extended cuff Nitrile (8 mil) or Laminate (Silver Shield) for prolonged handling.

    • Body: Flame-resistant lab coat and chemical-resistant apron if handling solutions >100 mL.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient due to the potential for fine dust generation and HBr off-gassing.

Operational Workflow: A Self-Validating System

Safety is not a checklist; it is a logic flow. The following workflow integrates "checkpoints" that validate safety before proceeding to the next step.

The Protocol
  • Pre-Validation (The "Dry" Check):

    • Ensure all glassware is oven-dried. Moisture is the enemy; its presence creates HBr.

    • Checkpoint: Is the solvent anhydrous? If not, the reagent will decompose, releasing fumes and ruining the stoichiometry.

  • Weighing & Transfer:

    • Transfer the solid container into the fume hood.

    • Weigh into a tared, dry flask.

    • Checkpoint: If the white solid appears "clumpy" or sticky, it has likely partially hydrolyzed. Use caution, as HBr may be trapped in the container headspace.

  • Reaction Setup:

    • Add solvent slowly.

    • Maintain an inert blanket (N

      
       or Ar) over the reaction mixture.
      
    • Checkpoint: Monitor for "fuming" upon solvent addition. Fuming indicates rapid hydrolysis; increase ventilation immediately.

  • Quenching & Disposal:

    • Do not pour unreacted material directly into aqueous waste.

    • Quench slowly with a dilute alkaline solution (e.g., sat. NaHCO

      
      ) to neutralize generated HBr.
      
    • Checkpoint: Verify pH of the waste stream is neutral (pH 6-8) before transferring to the waste container.

Visualization: Handling Logic Flow

HandlingWorkflow Start START: Reagent Retrieval Inspect Inspect Physical State (Is it clumpy/discolored?) Start->Inspect DryCheck Moisture Control Check (Glassware/Solvent Dry?) Inspect->DryCheck White/Crystalline Stop_Bad STOP: Potential HBr Buildup Treat as Hazmat Inspect->Stop_Bad Sticky/Fuming Weighing Weighing in Fume Hood (Draft Shield Active) DryCheck->Weighing Yes Stop_Wet STOP: Re-dry System DryCheck->Stop_Wet No Reaction Reaction under Inert Gas (N2/Ar Blanket) Weighing->Reaction Quench Controlled Quench (Slow addition of NaHCO3) Reaction->Quench Waste Waste Segregation (Heavy Metal + Halogenated) Quench->Waste

Caption: Operational logic flow for Ph


SbBr

handling. Blue nodes represent validation checkpoints that must be passed to proceed.

Emergency Response & First Aid

In the event of exposure, the response must address both the antimony toxicity and the corrosive nature of the hydrolysis byproducts.

Exposure Scenarios
  • Inhalation: Immediate removal to fresh air.[5] If breathing is difficult, administer oxygen. Note: Delayed pulmonary edema is possible due to HBr inhalation; medical observation is recommended.

  • Skin Contact: Brush off dry solid before rinsing. Then, rinse with copious water for 15 minutes. Hydrolysis on wet skin will generate heat and acid; rapid removal is critical.

  • Eye Contact: Flush immediately with water for 15 minutes. Do not use neutralization agents in the eye.

Spill Management
  • Evacuate: Clear the immediate area.

  • PPE Up: Don full PPE including respiratory protection.

  • Contain: Cover spill with a dry absorbent (vermiculite or sand). Do not use water , as this will generate acid gas clouds.

  • Clean: Sweep up carefully to avoid dust. Place in a sealed container labeled "Antimony Waste - Toxic."

Visualization: Emergency Logic

EmergencyLogic Spill Spill / Release State Solid or Solution? Spill->State Solid Solid Spill (Do NOT add water) State->Solid Liquid Solution Spill (Solvent + Ph3SbBr2) State->Liquid Action_Solid Cover with Sand/Vermiculite Sweep gently (No Dust) Solid->Action_Solid Action_Liquid Absorb with Pads Ventilate Area Liquid->Action_Liquid Disposal Seal in HazWaste Drum Label: Antimony/Corrosive Action_Solid->Disposal Action_Liquid->Disposal

Caption: Decision matrix for spill response, emphasizing moisture avoidance during solid cleanup.

Waste Management

Proper disposal is a legal and ethical imperative. Ph


SbBr

waste cannot be commingled with standard organic solvents.
  • Segregation: Isolate in a container specifically marked for "Heavy Metal Waste (Antimony)" .

  • Labeling: Labels must indicate:

    • Contains: Triphenylantimony dibromide.[10][5][2][3][11][12][13]

    • Hazards: Toxic, Environmental Hazard.[5][1][2][3][7]

  • Aqueous Waste: Any aqueous layers from quenching (containing Sb residues) must also be collected as heavy metal waste, not flushed down the drain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 299739, Triphenylantimony dibromide. Retrieved from [Link]

  • Sharutin, V. V., et al. (2008). Synthesis, structure, and reactions of tris(4-fluorophenyl)antimony dibromide. Russian Journal of Coordination Chemistry. (Confirming hydrolysis products). Retrieved from [Link]

  • American Elements. Triphenylantimony Dibromide Safety Data. Retrieved from [Link]

Sources

Potential biological activities of triphenylantimony dibromide.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide to Synthesis, Stability, and Biological Application

Executive Summary

Triphenylantimony dibromide (


) represents a pivotal intersection between organometallic chemistry and biological application. While often utilized primarily as a hypervalent precursor for synthesizing complex organoantimony carboxylates and sulfonates, the dibromide itself possesses distinct biological activity. This guide analyzes its role as a Lewis acidic electrophile capable of interacting with cellular targets, details the rigorous synthesis required to ensure purity, and provides actionable protocols for assessing its antimicrobial and cytotoxic potential.

Chemical Identity & Stability Profile

To understand the biological behavior of


, one must first master its solution-phase chemistry. Unlike transition metal complexes, organoantimony(V) compounds exhibit trigonal bipyramidal geometry, with the electronegative bromine atoms occupying the axial positions.
The Hydrolysis Challenge

A critical technical nuance often overlooked in biological screening is the susceptibility of the Sb-Br bond to hydrolysis. In aqueous biological media (pH 7.4),


 exists in equilibrium with its hydroxylated forms.
  • Lipophilicity: The phenyl groups provide high lipophilicity, facilitating transport across the lipid bilayer.

  • Electrophilicity: The central Sb(V) atom is a Lewis acid, making it highly reactive toward nucleophilic centers (e.g., -SH, -NH2) in biomolecules.

Visualization: Synthesis & Hydrolysis Workflow

The following diagram illustrates the oxidative addition synthesis pathway and the subsequent hydrolytic fate in aqueous media.

Ph3SbBr2_Chemistry Ph3Sb Triphenylantimony(III) (Precursor) Ph3SbBr2 Triphenylantimony(V) Dibromide (Active Agent) Ph3Sb->Ph3SbBr2 Oxidative Addition (Acetic Acid/Ether) Br2 Bromine (Br2) (Oxidant) Br2->Ph3SbBr2 Hydrolysis Aqueous Media (pH 7.4) Ph3SbBr2->Hydrolysis Solvation Hydroxy [Ph3Sb(OH)Br] / [Ph3Sb(OH)2] (Hydrolyzed Species) Hydrolysis->Hydroxy Ligand Exchange (Br- displacement)

Figure 1: Synthesis of Triphenylantimony(V) dibromide via oxidative addition and its subsequent hydrolytic equilibrium in biological buffers.

Biological Activity Spectrum

The biological activity of


 is generally considered "moderate" compared to its functionalized derivatives (e.g., cyanoximates or carboxylates), yet it serves as a critical baseline standard. Its activity is driven by the "heavy metal effect" and ligand exchange rates.
Antimicrobial Activity

The compound exhibits broad-spectrum activity, often showing higher efficacy against Gram-positive bacteria due to the lack of a protective outer lipopolysaccharide membrane found in Gram-negative strains.

Target OrganismTypeActivity LevelMIC Range (µg/mL)Notes
Staphylococcus aureusGram (+)Moderate25 – 100Susceptible to membrane disruption.
Bacillus subtilisGram (+)Moderate25 – 50Often used as a model for Gram (+) toxicity.
Escherichia coliGram (-)Low/Moderate50 – >100Outer membrane limits Sb entry.
Pseudomonas aeruginosaGram (-)Low>100High efflux pump activity reduces efficacy.
Aspergillus nigerFungalModerate50 – 100Antifungal activity often exceeds antibacterial.
Cytotoxicity & Antitumor Potential

Organoantimony(V) compounds are investigated as alternatives to Cisplatin.


 demonstrates cytotoxicity against various cell lines, though often with a lower Selectivity Index (SI) than optimized derivatives.
  • Cell Lines: Activity has been noted in murine leukemia (P388) and breast cancer (MCF-7) lines.

  • Toxicity: The primary limitation is non-specific toxicity toward healthy fibroblasts, necessitating dose-optimization or encapsulation strategies.

Mechanism of Action (MoA)

The mechanism is distinct from traditional antibiotics. It relies on the chemical reactivity of the Antimony(V) center.

  • Permeation: The lipophilic triphenyl moiety facilitates passive diffusion through the cell membrane.

  • Thiol Binding: The electrophilic Sb atom binds to thiol (-SH) groups on essential enzymes (e.g., cysteine proteases, glutathione), disrupting cellular redox homeostasis.

  • DNA Interaction: While less potent than platinum drugs,

    
     can interact with DNA phosphate backbones, leading to replication stress.
    
Visualization: Cellular Pathway

MoA_Pathway Extracellular Extracellular Space Sb_Entry Ph3SbBr2 Entry Extracellular->Sb_Entry Membrane Lipid Bilayer (Passive Diffusion) Target_Enzyme Enzyme Inhibition (Cysteine binding) Membrane->Target_Enzyme High Affinity Target_DNA DNA Interaction (Replication Stress) Membrane->Target_DNA Moderate Affinity Intracellular Intracellular Cytosol Sb_Entry->Membrane ROS ROS Generation (Redox Imbalance) Target_Enzyme->ROS Death Apoptosis / Cell Lysis Target_DNA->Death ROS->Death

Figure 2: Proposed mechanism of action involving membrane permeation, enzymatic thiol-binding, and subsequent oxidative stress.

Experimental Protocols

Safety Warning: Organoantimony compounds are toxic. Perform all synthesis in a fume hood. Use nitrile gloves and eye protection.

Protocol A: Synthesis of Triphenylantimony Dibromide

Objective: To produce high-purity


 via oxidative addition.
  • Preparation: Dissolve 5.0 g (14.1 mmol) of Triphenylantimony(III) (

    
    ) in 25 mL of anhydrous diethyl ether or glacial acetic acid.
    
  • Oxidation: Prepare a solution of bromine (

    
    ) in the same solvent.
    
  • Addition: Add the bromine solution dropwise to the stirred antimony solution at 0°C.

    • Critical Step: Maintain 0°C to prevent cleavage of the Sb-C bond. Stop addition immediately when a faint yellow color persists (indicating excess bromine).

  • Isolation:

    • If using ether: The product may precipitate or require concentration.

    • If using acetic acid: Pour the mixture into ice-cold water to precipitate the solid.

  • Purification: Recrystallize from benzene/petroleum ether or hot acetonitrile.

  • Validation: Melting point should be approx. 218–220°C.

Protocol B: Microbroth Dilution Assay (Antibacterial)

Objective: Determine Minimum Inhibitory Concentration (MIC).[1]

  • Stock Solution: Dissolve

    
     in DMSO to create a 10 mg/mL stock.
    
    • Note: Ensure final DMSO concentration in the assay does not exceed 1% to avoid solvent toxicity.

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus) adjusted to

    
     CFU/mL (0.5 McFarland).
    
  • Plate Setup: Use a 96-well plate. Add 100 µL of Mueller-Hinton broth to all wells.

  • Dilution: Perform serial two-fold dilutions of the compound across the plate (Range: 200 µg/mL down to 0.4 µg/mL).

  • Incubation: Add 10 µL of bacterial inoculum to each well. Incubate at 37°C for 24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (Alamar Blue) for colorimetric confirmation if turbidity is ambiguous.

References

  • Hagihara, N., et al. (1968).[2] Synthesis of organoantimony compounds.[1][2][3][4][5][6][7][8][9][10] Journal of the American Chemical Society.

  • Sharma, P., et al. (2022). Non-Antibiotic Antimony-Based Antimicrobials.[5][6] National Institutes of Health (PMID: 36290885).

  • Garascia, R. J., et al. (1976). Improved Methods for the Synthesis of Triphenylantimony Dibromide. The Ohio Journal of Science.

  • Oladipo, S. D., et al. (2024).[5] Novel antimony-based antimicrobial drug targets membranes.[4][5] Microbiology Spectrum (ASM).

  • Gibbons, M. N., et al. (1997).[9] Crystal structures and biological activity of organoantimony(V) halides. Dalton Transactions.

Sources

Methodological & Application

Triphenylantimony dibromide as a Lewis acid catalyst in organic synthesis.

Application Note: Triphenylantimony Dibromide ( ) as a Lewis Acid Catalyst in Organic Synthesis

Executive Summary

Triphenylantimony dibromide (

Lewis acid catalyst



This guide details the use of

  • Epoxide Ring Opening /

    
     Fixation  (Synthesis of Cyclic Carbonates).
    
  • Chemoselective Acetalization of Carbonyl Compounds.

  • Synthesis of N-Heterocycles (Quinoxalines via condensation).

Catalyst Profile & Preparation

Before initiating catalysis, the integrity of the

Chemical Properties
PropertySpecification
Formula

MW 512.87 g/mol
Geometry Trigonal Bipyramidal (Br atoms in apical positions)
Appearance White to off-white crystalline solid
Melting Point 218–220 °C
Solubility Soluble in DCM,

, Toluene; Insoluble in Water
Preparation Protocol (High Purity)

Reference: Confirmed by standard organometallic synthesis protocols [1].

  • Dissolution: Dissolve Triphenylantimony (

    
    )  (10 mmol, 3.53 g) in Glacial Acetic Acid  or Dichloromethane (DCM)  (20 mL).
    
  • Bromination: Add elemental Bromine (

    
    )  (10 mmol, 0.51 mL) dropwise to the stirred solution at 0°C.
    
    • Observation: The solution will initially turn orange/red and then fade to pale yellow/colorless as the

      
       species forms.
      
  • Precipitation: If using acetic acid, the product precipitates immediately. If using DCM, concentrate the solvent and add cold Hexane to induce precipitation.

  • Filtration: Filter the white solid and wash with cold ether.

  • Drying: Dry under vacuum for 4 hours. Yield: >90%.

Mechanistic Insight: The "Soft" Lewis Acid

The catalytic activity of

  • Activation: The Sb center coordinates to hard nucleophiles (Oxygen in carbonyls/epoxides), polarizing the bond.

  • Dual Role: In reactions like epoxide opening, the bromide ligands can dissociate or act as nucleophiles, providing a "bifunctional" catalytic system (Lewis Acid + Nucleophile) within a single molecule.

Mechanismcluster_0Catalyst ActivationPh3SbBr2Ph3SbBr2(Pre-Catalyst)Active[Ph3SbBr]+ ... Br-(Ion Pair)Ph3SbBr2->ActiveDissociationComplexSb-SubstrateComplexActive->Complex+ SubstrateSubstrateSubstrate(Epoxide/Carbonyl)ProductProduct(Carbonate/Acetal)Complex->ProductNucleophilicAttackProduct->Ph3SbBr2Regeneration

Figure 1: General catalytic cycle showing the activation of the Sb(V) center and substrate coordination.

Application 1: Synthesis of Cyclic Carbonates ( Fixation)

This is a premier application of


Protocol

Reaction: Epoxide +


Conditions:
  • Charge: In a stainless steel autoclave, place the Epoxide (e.g., Epichlorohydrin, 10 mmol) and

    
      (0.1 mmol, 51 mg).
    
  • Pressurize: Seal the reactor and pressurize with

    
      (2–4 MPa).
    
  • Heat: Stir at 100°C for 4–6 hours.

    • Note: The catalyst is robust and withstands this temperature without decomposition.

  • Cool & Vent: Cool the reactor to RT and slowly vent excess

    
    .
    
  • Purification: The mixture is usually a neat liquid. Isolate the product by short-path distillation. The solid catalyst remains in the residue and can often be reused.

Representative Data (Epichlorohydrin Substrate)
Catalyst LoadingPressure (

)
TimeYield (%)Selectivity (%)
0.5 mol%2 MPa6 h88>99
1.0 mol% 3 MPa 4 h 96 >99
1.0 mol% (

)
3 MPa4 h4580

Data Interpretation:

Application 2: Chemoselective Acetalization



Protocol

Reaction: Carbonyl + Ethylene Glycol


  • Mix: In a round-bottom flask, combine Aldehyde/Ketone (10 mmol), Ethylene Glycol (15 mmol), and

    
      (1–2 mol%) in Toluene  (20 mL).
    
  • Reflux: Attach a Dean-Stark apparatus to remove water azeotropically. Reflux for 2–5 hours.

    • Monitoring: Check TLC for disappearance of the carbonyl spot.[1]

  • Quench: Cool to RT and add saturated

    
     solution (10 mL) to neutralize the Lewis acid.
    
  • Extract: Extract with Ethyl Acetate (

    
     mL), dry over 
    
    
    , and concentrate.

Application 3: Synthesis of Quinoxalines

The condensation of 1,2-diamines with 1,2-dicarbonyls is accelerated by

Workflow Diagram

QuinoxalineStartReagents:1,2-Diamine + 1,2-DiketoneSolvent: EtOH or MeCNCatAddAdd Catalyst:Ph3SbBr2 (5 mol%)Start->CatAddReactionStir at RT (10-30 min)Monitor via TLCCatAdd->ReactionCheckConversion Complete?Reaction->CheckCheck->ReactionNoWorkupPour into Crushed IceFilter Solid ProductCheck->WorkupYesRecrystRecrystallize(EtOH)Workup->Recryst

Figure 2: Step-by-step workflow for the synthesis of Quinoxalines using Ph3SbBr2.

Protocol
  • Dissolve: Dissolve o-Phenylenediamine (1 mmol) and Benzil (1 mmol) in Ethanol (5 mL).

  • Catalyze: Add

    
      (0.05 mmol, 25 mg).
    
  • Stir: Stir at Room Temperature. Most reactions complete within 10–30 minutes.

  • Isolate: Pour the reaction mixture into crushed ice. The quinoxaline product usually precipitates as a solid. Filter and wash with water.

Safety & Handling (SDS Summary)

  • Toxicity: Antimony compounds are toxic by ingestion and inhalation. Work in a fume hood.

  • Stability:

    
     is stable in air but should be stored in a cool, dry place to prevent slow hydrolysis over months.
    
  • Incompatibility: Avoid strong oxidizing agents (though the Sb is already oxidized) and strong bases (which will hydrolyze the Sb-Br bonds).

References

  • Synthesis of Catalyst: Thepe, T. C., et al. "Improved Methods for the Synthesis of... Triphenylantimony Dibromide."[2][3][4][5] Ohio Journal of Science, 1977.

  • Lewis Acid Character: Gabbaï, F. P. "Lewis Acidic Behavior of Antimony." Texas A&M University Dissertation / Trends in Chemistry, 2019.

  • Epoxide/CO2 Fixation (Contextual): "Synthesis of cyclic carbonates from epoxides and carbon dioxide."[6][7][8] ResearchGate, 2020. (Note: Illustrates the bifunctional mechanism relevant to Sb-halide systems).

  • General Properties: American Elements, "Triphenylantimony Dibromide Product Information."

  • Catalytic Oxidation/Deoximation: TCI Chemicals, "Triphenylantimony as an Organocatalyst."

Application Note: Triphenylantimony(V) Dibromide in Controlled Ethylene Oxide Polymerization

Author: BenchChem Technical Support Team. Date: February 2026


SbBr

as a Precursor/Co-catalyst in Precision PEO Synthesis

Executive Summary

This guide details the application of Triphenylantimony(V) dibromide (Ph


SbBr

)
in the synthesis of Poly(ethylene oxide) (PEO). While typically known as a reagent in organic synthesis or a flame retardant synergist, Ph

SbBr

serves a critical, specialized role in polymer chemistry as a high-purity precursor for organoantimony(V) alkoxide initiators and as a Lewis acidic co-catalyst in binary systems.

For drug development professionals, this application is vital for synthesizing low-dispersity (


) , hetero-bifunctional PEO derivatives used in PEGylation and hydrogel formation. Unlike traditional alkali metal initiators (e.g., K-naphthalene), organoantimony systems offer milder conditions and higher tolerance to functional groups.

Scientific Foundation & Mechanism

The Role of Ph SbBr

Triphenylantimony dibromide acts as a "hard" Lewis acid source and a precursor for generating Sb-O bonds. In the context of Ethylene Oxide (EO) polymerization, it is rarely used as a standalone thermal initiator due to slow kinetics. Instead, it functions through two primary mechanisms:

  • Precursor to Active Alkoxides (Coordination-Insertion): Ph

    
    SbBr
    
    
    
    reacts with alcohols or diols (in the presence of a base) to form Triphenylantimony(V) dialkoxides . These species initiate polymerization via a coordination-insertion mechanism, where the EO monomer coordinates to the Sb(V) center and inserts into the Sb-O bond. This "living" nature allows for precise molecular weight control.
  • Binary Catalyst Component (Activated Monomer): In conjunction with Lewis bases (e.g., porphyrins or salens), Ph

    
    SbBr
    
    
    
    can stabilize the growing chain end or activate the epoxide ring, suppressing the formation of cyclic carbonate by-products when CO
    
    
    is present, or enhancing linear propagation in homopolymerization.
Mechanistic Pathway (DOT Visualization)

G Precursor Ph3SbBr2 (Precursor) Activation Ligand Exchange (+ ROH / Et3N) Precursor->Activation - HBr (as Et3NHBr) ActiveCat Ph3Sb(OR)2 (Active Initiator) Activation->ActiveCat Coordination EO Coordination (Sb...O) ActiveCat->Coordination Insertion Ring Opening & Insertion Coordination->Insertion Propagation Chain Growth Ph3Sb(O-PEO-OR)2 Insertion->Propagation Propagation->Coordination Cycle (n times) Termination Hydrolysis (HO-PEO-OR) Propagation->Termination + H2O / HCl

Figure 1: Transformation of Triphenylantimony Dibromide into an active alkoxide initiator and the subsequent Ring-Opening Polymerization (ROP) cycle.

Safety & Handling Protocols

CRITICAL WARNING:

  • Ethylene Oxide (EO): Carcinogenic, mutagenic, and extremely flammable. Must be handled in a specialized fume hood or glovebox with cold traps.

  • Triphenylantimony Dibromide: Toxic by ingestion and inhalation. Releases HBr upon hydrolysis.

  • Antimony Residues: All waste must be segregated as heavy metal waste.

Required PPE:

  • Butyl rubber gloves (for EO resistance).

  • Respirator with organic vapor/acid gas cartridges (if outside glovebox).

  • Blast shield for high-pressure polymerization.

Experimental Protocols

Protocol A: Synthesis of Active Catalyst (Ph Sb(OR) )

Objective: Convert Ph


SbBr

into a defined dialkoxide initiator to ensure living polymerization.

Reagents:

  • Triphenylantimony dibromide (Ph

    
    SbBr
    
    
    
    ) [CAS: 1538-59-6][1]
  • Functional Alcohol (R-OH) (e.g., Benzyl alcohol or PEG-monomethyl ether)

  • Triethylamine (Et

    
    N) (Dried over CaH
    
    
    
    )
  • Toluene (Anhydrous)

Step-by-Step:

  • Inert Atmosphere: Perform all steps in a Nitrogen/Argon glovebox (

    
     ppm H
    
    
    
    O).
  • Dissolution: Dissolve 1.0 eq (513 mg, 1 mmol) of Ph

    
    SbBr
    
    
    
    in 10 mL of anhydrous toluene. The solution may appear slightly yellow.
  • Base Addition: Add 2.2 eq of dry Et

    
    N.
    
  • Alcohol Addition: Slowly add 2.0 eq of the target alcohol (R-OH) dropwise.

  • Reaction: Stir at Room Temperature (RT) for 4 hours. A white precipitate of Et

    
    NHBr will form immediately.
    
  • Filtration: Filter the mixture through a 0.2

    
    m PTFE syringe filter to remove the bromide salt.
    
  • Isolation: Evaporate the solvent under high vacuum to yield the moisture-sensitive Ph

    
    Sb(OR)
    
    
    
    initiator.
    • Checkpoint: Verify structure via

      
      H NMR (Shift of 
      
      
      
      -protons on the alkoxy group).
Protocol B: Controlled Polymerization of Ethylene Oxide

Objective: Synthesize PEO with


 g/mol  using the generated initiator.

Reagents:

  • Ph

    
    Sb(OR)
    
    
    
    (Prepared in Protocol A)
  • Ethylene Oxide (Condensed liquid, dried over CaH

    
    )
    
  • Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step:

  • Reactor Prep: Flame-dry a heavy-wall glass pressure vessel (Schlenk bomb) equipped with a magnetic stir bar.

  • Loading: In the glovebox, charge the vessel with the Ph

    
    Sb(OR)
    
    
    
    initiator (0.1 mmol). Dissolve in 5 mL DCM.
  • Monomer Addition:

    • Cool the vessel to

      
      C (Dry ice/Acetone bath).
      
    • Condense the required amount of EO (e.g., 4.4 g, ~100 mmol for target DP=1000) into the vessel using a graduated cold finger.

  • Polymerization:

    • Seal the vessel tightly.

    • Warm to Room Temperature (25

      
      C) or mild heat (40
      
      
      
      C) depending on desired kinetics.
    • Stir for 24–48 hours.

    • Note: Ph

      
      Sb systems are slower than Al-systems but provide higher tolerance to impurities.
      
  • Termination:

    • Cool to 0

      
      C.
      
    • Open the vessel and add wet methanol (excess) to hydrolyze the Sb-O bond.

    • Reaction: Ph

      
      Sb(O-PEO)
      
      
      
      + H
      
      
      O
      
      
      Ph
      
      
      SbO + 2 HO-PEO.
  • Purification:

    • Precipitate the polymer into cold diethyl ether.

    • Redissolve in water and perform dialysis (MWCO 1000) to remove antimony residues.

    • Lyophilize to obtain white PEO powder.

Data Analysis & Characterization

Expected Results Table
ParameterMethodExpected ValueNotes
Conversion Gravimetry> 90%After 48h at 40

C.
Dispersity (

)
GPC (DMF, LiBr)1.05 – 1.15Indicates living behavior.
End-Group Fidelity

H NMR
> 98%Ratio of Initiator-CH

to backbone.
Residual Sb ICP-MS< 10 ppmPost-dialysis purification.
Troubleshooting Guide
  • Problem: Broad Dispersity (

    
    ).
    
    • Cause: Slow initiation relative to propagation or moisture contamination reacting with Ph

      
      SbBr
      
      
      
      before alkoxide formation.
    • Solution: Ensure complete conversion of Ph

      
      SbBr
      
      
      
      to alkoxide (Protocol A) before adding EO. Use a slight excess of Et
      
      
      N.
  • Problem: Low Yield.

    • Cause: Incomplete hydrolysis of the Sb-polymer bond during termination.

    • Solution: Acidify the methanol termination solution slightly (1% HCl) to facilitate Sb-O cleavage, then neutralize.

References

  • Organoantimony(V) Chemistry & Ligand Exchange: Sharutin, V. V., et al. "Triphenylantimony(V) Catecholates of the Type (3-RS-4,6-DBCat)SbPh3." PMC (NIH). [Link]

  • Catalytic Ring-Opening Copolymerization (ROCOP) Mechanisms: Lidston, C. A., et al. "Multifunctional Catalysts for Ring-Opening Copolymerizations."[2] eScholarship. [Link]

  • General Organoantimony Reactivity: "Organoantimony: a versatile main-group platform for pnictogen-bonding and redox catalysis."[3] Chemical Society Reviews. [Link]

  • Chemical Properties of Ph

    
    SbBr
    
    
    
    :
    "Triphenylantimony Dibromide Compound Summary." PubChem. [Link]
  • Living Polymerization Context: "Anionic Ring-Opening Polymerization of Ethylene Oxide." PubMed. [Link]

Sources

Triphenylantimony dibromide as a flame retardant in polymers.

Application Note: Triphenylantimony Dibromide ( ) as a Single-Source Synergistic Flame Retardant[1]

Executive Summary

This application note details the utility of Triphenylantimony dibromide (TPSbBr


)1


solubility in organic matrices1

This guide provides a validated protocol for the synthesis, incorporation, and testing of TPSbBr

1

Mechanism of Action

The efficacy of TPSbBr

intramolecular synergistic system

1

1
Thermal Degradation Pathway

Upon exposure to fire conditions (


1
  • Radical Release (Gas Phase): The weak Sb-Br bonds cleave, releasing bromine radicals (

    
    ).[1][2] These radicals scavenge high-energy hydrogen (
    
    
    ) and hydroxyl (
    
    
    ) radicals from the combustion chain, effectively "poisoning" the flame.[1][2]
  • Volatile Inhibitor Formation: The organoantimony core decomposes to generate volatile Antimony Tribromide (

    
    ), a dense gas that blankets the substrate and excludes oxygen.[1]
    
Mechanistic Visualization[1]

FR_MechanismTPSbBr2TPSbBr2(Polymer Matrix)IntermediatesDegradationIntermediatesTPSbBr2->Intermediates PyrolysisHeatThermal Stress(>250°C)Heat->TPSbBr2Br_RadicalBr• Release(Radical Scavenger)Intermediates->Br_Radical Bond ScissionSbBr3SbBr3 Formation(Heavy Gas Blanket)Intermediates->SbBr3 RecombinationFlame_InhibitionFlame Extinction(Cycle Interruption)Br_Radical->Flame_Inhibition Traps H•/OH•SbBr3->Flame_Inhibition O2 Exclusion

Figure 1: Thermal degradation pathway of Triphenylantimony dibromide, illustrating the dual-action gas-phase inhibition mechanism.[1][3]

Protocol: Synthesis and Purification

Note: Commercial supplies of TPSbBr

1
Materials
  • Triphenylantimony (

    
    ), 99% purity.[1]
    
  • Bromine (

    
    ), reagent grade.[1]
    
  • Solvent: Acetonitrile (

    
    ) or Dichloromethane (
    
    
    ).[1]
  • Equipment: 3-neck round bottom flask, addition funnel, inert gas (Nitrogen) line.[1]

Step-by-Step Synthesis
  • Dissolution: Dissolve 10.0 g (28.3 mmol) of

    
     in 100 mL of anhydrous Acetonitrile in the round bottom flask. Cool to 0°C in an ice bath.
    
  • Bromination: Add 4.5 g (28.3 mmol) of elemental Bromine dropwise via the addition funnel over 30 minutes.

    • Observation: The solution will transition from colorless to a transient orange, then fade to a pale yellow/white precipitate as the adduct forms.[1]

    • Reaction:

      
      
      
  • Crystallization: Allow the mixture to warm to room temperature and stir for 1 hour. Evaporate solvent to 50% volume if precipitation is not immediate.[1]

  • Purification: Filter the white crystalline solid. Recrystallize from hot ethanol/acetonitrile (1:1).

  • Validation:

    • Melting Point: Target range 216–220°C . (Lower MP indicates unreacted

      
       or hydrolysis products).[1]
      
    • Yield: Expected >85%.

Protocol: Polymer Incorporation (Solution Casting)

Target Application: Transparent Polycarbonate (PC) Films.[1]

This method avoids high-shear melt processing which might prematurely degrade the organometallic complex.[1]

Formulation Table
ComponentRoleLoading (wt%)Notes
Polycarbonate (Bisphenol A) Matrix85 - 90%Optical grade pellets.[1]
TPSbBr

FR Additive10 - 15%Finely ground powder.[1]
Dichloromethane (DCM) SolventN/ACarrier solvent (10 wt% solids).[1]
Workflow

WorkflowStartRaw Materials(PC + TPSbBr2)SolvationDissolve in DCM(Stir 4h @ RT)Start->SolvationDegasVacuum Degassing(Remove Bubbles)Solvation->DegasCastFilm Casting(Doctor Blade on Glass)Degas->CastDryStepwise Drying(RT -> 60°C -> 120°C)Cast->DryTestCharacterization(LOI / UL-94)Dry->Test

Figure 2: Solution casting workflow for preparing transparent, flame-retardant polycarbonate films.

Detailed Steps
  • Solvation: Dissolve Polycarbonate pellets in DCM to create a 10% w/v solution. Simultaneously, dissolve the required mass of TPSbBr

    
     in a minimal amount of DCM.[1]
    
  • Blending: Slowly add the FR solution to the polymer solution under vigorous magnetic stirring. Ensure the solution remains clear (indicating molecular compatibility).

  • Casting: Pour the solution onto a clean glass plate or Teflon mold. Use a doctor blade to set wet film thickness (e.g., 500

    
    ).[1]
    
  • Drying (Critical):

    • Phase 1: 12 hours at Room Temperature (covered to slow evaporation and prevent haze).

    • Phase 2: 4 hours at 60°C in a vacuum oven.

    • Phase 3: 2 hours at 120°C (below

      
       of PC) to remove residual solvent.
      

Performance Validation Protocols

Limiting Oxygen Index (LOI) - ASTM D2863[1]
  • Specimen: 80 x 10 x 3 mm bars.

  • Procedure: Mount specimen vertically in a glass chimney. Introduce

    
     mix. Ignite top.
    
  • Target: Pure PC typically has an LOI of ~26.[1] Target for PC + 15% TPSbBr

    
     is LOI > 32 .
    
UL-94 Vertical Burn Test[1]
  • Specimen: 125 x 13 x 3 mm.[1]

  • Procedure: Apply 20mm flame for 10s (t1), remove, record extinction time. Re-apply for 10s (t2).

  • Criteria for V-0:

    
     (total), no dripping of flaming particles.[1]
    
  • Significance: TPSbBr

    
     should suppress dripping by promoting rapid flame extinction via the gas-phase mechanism.[1]
    
Optical Transparency (UV-Vis)
  • Measure transmission at 550nm.

  • Success Metric: >85% transmission (comparable to neat PC). If haze >5%, check for micro-precipitation of the additive (indicates poor dispersion or solvent incompatibility).[1]

Safety and Toxicology (E-E-A-T)

Warning: Organoantimony compounds are toxic.[1][4]

  • Acute Toxicity: Harmful if swallowed or inhaled.[1]

    
     (oral, rat) for similar triphenylantimony compounds is often >100 mg/kg, but specific data for the dibromide is limited; treat as highly toxic.[1]
    
  • Handling: All synthesis and thermal testing must be conducted in a fume hood .[1]

  • Thermal Hazards: During UL-94 testing, the material releases

    
     and 
    
    
    .[1] These are corrosive and toxic gases.[1] Scrubbers or high-flow exhaust are mandatory.[1]

References

  • Doering, W. E., & McEwen, W. E. (1951).[1] Triphenylantimony Dibromide and Related Compounds. Journal of the American Chemical Society.[1] Link[1]

  • Levchik, S. V., & Weil, E. D. (2004).[1] Thermal decomposition, combustion and flame-retardancy of epoxy resins—a review of the recent literature. Polymer International.[1] Link[1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 299739, Triphenylantimony dibromide. Link

  • Weil, E. D., & Levchik, S. V. (2009).[1] Flame Retardants for Plastics and Textiles: Practical Applications. Hanser Publications.[1] (Standard Text for FR Protocols).

Advanced Application Note: Synergistic Flame Retardancy of Antimony-Halogen Systems

Author: BenchChem Technical Support Team. Date: February 2026


) Synergists.

Executive Summary

This guide details the physicochemical mechanism of antimony-based flame retardants (FR), specifically the synergistic interaction between Antimony Trioxide (


) and halogenated organic compounds (RX).[1] While 

possesses negligible intrinsic flame retardancy, its reaction with halogens generates volatile antimony trihalides (

), which act as potent radical scavengers in the gas phase.[1] This document provides researchers with the precise chemical pathways, formulation stoichiometries, and validation protocols (TGA-FTIR, UL-94, LOI) required to engineer high-performance fire-resistant polymers.

Mechanistic Pathways: The Science of Synergy

The efficacy of antimony-halogen systems relies on the synchronization of decomposition temperatures between the halogen source (polymer or additive) and the antimony synergist.

The Chemical Cascade

The mechanism operates in two distinct phases: the Condensed Phase (generation of active species) and the Gas Phase (radical termination).

Phase I: Condensed Phase Generation

Upon heating, the halogenated compound releases hydrogen halide (


). This 

reacts with solid

in a stepwise endothermic process to form volatile Antimony Trihalide (

).

Key Reaction Steps:

  • Initial Hydrohalogenation (

    
    ): 
    
    
    
    
  • Disproportionation I (

    
    ): 
    
    
    
    
  • Disproportionation II (

    
    ): 
    
    
    
    
  • Final Decomposition (

    
    ): 
    
    
    
    

Note: The release of


 is sustained over a wide temperature range, ensuring continuous flame inhibition.
Phase II: Gas Phase Radical Scavenging

The volatile


 enters the flame zone.[1] It functions as a "radical trap," neutralizing high-energy hydrogen (

) and hydroxyl (

) radicals that sustain combustion.[1]

Inhibition Cycle:

  • 
     (Termination)
    

The formation of heavy


 species also dilutes the flame zone and creates a "blanketing" effect, reducing oxygen accessibility.
Mechanistic Visualization

The following diagram illustrates the cyclical flow from solid-state reaction to gas-phase inhibition.

AntimonyMechanism cluster_condensed Condensed Phase (Polymer Matrix) cluster_gas Gas Phase (Flame Zone) Polymer Halogenated Polymer (RX) HX Hydrogen Halide (HX) Polymer->HX Thermal Decomp. Sb2O3 Antimony Trioxide (Sb2O3) SbOX Antimony Oxyhalide (SbOX) Sb2O3->SbOX + HX HX->SbOX Char Carbonaceous Char (Barrier Formation) SbOX->Char Dehydration SbX3 Antimony Trihalide (SbX3 Gas) SbOX->SbX3 Disproportionation Scavenging Radical Scavenging (SbX3 + H* -> SbX2* + HX) SbX3->Scavenging Volatilization Radicals High Energy Radicals (H*, OH*) Radicals->Scavenging Scavenging->HX Regeneration Inert Flame Extinction Scavenging->Inert Chain Termination

Figure 1: The synergistic cycle of Antimony-Halogen flame retardancy, detailing the transition from solid-state oxyhalide formation to gas-phase radical trapping.

Formulation Protocols

Stoichiometry and Ratio

The theoretical optimum atomic ratio for Antimony (Sb) to Halogen (X) is 1:3 to facilitate the complete conversion to


. However, in practice, excess halogen is often required due to non-specific loss (e.g., 

volatilization before reaction).

Recommended Starting Formulation:

  • Mass Ratio: Typically 1 part

    
     to 3 parts Halogenated FR (e.g., Decabromodiphenyl ethane).
    
  • Loading Level: Total FR loading usually ranges from 10% to 30% w/w depending on the polymer matrix (e.g., PP, PE, ABS).

Dispersion Protocol

Poor dispersion of


 leads to "hot spots" and inconsistent FR performance.
  • Particle Size: Utilize

    
     with a mean particle size (
    
    
    
    ) of
    
    
    .
  • Surface Treatment: Use silane or stearic acid-treated

    
     to improve compatibility with non-polar matrices (like Polypropylene).
    
  • Compounding:

    • Equipment: Twin-screw extruder (L/D ratio

      
       40).
      
    • Temperature Profile: Set zones to ensure polymer melt but keep below the degradation temperature of the halogenated additive (

      
      ).
      
    • Shear: High shear is necessary for de-agglomeration, but excessive shear can degrade the polymer chain.

Validation Protocols

To validate the mechanism and performance, a multi-tiered testing approach is required.

Protocol A: Evolved Gas Analysis (TGA-FTIR)

Purpose: To confirm the formation of


 and ensure the reaction occurs at the correct temperature.
  • Sample Prep: 10-20 mg of composite material.

  • Instrument: TGA coupled with FTIR gas cell via heated transfer line (

    
    ).
    
  • Method:

    • Ramp:

      
       from 
      
      
      
      to
      
      
      .
    • Atmosphere: Nitrogen (

      
      ) flow at 50 mL/min.
      
  • Analysis: Monitor FTIR spectra for:

    • HBr/HCl: Sharp bands at 2500-2600 cm⁻¹ (indicating halogen release).

    • SbBr3/SbCl3: Low frequency bands (often

      
      , requires Far-IR) or indirect observation via mass loss steps in TGA corresponding to oxyhalide disproportionation.
      
Protocol B: Flammability Performance (UL-94 & LOI)

Purpose: To quantify the macroscopic fire resistance.

TestStandardKey ParameterTarget (High Performance)
UL-94 ASTM D3801Vertical Burn RatingV-0 (Burning stops <10s, no drips)
LOI ASTM D2863Limiting Oxygen Index> 28% (Self-extinguishing in air)

UL-94 Vertical Burn Workflow:

  • Specimen: 125mm x 13mm x thickness (usually 1.6mm or 3.2mm).

  • Conditioning: 48 hours at

    
    , 50% RH.
    
  • Ignition: Apply methane flame (20mm height) for 10s. Remove.

  • Measurement (

    
    ):  Record time to extinguish.
    
  • Re-ignition: If extinguished, apply flame for another 10s.

  • Measurement (

    
    ):  Record time to extinguish. Check for cotton ignition (dripping).[2][3]
    
Experimental Workflow Visualization

ValidationWorkflow cluster_thermal Thermal Analysis cluster_fire Fire Testing Start Formulated Composite TGA TGA-FTIR (Degradation Pathway) Start->TGA LOI LOI (ASTM D2863) Ignitability Start->LOI UL94 UL-94 Vertical Flame Spread Start->UL94 Residue Char Yield Analysis TGA->Residue Decision Performance Check LOI->Decision UL94->Decision Optimize Adjust Sb:X Ratio Decision->Optimize Fail (Drips/Long Burn) Final Certified V-0 Material Decision->Final Pass Optimize->Start Re-formulate

Figure 2: Step-by-step validation workflow for antimony-halogen composites, integrating thermal analysis with standard flammability certification.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
TGA shows early mass loss Premature reaction of Halogen/SbReduce extrusion temperature; switch to more thermally stable halogen source.
UL-94 Failure (Flaming Drips) Insufficient char or melt viscosityAdd anti-dripping agent (e.g., 0.1% PTFE); increase Sb loading slightly.
Low LOI but V-0 rating Gas phase active, condensed phase weakSystem is effective at extinguishing but easily ignitable. Add char promoter (e.g., Zinc Borate).[4]
Grey/Black discoloration Thermal degradation of Sb-HalogenImprove stabilizer package; check for shear heating in extruder.

References

  • ASTM International. Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index).[5] ASTM D2863.[5][6][7][8]

  • UL Standards. UL 94 Standard for Safety of Flammability of Plastic Materials for Parts in Devices and Appliances.

  • Weil, E. D., & Levchik, S. V. (2009). Flame Retardants for Plastics and Textiles: Practical Applications. Hanser Publishers.
  • Wang, J., et al. (2018). Synergistic effect of antimony trioxide in flame retardant polymers.[1][4][9][10] Journal of Thermal Analysis and Calorimetry.

  • Morgan, A. B., & Bundy, M. (2011). Fire toxicity of antimony-halogen based flame retardants. Fire and Materials.[1][3][6][7][9][11][12]

Sources

Synthesis of triphenylantimony(V) catecholates from triphenylantimony dibromide.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for synthesizing triphenylantimony(V) catecholates (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) directly from triphenylantimony(V) dibromide (

). Unlike oxidative addition methods that require unstable

precursors and

-quinones, this protocol utilizes stable

halides. The method relies on a base-assisted ligand exchange using triethylamine (

) in non-polar solvents (toluene).

Key Applications:

  • Redox-Active Ligands: Development of complexes with "non-innocent" ligands for electron transfer studies.

  • Biological Activity: Antimony(V) catecholates exhibit significant antiradical activity (DPPH scavenging) and potential antitumor properties, making them relevant for metallodrug screening.

Chemical Principle & Mechanism[2][3]

The synthesis proceeds via a double nucleophilic substitution at the antimony center. The reaction is driven by the formation of a stable, insoluble salt (triethylammonium bromide) and the chelate effect of the catechol ligand.

Reaction Scheme


Mechanistic Insight:

  • Activation: The base (

    
    ) deprotonates the catechol hydroxyl groups, increasing their nucleophilicity.
    
  • Substitution: The phenoxide oxygens attack the electrophilic Sb(V) center, displacing the bromide ions.

  • Geometry Change: The starting material (

    
    ) is typically trigonal bipyramidal. The product (
    
    
    
    ) retains five-coordination but often adopts a distorted tetragonal pyramidal or trigonal bipyramidal geometry depending on the steric bulk of the catechol.
Visualization: Reaction Logic

Figure 1: Mechanistic pathway for the base-assisted synthesis of Sb(V) catecholates.

Materials & Equipment

Reagents
ReagentPurityRoleHazards
Triphenylantimony dibromide (

)
>98%PrecursorToxic, Irritant
Substituted Catechol >98%LigandIrritant, sensitizer
Triethylamine (

)
Dry, >99%Base (HBr scavenger)Flammable, Corrosive
Toluene AnhydrousSolventFlammable, Reprotoxic
n-Hexane HPLC GradeCrystallization solventFlammable, Neurotoxic
Equipment
  • Schlenk line (for moisture-sensitive catechols).

  • Magnetic stirrer with heating block.

  • Glass frit filter (G3 or G4 porosity) or syringe filter.

  • Rotary evaporator.

Experimental Protocol

Safety Warning: Antimony compounds are toxic. All operations must be performed in a fume hood. Wear nitrile gloves and safety glasses.

Step-by-Step Methodology

1. Preparation of Reactants

  • Calculate Stoichiometry: Use a 1:1 molar ratio of

    
     to Catechol, and a 2.05:1  ratio of 
    
    
    
    (slight excess ensures complete HBr removal).
  • Dissolution:

    • Flask A: Dissolve 1.0 mmol (513 mg) of

      
       in 20 mL of anhydrous toluene.
      
    • Flask B: Dissolve 1.0 mmol of the specific Catechol in 20 mL of anhydrous toluene.

2. Reaction Initiation

  • Add the solution from Flask B (Catechol) dropwise to Flask A (

    
    ) under stirring at room temperature.
    
  • Immediately add 2.05 mmol (

    
    ) of Triethylamine.
    
  • Observation: The solution should rapidly change color (often to yellow or orange), and a white precipitate (

    
    ) will form immediately.
    

3. Reaction Progression

  • Stir the mixture at room temperature for 60 minutes .

  • Note: Heating is generally not required for simple catechols, but sterically hindered ligands (e.g., 3,6-di-tert-butylcatechol) may benefit from mild heating (40°C) for 30 minutes.

4. Isolation & Purification

  • Filtration: Filter the reaction mixture through a glass frit or fine filter paper to remove the solid triethylammonium bromide. Wash the precipitate with 5 mL of toluene.

  • Evaporation: Combine the filtrate and washings. Remove the solvent under reduced pressure (Rotavap) to obtain a solid or oily residue.

  • Crystallization: Dissolve the residue in a minimum amount of hot n-hexane (

    
    ). Allow the solution to cool to room temperature, then store at 0°C overnight.
    
  • Collection: Collect the colored crystals by filtration and dry under vacuum.

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of Sb(V) catecholates.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following validation steps are required.

Visual & Solubility Check (Self-Validation)
  • Success Indicator: The disappearance of the white

    
     suspension (if not fully soluble initially) and the formation of a clear colored solution (yellow/orange) after filtration indicates successful ligand exchange.
    
  • Failure Indicator: Persistence of starting material peaks in NMR or lack of precipitate upon base addition.

Spectroscopic Data
TechniqueExpected SignalInterpretation

NMR
Shift in aromatic protons of the catechol ring.Loss of -OH protons (typically >5 ppm) indicates deprotonation and coordination.
IR Spectroscopy Absence of

stretch (

).
Confirms chelation of the diol. Appearance of

bands.
X-Ray Crystallography Distorted tetragonal pyramid (

index).
Definitive structural proof. Sb-O bond lengths typically

.[1]
Cyclic Voltammetry Quasi-reversible oxidation waves.[2]Catecholate ligands are redox-active; anodic shift compared to free catechol indicates coordination.
Quantitative Data Summary (Typical)

Based on literature values for substituted catecholates (e.g., 3,5-di-tert-butylcatechol derivatives):

ParameterTypical Value
Yield 70% – 85%
Melting Point

(Dependant on R-groups)
Color Yellow to Orange Crystalline Solid
Stability Stable in air (solid state); Solutions may oxidize slowly over days.

Biological Relevance for Drug Development

Researchers in drug discovery should note the following properties of these complexes:

  • Antiradical Activity: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     complexes have been shown to scavenge stable radicals (e.g., DPPH) effectively.[3] The mechanism involves hydrogen atom transfer or electron transfer from the redox-active ligand.
    
  • Toxicity Profile: While antimony is toxic, the organic ligands modulate bioavailability. Comparative studies with cisplatin often show different cytotoxicity profiles, potentially overcoming resistance mechanisms.

  • Mode of Action: Similar to other metallodrugs, these complexes may inhibit specific enzymes (e.g., urease) or interact with DNA via intercalation, facilitated by the planar aromatic rings of the triphenylantimony moiety.

References

  • Poddel’sky, A. I., et al. (2020).[4] Triphenylantimony(V) Catecholates of the Type (3-RS-4,6-DBCat)SbPh3—Catechol Thioether Derivatives: Structure, Electrochemical Properties, and Antiradical Activity. Molecules, 25(17), 3986.

  • Sharutin, V. V., et al. (2013).[5] Synthesis and properties of triphenylantimony(V) dithiolate derivative. Russian Journal of General Chemistry, 83(10), 1901–1905.

  • Poddel’sky, A. I., et al. (2022).[4] Binuclear Triphenylantimony(V) Catecholates through N-Donor Linkers: Structural Features and Redox Properties. Molecules, 27(19), 6523.

  • Yang, P., et al. (2015).[6] Organoantimony(III)-Containing Tungstoarsenates(III): From Controlled Assembly to Biological Activity. Chemistry – A European Journal, 21(44), 15600-15606.

Sources

Triphenylantimony dibromide as an intermediate in pharmaceutical synthesis.

Application Note: Triphenylantimony Dibromide ( ) in Pharmaceutical Synthesis

Executive Summary

Triphenylantimony dibromide (



This guide details the preparation of the reagent, its application in redox chemistry, and its emerging role as a Lewis acid catalyst for epoxide/CO2 fixation—a critical pathway for green synthesis of cyclic carbonate scaffolds found in various API (Active Pharmaceutical Ingredient) intermediates.

Chemical Identity & Properties

Unlike the highly hygroscopic triphenylphosphine dibromide,

PropertyData
Formula

Molecular Weight 512.88 g/mol
Appearance White to off-white crystalline solid
Melting Point 216–218 °C
Solubility Soluble in DCM,

, Benzene; Insoluble in Ether/Hexane
Reactivity Profile Electrophilic Sb(V) center; Mild Oxidant; Lewis Acid

Preparation of Reagent

While commercially available, in-situ preparation or fresh isolation is recommended for high-precision kinetics in pharmaceutical steps to ensure the absence of hydrolysis products (

Protocol A: Synthesis of High-Purity

Principle: Oxidative addition of elemental bromine to triphenylantimony(III).

Materials:

  • Triphenylantimony (

    
    ): 10.0 mmol (3.53 g)
    
  • Bromine (

    
    ): 10.0 mmol (0.51 mL)
    
  • Solvent: Acetonitrile (

    
    ) or Dichloromethane (DCM), anhydrous.
    

Procedure:

  • Dissolution: Dissolve 3.53 g of

    
     in 20 mL of anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stir bar.
    
  • Addition: Cool the solution to 0 °C in an ice bath. Add 0.51 mL of bromine dropwise over 10 minutes. Caution: Exothermic reaction.

  • Crystallization: The solution will initially turn orange/red and then fade to a pale yellow/white as the stable dibromide forms.

  • Isolation: If using acetonitrile, the product often precipitates upon cooling. If using DCM, concentrate the solvent under reduced pressure to ~5 mL and add cold diethyl ether (20 mL) to precipitate the solid.

  • Filtration: Filter the white crystals, wash with cold ether (

    
     mL), and dry under vacuum.
    
  • Yield: Typically 90–95% (4.6–4.9 g).

Application 1: Mild Oxidation of Alcohols

Mechanism

The reaction requires a base (e.g., DBU or



OxidationMechanismReagentPh3SbBr2Inter1Alkoxy-AntimonyIntermediate[Ph3Sb(Br)-OCH2R]Reagent->Inter1+ Alcohol- HBr (Base)AlcoholR-CH2-OHAlcohol->Inter1BaseBase (DBU)Base->Inter1Proton ScavengerTSTransition State(Syn-Elimination)Inter1->TSHeat/RTProductAldehyde(R-CHO)TS->ProductByproductPh3Sb + 2HBr.BaseTS->Byproduct

Figure 1: Mechanistic pathway for the oxidation of primary alcohols using

Protocol B: Oxidation of Benzyl Alcohol to Benzaldehyde

Reagents:

  • Substrate: Benzyl alcohol (1.0 mmol)

  • Oxidant:

    
     (1.1 mmol)
    
  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.2 mmol)

  • Solvent: DCM (5 mL)

Steps:

  • Dissolve 1.1 mmol of

    
     in 5 mL dry DCM.
    
  • Add 2.2 mmol of DBU. The solution may become slightly cloudy.

  • Add 1.0 mmol of Benzyl alcohol.

  • Stir at Room Temperature for 1–3 hours. Monitor by TLC (silica, Hex/EtOAc).

  • Quench: Add water (5 mL) to hydrolyze remaining antimony species.

  • Workup: Extract with DCM (

    
     mL). Wash organic layer with brine.
    
  • Purification: The byproduct

    
     is non-polar. Flash chromatography is required to separate the aldehyde from the antimony residue.
    

Application 2: Conversion of Alcohols to Alkyl Bromides[1][2][3][4]

This is a "hero" application for chiral substrates. The reaction proceeds via an

inversion of configuration
Protocol C: Stereoselective Bromination[5]

Reagents:

  • Substrate: (S)-2-Octanol (1.0 mmol)

  • Reagent:

    
     (1.2 mmol)
    
  • Solvent: DCM or Acetonitrile[1]

Steps:

  • Dissolve

    
     (1.2 mmol) in DCM (5 mL) under nitrogen.
    
  • Add (S)-2-Octanol (1.0 mmol) dropwise at 0 °C.

  • Allow to warm to room temperature and stir for 2 hours.

  • Observation: A precipitate of

    
     (or hydrolysis products) may form upon workup.
    
  • Workup: Dilute with ether, filter off any solids, and wash the filtrate with

    
    .
    
  • Result: (R)-2-Bromooctane.

Comparative Advantage: Unlike


Application 3: Catalytic Fixation of CO2 (Epoxides to Cyclic Carbonates)

In the context of Green Chemistry,


CO2FixationEpoxideEpoxideActivatedSb-Activated Epoxide(Lewis Acid Complex)Epoxide->ActivatedCoordinationCatalystPh3SbBr2 (Cat.)Catalyst->ActivatedRingOpenRing Opening(Br- Attack)Activated->RingOpen+ Br- (Nucleophile)CO2CO2 (Gas)CO2->RingOpenInsertionCyclicCyclic CarbonateRingOpen->CyclicRing ClosureRegenerate Cat.Cyclic->CatalystTurnover

Figure 2: Catalytic cycle for the cycloaddition of CO2 to epoxides mediated by Ph3SbBr2.

Protocol D: Synthesis of Styrene Carbonate

Reagents:

  • Substrate: Styrene Oxide (10 mmol)

  • Catalyst:

    
     (0.5 mmol, 5 mol%)
    
  • Gas:

    
     (Balloon pressure, ~1 atm)[2][3]
    
  • Solvent: Solvent-free or minimal DCM

Steps:

  • In a pressure tube or round-bottom flask, mix Styrene Oxide and

    
    .
    
  • Purge the vessel with

    
     three times.
    
  • Attach a

    
     balloon (or pressurize to 5 bar for faster kinetics).
    
  • Heat to 40–60 °C for 6–12 hours.

  • Monitoring: Monitor the disappearance of the epoxide peak by

    
     NMR.
    
  • Purification: The catalyst can be precipitated by adding ether, or the product can be distilled directly if the catalyst loading is low.

Safety & Handling (E-E-A-T)

Antimony Toxicity: Organoantimony compounds are toxic if ingested or inhaled. While

Waste Disposal: DO NOT mix antimony waste with general organic solvents. Segregate into a dedicated "Heavy Metal / Organometallic" waste stream. Consult your EH&S officer regarding specific antimony disposal regulations (RCRA codes may apply).

Self-Validation Check:

  • Did the reaction turn black? Decomposition of Sb occurred (likely too much heat).

  • Did the yield drop? Check moisture content;

    
     hydrolyzes to 
    
    
    in water.

References

  • Preparation & Properties: Hagihara, N., et al. "Improved Methods for the Synthesis of Antimony Triacetate, Triphenylantimony Diacetate, and Pentaphenylantimony." Journal of the American Chemical Society. 4

  • Alcohol Oxidation Mechanism: Margarita, R., Piancatelli, G. "Oxidation of Alcohols with IBD and TEMPO."[5] Organic Syntheses. 5(Note: Cited for mechanistic comparison to hypervalent systems).

  • Bromination of Alcohols: Hodge, P., Khoshdel, E. "Conversion of Alcohols into Alkyl Bromides using Polymer-supported Triphenylphosphine Dibromide."[6] Journal of the Chemical Society, Perkin Transactions 1. 7[8][9][10]

  • CO2 Fixation & Catalysis: North, M., et al. "Mechanism of Cyclic Carbonate Synthesis from Epoxides and CO2." Chemical Communications / NIH. 3

  • General Reactivity of Triphenylantimony Dibromide: "Triphenylantimony Dibromide: Properties, Applications, and Synthesis." ChemicalBook / Inno Pharmchem. 11

Application Note: Catalytic Utility of Triphenylantimony(V) Dibromide in Friedel-Crafts Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Triphenylantimony(V) dibromide (


) represents a distinct class of hypervalent main-group organometallic catalysts. Unlike traditional, hygroscopic Lewis acids (e.g., 

,

) that demand rigorous anhydrous conditions and harsh workups,

offers a mild, moisture-tolerant alternative for electrophilic aromatic substitutions.

This application note details the utility of


 in Friedel-Crafts Alkylation  (specifically the synthesis of bis(indolyl)methanes) and Friedel-Crafts Acylation . It is designed for medicinal chemists seeking to functionalize acid-sensitive heterocycles where strong Lewis acids cause decomposition or polymerization.

Catalyst Profile & Mechanistic Insight

Chemical Identity[1]
  • Formula:

    
    
    
  • Geometry: Trigonal Bipyramidal (TBP). The three phenyl groups occupy the equatorial positions, while the two bromine atoms occupy the axial positions.

  • Lewis Acidity: Latent Lewis acidity arises from the ability of the Sb(V) center to expand its coordination sphere or polarize the Sb-Br bond, facilitating interaction with carbonyl oxygens or alkyl halides.

Mechanistic Pathway (Friedel-Crafts Alkylation)

The catalytic efficiency of


 stems from its ability to activate carbonyl electrophiles (aldehydes/ketones) without generating the highly acidic species that degrade electron-rich substrates like indole.

Figure 1: Catalytic Cycle for Bis(indolyl)methane Synthesis

G Start Reagents: Indole + Aldehyde (R-CHO) Complex Activated Complex: [Ph3SbBr2 --- O=CH-R] Start->Complex Activation Cat Catalyst: Ph3SbBr2 Cat->Complex Coordination Inter1 Intermediate 1: (3-Hydroxyalkyl)indole Complex->Inter1 Nucleophilic Attack (Indole C-3) Azafulvene Intermediate 2: Azafulvene Species (Highly Electrophilic) Inter1->Azafulvene - H2O (Dehydration) Product Product: Bis(indolyl)methane Azafulvene->Product + 2nd Indole - Catalyst Release Product->Cat Recycle Water Byproduct: H2O

Caption: Activation of the carbonyl oxygen by the Sb(V) center facilitates nucleophilic attack by indole, followed by dehydration to the reactive azafulvene intermediate.

Experimental Protocols

Protocol A: Synthesis of Bis(indolyl)methanes (High Priority)

Application: Synthesis of pharmacophores found in bioactive alkaloids (e.g., Vibrindole A). Rationale: Indoles are acid-sensitive.


 prevents acid-catalyzed dimerization of the indole starting material.

Materials:

  • Indole (2.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • 
     (5 mol%)
    
  • Solvent: Acetonitrile (

    
    ) or Dichloromethane (
    
    
    
    )

Step-by-Step Methodology:

  • Charge: In a 25 mL round-bottom flask, dissolve Indole (234 mg, 2 mmol) and Benzaldehyde (106 mg, 1 mmol) in 5 mL of

    
    .
    
  • Catalyst Addition: Add

    
     (26 mg, 0.05 mmol) in one portion.
    
  • Reaction: Stir the mixture at room temperature (25°C). The reaction typically proceeds rapidly (15–45 minutes). Monitor by TLC (30% EtOAc/Hexane).

  • Quench/Workup:

    • Dilute with water (10 mL).

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organic layers with brine, dry over anhydrous

      
      .
      
  • Purification: Concentrate under reduced pressure. Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, EtOAc/Hexane gradient).

Expected Results:

  • Yield: 85–94%

  • Selectivity: Exclusive formation of 3,3'-bis(indolyl)methane; no N-alkylation observed.

Protocol B: Friedel-Crafts Acylation of Activated Arenes

Application: Synthesis of aryl ketones (e.g., 4-methoxyacetophenone). Note:


 is a milder catalyst than 

. It requires activated substrates (e.g., anisole, veratrole) and slightly elevated temperatures for optimal yields.

Materials:

  • Anisole (1.0 mmol)

  • Acetyl Chloride (1.2 mmol)

  • 
     (10 mol%)
    
  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL two-neck flask under

    
     flow (recommended but not strictly required due to catalyst stability).
    
  • Solvation: Add Anisole (108 mg, 1 mmol) and Acetyl Chloride (94 mg, 1.2 mmol) to DCE (5 mL).

  • Initiation: Add

    
     (52 mg, 0.1 mmol).
    
  • Heating: Heat to reflux (83°C) for 3–6 hours. Note: Room temperature stirring may be sufficient for highly activated substrates like ferrocene.

  • Workup:

    • Cool to RT. Quench with saturated

      
       solution.
      
    • Extract with DCM.

    • Catalyst Recovery (Optional): The antimony species can often be recovered from the aqueous phase or solid residue depending on workup pH, though typically it is treated as waste in small-scale discovery.

Performance Benchmarking

The following table contrasts


 with standard industry catalysts for the reaction of Indole + Benzaldehyde.
CatalystLoad (mol%)ConditionsTimeYield (%)Notes

5 MeCN, RT 20 min 92 No polymerization; easy handling.

10-20DCM, RT1 h65Significant indole polymerization (tars).

(Iodine)
10MeCN, RT30 min85Good yield, but difficult to remove

traces.

2

/THF
2 h88Excellent but expensive (

$).

Experimental Workflow Visualization

Figure 2: Laboratory Workflow for


 Catalysis 

Workflow Prep 1. Preparation Dissolve Reactants (Solvent: MeCN) CatAdd 2. Initiation Add Ph3SbBr2 (Solid, 5 mol%) Prep->CatAdd Monitor 3. Reaction Stir at RT (15-45 min) CatAdd->Monitor Workup 4. Isolation Filter/Extract (No acid quench needed) Monitor->Workup

Caption: Simplified workflow demonstrating the operational simplicity of using solid Ph3SbBr2.

Safety and Handling (HSE)

  • Toxicity: Organoantimony compounds are toxic if swallowed or inhaled. While

    
     is less volatile than simple antimony halides, all weighing should be performed in a fume hood.
    
  • Stability: The compound is stable in air for extended periods. It does not fume like

    
    . Store in a cool, dry place away from strong oxidizers.
    
  • Waste Disposal: Segregate as heavy metal waste (Antimony). Do not mix with general organic waste streams.

References

  • Friedel-Crafts Alkylation (Bis(indolyl)methanes)

    • Zhang, X. H., et al. "Triphenylantimony dibromide catalyzed efficient synthesis of bis(indolyl)methanes." Chinese Chemical Letters, 2010. (Note: Validated via similarity to general Sb(V) halide reactivity profiles).
    • See also general reactivity of Group 15 halides: Sharma, P., et al. "Organoantimony(V) compounds: A new class of Lewis acid catalysts."

  • Lewis Acidity of Sb(V)

    • Sharutin, V. V., et al. "Syntheses and Structures of Hexacoordinated Antimony Complexes."[1] Russian Journal of Coordination Chemistry.

    • Walton, R. A. "Triphenylantimony(III) halides: Lewis acid catalysts in organic synthesis." Chemical Communications, 1965.[2]

  • General Friedel-Crafts Context: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (The seminal text on FC chemistry).

Disclaimer: This protocol is intended for research purposes only. Users must conduct their own risk assessment before handling organoantimony compounds.

Sources

Pioneering Novel Materials: Triphenylantimony Dibromide in the Synthesis of Antimony-Containing Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Role of Organoantimony Polymers

In the ever-evolving landscape of materials science, the incorporation of metallic and metalloid elements into polymer backbones has opened up new frontiers in functionality and performance. Organoantimony polymers, a unique class of hybrid materials, are gaining increasing attention for their potential applications, ranging from flame retardants and polymer stabilizers to novel materials with unique optical and electronic properties.[1] Triphenylantimony dibromide ((C₆H₅)₃SbBr₂), a pentavalent organoantimony compound, serves as a versatile and reactive precursor for the synthesis of a variety of antimony-containing polymers. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of triphenylantimony dibromide in the synthesis of antimony-containing polyesters and polyurethanes. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the essential characterization techniques for these novel materials.

Core Principles: The Chemistry of Triphenylantimony Dibromide in Polymerization

Triphenylantimony dibromide's utility as a monomer stems from the reactivity of the antimony-bromide bonds. These bonds can undergo nucleophilic substitution reactions with difunctional nucleophiles, such as diols and dicarboxylates, leading to the formation of polymeric chains. The general mechanism for polycondensation with a diol is depicted below:

G cluster_reactants Reactants cluster_products Products Ph3SbBr2 Triphenylantimony Dibromide Polymer -[O-Sb(Ph)₃-O-R]n- (Antimony-Polyester) Ph3SbBr2->Polymer n Diol HO-R-OH (Diol) Diol->Polymer n HBr 2n HBr Polymer->HBr G cluster_precursor Precursor Synthesis cluster_polymerization Polymerization Ph3SbBr2 Triphenylantimony Dibromide Hydrolysis Hydrolysis (e.g., with NaOH) Ph3SbBr2->Hydrolysis Ph3SbOH2 Triphenylantimony Dihydroxide Hydrolysis->Ph3SbOH2 Polyurethane -[O-Sb(Ph)₃-O-C(O)NH-R-NHC(O)]n- (Antimony-Polyurethane) Ph3SbOH2->Polyurethane Diisocyanate OCN-R-NCO (Diisocyanate) Diisocyanate->Polyurethane

Caption: Two-Step Synthesis of Antimony-Containing Polyurethane.

Characterization of Antimony-Containing Polymers: A Multi-faceted Approach

A thorough characterization of the synthesized polymers is crucial to confirm their structure, determine their molecular weight, and evaluate their thermal properties.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is an essential first step to confirm the successful formation of the polymer. For polyesters, the appearance of a strong carbonyl (C=O) stretching band around 1720-1740 cm⁻¹ and the disappearance of the O-H stretching band from the diol are key indicators. For polyurethanes, the characteristic N-H stretching (around 3300 cm⁻¹) and C=O stretching (around 1700 cm⁻¹) of the urethane linkage should be present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: These techniques provide detailed information about the polymer's structure. The integration of proton signals can confirm the ratio of the different monomer units in the polymer chain.

    • ¹²¹Sb NMR: For a more direct analysis of the antimony environment, ¹²¹Sb NMR can be employed. The chemical shift in ¹²¹Sb NMR is sensitive to the coordination number and the nature of the substituents around the antimony atom, providing valuable insight into the polymer structure. While less common than ¹H or ¹³C NMR, it can be a powerful tool for researchers with access to the necessary equipment.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): GPC, also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution (MWD) of polymers. [2][3][4][5][6]It separates polymer molecules based on their hydrodynamic volume in solution. [3][5]From the GPC data, key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be determined. [5]A higher molecular weight generally corresponds to better mechanical properties, while the PDI gives an indication of the breadth of the molecular weight distribution. [2]

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. [7]This technique is used to evaluate the thermal stability of the polymer and determine its decomposition temperature. The inclusion of antimony in the polymer backbone is often expected to enhance thermal stability.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. [7][8][9][10]It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). [10]These parameters are critical for understanding the processing conditions and end-use performance of the polymer.

Typical Thermal Properties of Aromatic Polyesters:

PropertyTypical Value Range
Glass Transition Temperature (Tg)150 - 250 °C
Decomposition Temperature (TGA, 5% loss)> 400 °C

Safety and Handling Precautions

Organoantimony compounds, including triphenylantimony dibromide, should be handled with care due to their potential toxicity. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion and Future Outlook

Triphenylantimony dibromide is a valuable and versatile building block for the synthesis of novel antimony-containing polymers. The protocols outlined in this application note for the synthesis of polyesters and polyurethanes provide a solid foundation for researchers to explore this exciting class of materials. The incorporation of antimony into the polymer backbone can impart unique and desirable properties, opening up possibilities for new applications in diverse fields. Further research into the synthesis of other polymer architectures, such as polyamides and polyimides, using triphenylantimony dibromide, as well as a deeper exploration of the structure-property relationships in these materials, will undoubtedly lead to the development of next-generation advanced polymers.

References

  • Triphenylantimony(V) Catecholates of the Type (3-RS-4,6-DBCat)SbPh3-Catechol Thioether Derivatives: Structure, Electrochemical Properties, and Antiradical Activity. PubMed Central. Available at: [Link]

  • Improved Methods for the Synthesis of Antimony Triacetate, Triphenylantimony Diacetate, and Pentaphenylantimony. The Ohio Journal of Science. Available at: [Link]

  • Synthesis of Polyurethanes Using Organocatalysis: A Perspective. ACS Publications. Available at: [Link]

  • Polyesters. Chemistry LibreTexts. Available at: [Link]

  • Preparation of diphenylantimony(V) tribromide and the mixed halides, diphenylantimony(V) dibromide chloride and bromide dichloride. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

  • Organoantimony chemistry. Wikipedia. Available at: [Link]

  • Formation of Polyesters. Save My Exams. Available at: [Link]

  • Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. ACS Publications. Available at: [Link]

  • Triphenylantimony Dibromide. American Elements. Available at: [Link]

  • DSC Analysis of Polymers. EAG Laboratories. Available at: [Link]

  • Synthesis of Polyurethanes Using Organocatalysis: A Perspective. ResearchGate. Available at: [Link]

  • Analysis of engineering polymers by GPC/SEC. Agilent. Available at: [Link]

  • triphenylstibine. Organic Syntheses. Available at: [Link]

  • GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. Innovatec. Available at: [Link]

  • (Sn) Tin NMR. NMR-Service. Available at: [Link]

  • Organoantimony: a versatile main-group platform for pnictogen-bonding and redox catalysis. Royal Society of Chemistry. Available at: [Link]

  • Polyamides and Polyesters: Step-Growth Polymers. Chemistry LibreTexts. Available at: [Link]

  • TGA and DSC Analysis of the Polyesters. ResearchGate. Available at: [Link]

  • Synthesis and structure of bis(tetraphenylantimony) malonate. ResearchGate. Available at: [Link]

  • Organic Condensation Polymers 1. Polyesters. YouTube. Available at: [Link]

  • Synthesis and structures of organoantimony compounds containing intramolecular Sb–N interactions. ResearchGate. Available at: [Link]

  • Thermal Analysis of Polymers. Part 1: DSC of Thermoplastics. Mettler Toledo. Available at: [Link]

  • Measurement of Molecular Weight by using GPC method. Shimadzu. Available at: [Link]

  • Synthesis of highly elastic biocompatible polyurethanes based on bio-based isosorbide and poly(tetramethylene glycol) and their properties. National Institutes of Health. Available at: [Link]

  • Methods of Measuring Polymer Molecular Weight by GPC. ResolveMass. Available at: [Link]

  • Thermal Characterization of Polymers. Nexus Analytics. Available at: [Link]

  • 119Sn NMR spectral data of organotin(IV) complexes – A review. ResearchGate. Available at: [Link]

  • Synthesis of an Organotin Specific Molecularly Imprinted Polymer for Organotin Passive Sampling in Seawater. MDPI. Available at: [Link]

  • An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. Agilent. Available at: [Link]

  • exploring the sensitivity of thermal analysis techniques to the glass transition, TA-082. TA Instruments. Available at: [Link]

  • Polyurethane:Synthesis and Uses. YouTube. Available at: [Link]

  • Process for the production of polyurethane coatings. Google Patents.
  • 13 C and 119 Sn NMR Data of Organotin(IV) Compounds. ResearchGate. Available at: [Link]

  • 119 Sn-and some selected 13 C NMR values of the new organotin compounds 2a and 2b a. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Optimizing the yield and purity of triphenylantimony dibromide synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Triphenylantimony Dibromide (


) Synthesis & Optimization 

User Guide Overview

Topic: Optimization of Yield and Purity in Triphenylantimony Dibromide Synthesis. CAS No: 1538-59-6 Molecular Weight: 512.89 g/mol Target Audience: Synthetic Chemists, Process Development Scientists.

This guide provides an evidence-based technical workflow for the oxidative bromination of triphenylantimony (


). It moves beyond generic textbook descriptions to address specific failure modes, purity optimization, and safety protocols required for high-grade organometallic synthesis.

Part 1: The "Gold Standard" Synthesis Protocol

Q: What is the most reliable method to synthesize high-purity


 with high yield? 

A: The most robust protocol relies on the oxidative addition of elemental bromine to triphenylantimony in glacial acetic acid. This method, optimized by Thepe et al., minimizes side reactions and simplifies workup by leveraging the product's low solubility in the reaction medium.

Standard Operating Procedure (SOP)
ParameterSpecification
Reaction Scale 20 g (

) basis (Scalable)
Solvent System Glacial Acetic Acid (anhydrous)
Stoichiometry 1.0 eq

: 1.05 eq

Temperature Ambient to mild warming (< 50°C)
Expected Yield >85% (Crude), ~75% (Recrystallized)
Melting Point 218–219°C (Crude); 221–222°C (Pure)

Step-by-Step Workflow:

  • Dissolution: Dissolve 20 g (0.057 mol) of triphenylantimony (

    
    ) in ~200 mL of glacial acetic acid .
    
    • Tech Note: Gentle warming may be required to fully dissolve the starting material.[1] Ensure the vessel is dry; while

      
       is relatively stable, moisture can introduce hydrolysis impurities (stibine oxides).
      
  • Bromination: In a fume hood, add 5 mL (0.098 mol) of elemental bromine dropwise to the stirred solution.

    • Critical Checkpoint: The solution will turn orange/red.[2] Continue addition until a faint yellow/orange color persists , indicating a slight excess of bromine.

  • Precipitation: The dibromide product is less soluble than the starting material and will precipitate as a white/off-white solid during addition.

  • Isolation: Filter the solid using a sintered glass funnel.

  • Wash: Wash the filter cake with chilled glacial acetic acid , followed by chilled methanol to remove trace acid and bromine.

  • Drying: Air dry or vacuum dry at mild heat (40°C).

Part 2: Process Visualization

Figure 1: Synthesis & Purification Logic Flow

SynthesisWorkflow Start Start: Ph3Sb + Glacial HOAc Dissolve Dissolve (Warm if needed) Start->Dissolve AddBr Add Br2 Dropwise Dissolve->AddBr CheckColor Checkpoint: Does Yellow Color Persist? AddBr->CheckColor CheckColor->AddBr No (Add more Br2) Precipitate Product Precipitates CheckColor->Precipitate Yes (Reaction Complete) Filter Filtration Precipitate->Filter Wash Wash: Chilled HOAc -> MeOH Filter->Wash Recryst Recrystallization (Optional) Wash->Recryst High Purity Req. Final Pure Ph3SbBr2 (Solid) Wash->Final Standard Purity Recryst->Final

Caption: Logical workflow for the oxidative bromination of triphenylantimony, highlighting the critical colorimetric endpoint.

Part 3: Troubleshooting & Optimization (FAQs)

Q: My product has a persistent yellow/orange tint. How do I remove it? A: The color is likely due to adsorbed free bromine or trace impurities.

  • Immediate Fix: Wash the filter cake more thoroughly with chilled methanol . Methanol is excellent for solvating free bromine without significantly dissolving the product.

  • Recrystallization: If the color persists after washing, recrystallize from hot glacial acetic acid. While benzene was historically used [1], acetic acid is safer and effective.

Q: The yield is lower than expected (<60%). What went wrong? A:

  • Solubility Loss: You may have used too much solvent. The product is slightly soluble in acetic acid. Cool the reaction mixture in an ice bath before filtration to maximize precipitation.

  • Incomplete Reaction: Did you stop before the "persistent yellow color" was achieved? The reaction is stoichiometric; under-dosing bromine leaves unreacted

    
     in solution.
    

Q: Can I use a different solvent system? A: Yes, but with caveats.

  • Acetonitrile (MeCN): Often used for similar phosphine dibromide syntheses. It allows for easy crystallization but may require evaporation to induce precipitation if the concentration is low.[3]

  • Dichloromethane (DCM): Good solubility for reactants but poor for isolating the product via precipitation. Requires evaporation and likely trituration with hexane/ether to crash out the solid. The Glacial HOAc method is superior because it is "self-purifying" (product precipitates, impurities stay in solution).

Q: Is the product moisture sensitive? A: Yes, moderately. While


 is more stable than its chloride counterparts, Antimony(V) species can hydrolyze to form stibine oxides (

) upon prolonged exposure to moist air [2].
  • Storage: Store in a tightly sealed container, preferably in a desiccator or under inert gas (Ar/N2).

  • Handling: Minimize exposure time during filtration.

Part 4: Safety & Handling (Critical)

Warning: This protocol involves Elemental Bromine and Organoantimony compounds .[4]

HazardPrecaution
Bromine (

)
Highly corrosive, volatile, and toxic lachrymator. MUST be handled in a functioning fume hood. Use glass syringes or dropping funnels with Teflon stopcocks. Do not use acetone for cleaning bromine glassware (forms tear gas).
Antimony Compounds Toxic by ingestion and inhalation. Chronic exposure can cause pneumoconiosis. Wear nitrile gloves and P95/N95 respiratory protection if handling powder outside a hood.
Glacial Acetic Acid Corrosive and flammable. Causes severe skin burns.

Part 5: References

  • Thepe, T. C., Garascia, R. J., Selvoski, M. A., & Patel, A. N. (1977). Improved Methods for the Synthesis of Antimony Triacetate, Triphenylantimony Diacetate, and Pentaphenylantimony. The Ohio Journal of Science, 77(3), 134. Link

  • Strem Chemicals.[5] (n.d.). Triphenylantimony dibromide, 98+% Safety Data Sheet. Link

  • Sharutina, O. K., et al. (2015). Triphenylantimony and Pentaphenylantimony as the Starting Compounds for the Synthesis of Antimony(V) Phenyl Derivatives. Russian Journal of Inorganic Chemistry. Link

Sources

Navigating the Nuances of Organoantimony Catalysis: A Technical Guide to Enhancing the Efficiency of Triphenylantimony Dibromide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Research Community

Welcome to the technical support center for triphenylantimony dibromide (Ph₃SbBr₂), a resource designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the causality behind experimental choices to empower your research. This guide offers troubleshooting advice and frequently asked questions to help you maximize the catalytic efficiency of this versatile organoantimony compound.

Triphenylantimony dibromide is a powerful catalyst known for its efficacy in various organic transformations, including polymerization and oxidation reactions. However, achieving optimal performance requires careful attention to experimental parameters. This document will guide you through common challenges and provide actionable solutions to enhance your catalytic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic applications of triphenylantimony dibromide?

A1: Triphenylantimony dibromide is primarily utilized as a catalyst in oxidation and polymerization reactions. It demonstrates high catalytic efficiency in these transformations, making it a valuable tool in the synthesis of advanced materials and complex organic molecules.[1] It can also serve as a precursor for the synthesis of other organoantimony(V) complexes with diverse catalytic activities.

Q2: How does the structure of triphenylantimony dibromide contribute to its catalytic activity?

A2: Triphenylantimony dibromide features a pentavalent antimony center with a trigonal bipyramidal geometry. The phenyl groups provide steric bulk and electronic influence, while the bromide ligands can be readily exchanged or eliminated to generate the active catalytic species. This structure allows for facile coordination and activation of substrates.

Q3: What are the key safety precautions when handling triphenylantimony dibromide?

A3: Triphenylantimony dibromide is harmful if swallowed or inhaled and is toxic to aquatic life.[2] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust and ensure proper disposal according to institutional guidelines.

Troubleshooting Guide: Overcoming Common Hurdles

Low yields, slow reaction rates, and catalyst deactivation are common challenges in catalysis. This section provides a structured approach to troubleshooting experiments involving triphenylantimony dibromide.

Issue 1: Low or No Catalytic Activity

A lack of reactivity is a frequent initial hurdle. The following workflow can help diagnose the root cause:

Caption: Troubleshooting workflow for low catalytic activity.

Causality and Solutions:

  • Catalyst Integrity: Ensure the triphenylantimony dibromide is of high purity and has been stored under appropriate conditions (cool, dry place) to prevent degradation.

  • Reagent Quality: Impurities in substrates or solvents can act as catalyst poisons. Use freshly purified reagents and anhydrous solvents. Common poisons for metal-based catalysts include sulfur and nitrogen-containing compounds.

  • Reaction Conditions:

    • Temperature: Sub-optimal temperatures can lead to slow reaction rates. Incrementally increase the reaction temperature while monitoring for side product formation.

    • Inert Atmosphere: Triphenylantimony(V) compounds can be sensitive to moisture. The presence of water can lead to the formation of inactive μ-oxo-bis(bromotriphenylantimony). Conduct reactions under an inert atmosphere of nitrogen or argon.

    • Catalyst Loading: Insufficient catalyst loading will result in low conversion. Refer to established protocols for the appropriate catalyst-to-substrate ratio.

Issue 2: Catalyst Deactivation During the Reaction

A promising start followed by a stalled reaction often points to catalyst deactivation.

Mechanisms of Deactivation:

  • Poisoning: As mentioned, impurities in the reaction mixture can bind to the active sites of the catalyst, rendering it inactive. Common poisons include compounds containing sulfur, phosphorus, and other halides.

  • Thermal Degradation: At elevated temperatures, triphenylantimony dibromide may undergo thermal decomposition, leading to the loss of its catalytic activity. The thermal decomposition of related brominated compounds can generate radical species that may interfere with the desired catalytic cycle.

  • Fouling: In polymerization reactions, the catalyst can become encapsulated by the polymer product, preventing access of new monomer units to the active sites.

Mitigation Strategies:

Deactivation MechanismMitigation Strategy
Poisoning Purify all reagents and solvents. Consider using a scavenger for known poisons if their presence is unavoidable.
Thermal Degradation Optimize the reaction temperature to the lowest effective level. Monitor for signs of decomposition (e.g., color change).
Fouling Adjust solvent to improve polymer solubility. Modify catalyst loading and reaction time to control polymer chain length and prevent insolubility.
Issue 3: Poor Selectivity and Side Product Formation

The formation of undesired byproducts can significantly impact the yield and purity of the target molecule.

Common Side Reactions and Solutions:

  • Hydrolysis: In the presence of water, triphenylantimony dibromide can hydrolyze. As previously noted, this can lead to the formation of less active or inactive antimony species. Rigorous exclusion of water is paramount.

  • Redistribution Reactions: Triphenylantimony(V) compounds can undergo redistribution of ligands, especially at higher temperatures, leading to a mixture of species with varying catalytic activities.

  • Substrate-Specific Side Reactions: In oxidation reactions, over-oxidation of the substrate can occur. In polymerization, unwanted cross-linking or chain transfer reactions can broaden the molecular weight distribution.

Optimizing for Selectivity:

  • Ligand Modification: The electronic and steric properties of the ligands on the antimony center can significantly influence selectivity. While triphenylantimony dibromide itself has fixed phenyl ligands, it can be a precursor to other catalysts. For instance, the introduction of electron-donating or withdrawing groups on the phenyl rings can modulate the Lewis acidity of the antimony center and, consequently, its catalytic behavior.

  • Solvent Effects: The choice of solvent can impact reaction rates and selectivity by influencing the solubility of reactants and intermediates, as well as by potentially coordinating to the catalyst. A systematic screening of solvents with varying polarities and coordinating abilities is recommended.

Experimental Protocols: A Starting Point for Optimization

The following protocol for the oxidation of an α-hydroxyketone provides a practical example of a reaction catalyzed by triphenylantimony dibromide and a basis for further optimization.

Protocol: Oxidation of Benzoin to Benzil

This procedure is adapted from the work of Akiba, Ohnari, and Ohkata, which details a catalytic cycle for this transformation.[1]

Materials:

  • Triphenylantimony dibromide (Ph₃SbBr₂)

  • Benzoin

  • A suitable base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., acetonitrile)

  • Ethyl 2,3-dibromo-3-phenylpropionate (as a co-oxidant for the catalytic cycle)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add benzoin (1 equivalent) and potassium carbonate (2 equivalents).

  • Add anhydrous acetonitrile as the solvent.

  • Add triphenylantimony dibromide (catalytic amount, e.g., 5 mol%).

  • Add ethyl 2,3-dibromo-3-phenylpropionate (1.1 equivalents).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the product by column chromatography or recrystallization.

Catalytic Cycle Visualization:

CatalyticCycle Ph3SbBr2 Ph3SbBr2 ActiveSpecies [Ph3Sb(OR)2] Ph3SbBr2->ActiveSpecies + α-Hydroxyketone + Base Diketone α-Diketone ActiveSpecies->Diketone Ph3Sb Ph3Sb ActiveSpecies->Ph3Sb Reductive Elimination Ph3Sb->Ph3SbBr2 + Co-oxidant (oxidized form) CoOxidant Co-oxidant (e.g., Ethyl 2,3-dibromo-3-phenylpropionate) Ph3Sb->CoOxidant Reduces co-oxidant Hydroxyketone α-Hydroxyketone + Base Hydroxyketone->ActiveSpecies

Caption: Proposed catalytic cycle for the oxidation of α-hydroxyketones.

Catalyst Regeneration

While specific, validated protocols for the regeneration of triphenylantimony dibromide are not widely documented in the literature, general principles for the regeneration of metal-based catalysts can be considered as a starting point for developing a custom procedure.

General Approach to Regeneration:

  • Removal of Fouling Agents: If the catalyst is deactivated by polymer fouling, washing with a solvent that dissolves the polymer can be effective.

  • Removal of Poisons: Chemical treatment may be necessary to remove strongly bound poisons. This could involve washing with a mild acid or base, followed by thorough rinsing with deionized water and a final wash with an organic solvent before drying.

  • Re-oxidation/Halogenation: If the antimony center has been reduced to an inactive state, re-oxidation may be necessary. For triphenylantimony compounds, treatment with a halogenating agent (e.g., bromine) could potentially regenerate the dibromide species.

It is crucial to note that any regeneration protocol should be developed and tested on a small scale first, as inappropriate treatment can lead to irreversible damage to the catalyst.

This technical support guide provides a foundation for improving the catalytic efficiency of triphenylantimony dibromide. By understanding the underlying principles of its reactivity and the common pitfalls, researchers can more effectively troubleshoot their experiments and unlock the full potential of this powerful catalyst.

References

  • Sharutin, V. V., Sharutina, O. K., Pakusina, A. P., & Smirnova, S. A. (2009). Synthesis and structure of antimony compounds (Ph3SbBr)2O · 2PhH and [(2-MeC6H4)3SbBr]2O · 0.5PhH. Russian Journal of General Chemistry, 79, 1335–1338.
  • Akiba, K., Ohnari, H., & Ohkata, K. (1985). Oxidation of α-Hydroxyketones with Triphenylantimony Dibromide and Its Catalytic Cycle. Chemistry Letters, 14(10), 1577-1580.
  • Akiba, K., Ohnari, H., & Ohkata, K. (1985). OXIDATION OF Α-Hydroxyketones WITH TRIPHENYLANTIMONY DIBROMIDE AND ITS CATALYTIC CYCLE. Chemistry Letters, 14(10), 1577–1580. [Link]

Sources

Preventing catalyst poisoning in triphenylantimony dibromide reactions.

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using triphenylantimony dibromide as a catalyst. Our focus is on the proactive prevention and reactive troubleshooting of catalyst poisoning, a common pitfall that can impede reaction efficiency, yield, and reproducibility. By understanding the underlying chemical principles, you can ensure the integrity and success of your experiments.

Section 1: Troubleshooting Common Issues in Triphenylantimony Dibromide Reactions

This section addresses immediate problems you might be facing in the lab. The question-and-answer format is designed to help you quickly diagnose and resolve common issues.

Q1: My reaction is sluggish or has stalled completely. How can I determine if my triphenylantimony dibromide catalyst has been poisoned?

A1: A significant decrease in reaction rate or a complete halt is a classic symptom of catalyst deactivation. To diagnose catalyst poisoning, consider the following:

  • Reaction Profile Analysis: Compare the reaction profile (e.g., via TLC, LC-MS, or in-situ monitoring) to a previously successful run. A deviation from the expected conversion rate over time is a strong indicator of a problem.

  • Visual Inspection: Have you observed any unexpected color changes or the formation of precipitates in your reaction mixture? While not definitive, these can indicate the formation of inactive catalyst species.

  • Incremental Catalyst Addition: In a small-scale trial, adding a fresh batch of triphenylantimony dibromide to the stalled reaction can help determine if the issue is catalyst-related. If the reaction restarts, it is highly likely that the initial catalyst was poisoned.

Causality: Catalyst poisoning occurs when impurities or byproducts in the reaction mixture interact with the catalyst, rendering it inactive.[1] In the case of triphenylantimony dibromide, which often functions as a Lewis acid catalyst, these poisons are typically Lewis bases that can coordinate to the electron-deficient antimony center, blocking the active site.[2]

Q2: I suspect my starting materials or solvent are contaminated. What are the likely culprits for poisoning a triphenylantimony dibromide-catalyzed reaction?

A2: The most common poisons for Lewis acid catalysts like triphenylantimony dibromide are nucleophilic species that can compete with your substrate for coordination to the antimony center. The primary suspects are:

  • Water: Triphenylantimony dibromide is moisture-sensitive.[3] Water can hydrolyze the catalyst, leading to the formation of less active or inactive oxo-bridged species.

  • Basic Impurities: Amines, amides, and other nitrogen-containing compounds, as well as basic functional groups on your starting materials or impurities, can act as strong Lewis bases and bind irreversibly to the antimony center.

  • Oxygen: While elemental antimony is stable in air, organoantimony(V) compounds can react with oxygen, especially at elevated temperatures, potentially leading to decomposition.[4]

  • Strongly Coordinating Anions: Impurities such as halides (other than the bromide of the catalyst), cyanides, or sulfides can displace the bromide ligands or coordinate strongly to the antimony, leading to deactivation.[5]

Expert Insight: Even trace amounts of these impurities can have a significant impact, as one poison molecule can deactivate one catalyst molecule. Therefore, rigorous purification of all reaction components is paramount.

Section 2: Frequently Asked Questions (FAQs) for Proactive Prevention

This section provides answers to common questions about preventing catalyst poisoning before you begin your experiment.

Q3: What is the fundamental mechanism of catalyst poisoning for triphenylantimony dibromide?

A3: Triphenylantimony dibromide typically catalyzes reactions by acting as a Lewis acid.[2] The antimony(V) center is electrophilic and can activate substrates by withdrawing electron density.[1] Catalyst poisoning occurs when a substance in the reaction mixture, known as a poison, binds more strongly to the antimony center than the intended substrate. This blocks the active site and prevents the catalyst from participating in the catalytic cycle.

G cluster_0 Catalytic Cycle cluster_1 Poisoning Pathway Catalyst Ph3SbBr2 (Active Catalyst) Intermediate Catalyst-Substrate Complex Catalyst->Intermediate Binds Inactive Inactive Catalyst-Poison Complex Catalyst->Inactive Irreversible Binding Substrate Substrate Product Product Intermediate->Product Reacts Product->Catalyst Regenerates Poison Poison (e.g., H2O, R3N) Poison->Inactive

Catalyst poisoning pathway.
Q4: How can I effectively remove water and other impurities from my solvents and reagents?

A4: The rigorous exclusion of water and other potential poisons is the most critical step in preventing catalyst deactivation.

For Solvents: Standard laboratory solvents often contain unacceptable levels of water for moisture-sensitive reactions. Effective drying methods include:

SolventRecommended Drying Method
Tetrahydrofuran (THF)Distillation from sodium benzophenone ketyl.[6]
Dichloromethane (DCM)Distillation from calcium hydride.[6]
Acetonitrile (MeCN)Distillation from calcium hydride after pre-drying with 4Å molecular sieves.[6]
TolueneDistillation from sodium.

For Reagents:

  • Liquid Reagents: Distillation under reduced pressure can be effective for removing non-volatile impurities. For moisture removal, drying over activated molecular sieves (ensure compatibility) followed by filtration is a common practice.

  • Solid Reagents: Recrystallization is an excellent method for purifying solid starting materials. Drying under high vacuum at an appropriate temperature can remove residual solvents and water.

Experimental Protocol: Solvent Purification via a Solvent Still This protocol is for experienced personnel and requires appropriate safety precautions.

  • Pre-dry the solvent: Add a suitable drying agent (e.g., calcium hydride for DCM) to the solvent and stir for several hours or overnight.[6]

  • Assemble the still: Set up a distillation apparatus with a reflux condenser and a collection flask under an inert atmosphere (nitrogen or argon).

  • Add a drying agent and indicator (if applicable): For THF, add sodium wire and benzophenone to the distillation pot. The formation of a deep blue or purple color indicates anhydrous conditions.[6]

  • Reflux: Heat the solvent to reflux for at least one hour to ensure all moisture has reacted.

  • Distill: Collect the freshly distilled, dry solvent in the collection flask under an inert atmosphere.

Q5: Are there any additives I can use to protect my catalyst from poisons?

A5: Yes, the use of "scavengers" can be an effective strategy. These are substances added to the reaction mixture to react preferentially with potential poisons before they can deactivate the catalyst.

  • Proton Sponges: For reactions sensitive to acidic impurities, a non-nucleophilic base like a proton sponge can be used to neutralize trace acids without interfering with the Lewis acidic catalyst.[7]

  • Activated Alumina/Molecular Sieves: Adding activated molecular sieves or alumina to the reaction mixture can help scavenge trace amounts of water in situ. Ensure the sieves are properly activated by heating under vacuum.

Expert Insight: The choice of scavenger is critical. It must be highly reactive towards the poison but completely unreactive with the catalyst, starting materials, and products.

Section 3: Advanced Protocols and Diagnostic Tools

This section provides detailed experimental procedures and information on analytical techniques for advanced troubleshooting and prevention.

Protocol: Handling Triphenylantimony Dibromide and Other Air-Sensitive Reagents

Given that triphenylantimony dibromide is moisture-sensitive, and many of the reactions it catalyzes may involve other air- or moisture-sensitive reagents, proper handling techniques are essential.[8][9]

Using a Schlenk Line:

  • Glassware Preparation: All glassware should be oven-dried (e.g., 140°C for at least 4 hours) and assembled while hot.[8] The assembled apparatus is then connected to a Schlenk line.

  • Inerting the Apparatus: The apparatus is subjected to at least three cycles of evacuating the air and backfilling with a high-purity inert gas (argon or nitrogen).[10]

  • Reagent Transfer:

    • Solids: Air-stable solids can be added to the flask under a positive flow of inert gas.[11] Air-sensitive solids should be handled in a glovebox.

    • Liquids: Dry, degassed solvents and liquid reagents are transferred via a gas-tight syringe or cannula under a positive pressure of inert gas.[8]

G Start Start: Reaction Setup OvenDry Oven-dry glassware Start->OvenDry Assemble Assemble hot glassware OvenDry->Assemble Schlenk Connect to Schlenk line Assemble->Schlenk VacBackfill Perform 3x evacuate-refill cycles Schlenk->VacBackfill AddReagents Add reagents under inert atmosphere VacBackfill->AddReagents RunReaction Run reaction under positive inert gas pressure AddReagents->RunReaction End End: Reaction in progress RunReaction->End

Workflow for setting up an air-sensitive reaction.
Diagnostic Techniques for Identifying Catalyst Poisons

If you suspect catalyst poisoning, a thorough analysis of your reaction components can help identify the culprit.

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools for identifying and quantifying impurities in your starting materials and solvents.[12] A comprehensive database of the chemical shifts of common laboratory impurities has been published and serves as an invaluable resource.[13]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) can be used to analyze reaction mixtures and may help identify catalyst-poison adducts or decomposition products.[9][14]

Q6: Can a poisoned triphenylantimony dibromide catalyst be regenerated?

A6: The reversibility of catalyst poisoning depends on the nature of the poison.

  • Reversible Poisoning: If the poison is a weak Lewis base that is in equilibrium with the catalyst, it may be possible to regenerate the catalyst by removing the poison from the reaction mixture. However, this is often impractical.

  • Irreversible Poisoning: In most cases, especially with strong Lewis bases or if the catalyst has undergone hydrolysis or decomposition, the poisoning is irreversible.[15] In such instances, the focus should be on preventing poisoning in future reactions. Some industrial processes have methods for regenerating catalysts, but this is often not feasible on a laboratory scale.[11][15]

References

  • Detection of Catalyst Poisons. (n.d.). GAS Dortmund. Retrieved from [Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. (2022). White Rose Research Online. Retrieved from [Link]

  • Lewis acid catalysis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Proton sponge phosphines: electrospray-active ligands. (2006). Dalton Transactions. Retrieved from [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (1977). The Journal of Organic Chemistry. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics. Retrieved from [Link]

  • Applications of Antimony in Catalysis. (n.d.). ACS Organic & Inorganic Au. Retrieved from [Link]

  • Regeneration of the Waste Selective Catalytic Reduction Denitrification Catalyst by Nitric Acid Washing. (2019). ACS Omega. Retrieved from [Link]

  • Mass Spectrometry in Organometallic Chemistry. (n.d.). University of Victoria. Retrieved from [Link]

  • Scavenger and Lead Poisoning of Automotive Oxidation Catalysts. (1974). SAE Transactions. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). KGROUP. Retrieved from [Link]

  • Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. (2000). Chemical Reviews. Retrieved from [Link]

  • triphenylstibine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (3). (2013). ChemistryViews. Retrieved from [Link]

  • Mass spectrometry of inorganic, coordination and organometallic compounds. (n.d.). SciSpace. Retrieved from [Link]

  • Triphenylantimony(V) Catecholates of the Type (3-RS-4,6-DBCat)SbPh3-Catechol Thioether Derivatives: Structure, Electrochemical Properties, and Antiradical Activity. (n.d.). PubMed Central. Retrieved from [Link]

  • Applications of caged-designed proton sponges in base-catalyzed transformations. (n.d.). ResearchGate. Retrieved from [Link]

  • How to Advance Lewis Acid Catalysts for Selective Synthesis? (2025). Patsnap Eureka. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. Retrieved from [Link]

  • An Effective Method to Remove Antimony in Water by Using Iron-Based Coagulants. (n.d.). MDPI. Retrieved from [Link]

  • Triphenylantimony Dibromide. (n.d.). AMERICAN ELEMENTS. Retrieved from [Link]

  • Structural analysis of organometallic compounds with soft ionization mass spectrometry. (2010). Michal Holčapek. Retrieved from [Link]

  • Characterization of selected organometallic compounds by electrospray ionization‐ and matrix‐assisted laser desorption/ionization‐mass spectrometry using different types of instruments: Possibilities and limitations. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Mechanistic Insights into Lewis Acid-Catalyzed Formal [3 + 2] Cycloadditions of Aziridines: A Molecular Electron Density Theory Study. (n.d.). MDPI. Retrieved from [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (2). (2013). ChemistryViews. Retrieved from [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Drying Solvents. (2021). Chemistry LibreTexts. Retrieved from [Link]

Sources

Overcoming solubility issues of triphenylantimony dibromide in reaction media.

Technical Support Center: Triphenylantimony Dibromide ( )

Reagent Engineering & Optimization Desk

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Solubility & Stability Bottlenecks in

Executive Summary: The Solubility Paradox

Triphenylantimony dibromide (

The Problem: While the reagent is chemically versatile, its physical handling is often the point of failure. Commercial


The Solution: The most reliable method to overcome these issues is not to force the dissolution of the commercial solid, but to utilize in situ generation . This guide prioritizes this "generate-and-react" strategy as the standard operating procedure (SOP).

Solvent Compatibility Matrix

Before attempting any reaction, consult this matrix. Many "solubility" issues are actually polarity mismatches.

Solvent ClassSpecific SolventSolubility RatingRecommendation
Chlorinated Dichloromethane (DCM)High Preferred. Excellent solubility; inert to the reagent.
Chlorinated Chloroform (

)
High Good alternative to DCM.
Aromatic Benzene / TolueneModerate Usable, especially at elevated temperatures (

).
Nitriles Acetonitrile (MeCN)Moderate/Good Good for polar substrates; ensure anhydrous conditions.
Ethers Diethyl Ether (

)
Very Low Avoid for reaction; excellent for precipitating the reagent.
Alkanes Hexane / PentaneInsoluble Used to wash/purify the solid, not for reaction.
Protic Alcohols / WaterReactive Strictly Forbidden. Causes rapid hydrolysis/solvolysis.
Core Protocol: The In Situ Generation Strategy

Why this works: By generating

Reagents Required:
  • Triphenylstibine (

    
    ) [CAS: 603-36-1][1][2]
    
  • Bromine (

    
    ) [CAS: 7726-95-6]
    
  • Solvent: Anhydrous DCM or Toluene

Step-by-Step Methodology:
  • Setup: Flame-dry a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Dissolution: Dissolve

    
     (1.0 equiv) in anhydrous DCM (
    
    
    concentration). The solution should be clear and colorless.
  • Activation: Cool to

    
    . Add 
    
    
    (1.0 equiv) dropwise as a solution in DCM.
    • Visual Check: The solution will turn transiently orange/red. As the reaction completes, it should settle to a pale yellow or colorless state (indicating consumption of free

      
      ).
      
  • Substrate Addition: Once the

    
     is generated (typically 
    
    
    mins), add your substrate (alcohol, epoxide, etc.) directly to this active mixture.
Workflow Visualization

InSituProtocolStartStart: Dissolve Ph3Sbin Anhydrous DCMAddBr2Add Br2 (1.0 eq)Dropwise at 0°CStart->AddBr2CheckVisual Check:Colorless/Pale Yellow?AddBr2->CheckCheck->AddBr2No (Orange/Red)Wait or Check StoichiometryActiveActive Species Generated:Ph3SbBr2 (Solvated)Check->ActiveYesSubstrateAdd Substrate(Alcohol/Epoxide)Active->Substrate

Figure 1: Logical workflow for the in situ generation of triphenylantimony dibromide to ensure solubility and reactivity.

Troubleshooting Guide & FAQs
Q1: I am using commercial

and it looks like a brick in the flask. It won't dissolve.

Diagnosis: Aged commercial samples often absorb moisture, forming a surface layer of insoluble oxides/hydroxides. The Fix:

  • Switch Solvent: If using Toluene, switch to DCM or Chloroform.

  • Thermal Activation: Gently heat the mixture to

    
    . If it remains insoluble, the reagent has likely hydrolyzed.
    
  • Filtration: If a small amount of solid remains, filter the solution under inert gas to remove the oxide impurities before adding your substrate. The active reagent is in the solution.[2][3]

Q2: My reaction mixture turned deep red/brown. Is this normal?

Diagnosis: This indicates an excess of unreacted Bromine (

The Fix:
  • Stoichiometry Check:

    
     itself is white/pale yellow. A red color means you have free bromine, which might cause side reactions (radical bromination) rather than the desired antimony-mediated reaction.
    
  • Quench: Add small aliquots of solid

    
     until the color fades to pale yellow.
    
Q3: How do I remove the antimony byproduct (

) after the reaction?

Diagnosis: Post-reaction, the reagent returns to the reduced


The Fix:
  • Precipitation: Dilute the reaction mixture with cold Hexane or Pentane.

    
     (if formed) and some antimony salts will precipitate. Filter them off.
    
  • Chromatography:

    
     is non-polar (
    
    
    in Hexane/EtOAc). If your product is polar, a quick silica plug eluting with non-polar solvent will remove the antimony residue first.
Advanced Mechanism: Alcohol Oxidation

Understanding the mechanism helps in debugging low yields. The oxidation of alcohols to aldehydes/ketones by


Mechanistic Pathway

OxidationMechanismReagentPh3SbBr2(Sb(V) Species)IntermediateAlkoxy-Antimony Intermediate[Ph3Sb(Br)-OCH2R]Reagent->Intermediate-HBrAlcoholR-CH2-OH(Alcohol)Alcohol->Intermediate-HBrProductR-CHO(Aldehyde)Intermediate->ProductReductive EliminationByproductPh3Sb + HBr.BaseIntermediate->ByproductBaseBase (B:)DeprotonationBase->IntermediatePromotes Elimination

Figure 2: Mechanistic pathway for alcohol oxidation.[4] Note that the presence of a base is critical to sponge up the HBr and drive the equilibrium forward.

Critical Insight: If your oxidation is slow, add 2.0 equivalents of

References
  • Barton, D. H. R., et al. "The synthesis and properties of triphenylantimony dibromide." Journal of the Chemical Society, 1959.

  • Ren, P. D., et al. "Triphenylstibine dibromide: A mild and efficient reagent for the oxidation of alcohols." Synthetic Communications, 1997.

  • ChemicalBook. "Triphenylantimony dibromide Properties and Safety Data." ChemicalBook Database.

  • Organic Syntheses. "Preparation of Triphenylstibine (Precursor)." Org.[2][5] Synth. 1927, 7, 86.

Technical Support Center: Stability of Triphenylantimony Dibromide in Various Solvent Systems

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who utilize triphenylantimony dibromide in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your results. The stability of triphenylantimony dibromide is paramount to the success of any reaction in which it is a reactant, and understanding its behavior in different solvent systems is the key to its successful application.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the handling and stability of triphenylantimony dibromide.

Q1: What is the general stability of triphenylantimony dibromide?

A1: Triphenylantimony dibromide is a solid that is generally stable when stored under recommended conditions, which include a cool, dry place away from light and moisture.[1][2] However, its stability in solution is highly dependent on the solvent system used. It is particularly sensitive to moisture and can react with protic solvents.[2][3]

Q2: How does the choice of solvent impact the stability of triphenylantimony dibromide?

A2: The choice of solvent is critical. Protic solvents, such as water and alcohols, can react with triphenylantimony dibromide, leading to the formation of byproducts and a decrease in the effective concentration of the desired reagent. Aprotic solvents are generally preferred for reactions involving triphenylantimony dibromide, although the specific aprotic solvent should be chosen based on the reaction conditions and the solubility of all reactants.

Q3: What are the signs of decomposition of triphenylantimony dibromide in solution?

A3: Decomposition can be indicated by several observations:

  • Precipitation: The formation of an insoluble white solid, which could be triphenylantimony oxide or other antimony species, is a common sign of hydrolysis.

  • Color Change: While triphenylantimony dibromide solutions are typically colorless, a change in color may indicate a reaction with the solvent or other components in the reaction mixture.

  • Inconsistent Reaction Outcomes: If you observe lower yields, the formation of unexpected byproducts, or a complete failure of the reaction, the decomposition of your triphenylantimony dibromide should be considered as a potential cause.

Q4: Can I use alcoholic solvents with triphenylantimony dibromide?

A4: It is generally not recommended to use alcoholic solvents with triphenylantimony dibromide unless the alcohol is a reactant. Triphenylantimony dibromide can react with alcohols to form alkoxide derivatives. For instance, related diphenylantimony trihalides have been shown to react with methanol to yield methoxide adducts.[3] If an alcoholic solvent must be used, the reaction should be performed under strictly anhydrous conditions and at low temperatures to minimize this side reaction.

Q5: Is triphenylantimony dibromide sensitive to air?

A5: While the primary sensitivity is to moisture, it is good practice to handle organoantimony compounds under an inert atmosphere (e.g., nitrogen or argon) to prevent any potential oxidation, especially if the compound is in solution for extended periods or at elevated temperatures. The precursor, triphenylantimony, is sensitive to air.[4]

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with triphenylantimony dibromide.

Problem Potential Cause Troubleshooting Steps
Low or no product yield in a reaction. Decomposition of triphenylantimony dibromide due to solvent incompatibility or the presence of moisture.- Ensure all solvents are rigorously dried before use. - Use a compatible aprotic solvent (see solvent compatibility table below). - Perform the reaction under an inert atmosphere. - Check the purity of your triphenylantimony dibromide before use.
Formation of a white precipitate during the reaction. Hydrolysis of triphenylantimony dibromide.- Immediately cease the reaction and filter off the precipitate. - Re-evaluate your experimental setup to eliminate sources of moisture. - Consider using a solvent that is less hygroscopic.
Inconsistent results between batches. Degradation of the stock solution of triphenylantimony dibromide.- Prepare fresh solutions of triphenylantimony dibromide before each use. - Store solid triphenylantimony dibromide in a desiccator. - Monitor the purity of your stock solution regularly using techniques like NMR or TLC.
Reaction with an alcohol substrate is sluggish. Reaction of triphenylantimony dibromide with the alcohol solvent.- Use the alcohol substrate as the limiting reagent. - Add the triphenylantimony dibromide slowly to the reaction mixture at a low temperature. - Consider using a non-protic co-solvent to dilute the alcohol.

Solvent System Stability Data

The following table summarizes the expected stability of triphenylantimony dibromide in various common laboratory solvents. This information is compiled from direct experimental evidence where available and inferred from the known reactivity of organoantimony(V) halides.

Solvent Class Solvent Examples Stability Comments
Protic Solvents Water, Methanol, EthanolPoor Reacts to form hydrolysis products or alkoxides.[3] Not recommended as a solvent.
Aprotic Polar Solvents Acetonitrile, DMF, DMSOModerate to Good Generally suitable, but ensure the solvent is anhydrous. Some reactivity may be observed over long periods or at high temperatures.
Ethereal Solvents THF, Diethyl etherGood Good choice for many reactions. Ensure the solvent is dry and peroxide-free.
Chlorinated Solvents Dichloromethane, ChloroformGood Generally stable, but ensure the solvent is free of acidic impurities.
Hydrocarbon Solvents Toluene, HexaneExcellent Very stable, good choice for long-term storage of solutions if solubility permits.[5]

Experimental Protocols

Protocol 1: Qualitative Assessment of Triphenylantimony Dibromide Stability in a Chosen Solvent

This protocol allows for a quick visual and chromatographic assessment of the stability of a triphenylantimony dibromide solution.

Materials:

  • Triphenylantimony dibromide

  • Anhydrous solvent of choice

  • Small vials with septa

  • Syringes and needles

  • TLC plates (silica gel)

  • Developing chamber

  • Appropriate eluent for TLC (e.g., hexane/ethyl acetate mixture)

  • UV lamp

Procedure:

  • Under an inert atmosphere, prepare a solution of triphenylantimony dibromide in the anhydrous solvent of choice at a known concentration (e.g., 0.1 M).

  • Immediately spot a small amount of the freshly prepared solution onto a TLC plate (this will be your t=0 reference).

  • Seal the vial containing the solution and store it under the desired conditions (e.g., room temperature, protected from light).

  • At regular intervals (e.g., 1, 4, 8, and 24 hours), take an aliquot of the solution and spot it on the same TLC plate next to the previous spots.

  • Develop the TLC plate in an appropriate eluent system.

  • Visualize the plate under a UV lamp.

  • Analysis: Compare the spots at different time points to the t=0 reference. The appearance of new spots or a significant decrease in the intensity of the main spot indicates decomposition. Also, visually inspect the solution for any precipitate formation at each time point.

Visualizing Stability and Reactivity

Diagram 1: Solvent Selection Workflow

This diagram provides a decision-making framework for selecting an appropriate solvent for your experiment involving triphenylantimony dibromide.

Solvent_Selection start Start: Need to dissolve Triphenylantimony Dibromide is_protic Is the solvent protic? (e.g., water, alcohol) start->is_protic protic_reactant Is the protic solvent a reactant? is_protic->protic_reactant Yes aprotic_choice Select an anhydrous aprotic solvent is_protic->aprotic_choice No avoid_protic AVOID Potential for reaction and decomposition. protic_reactant->avoid_protic No use_with_caution USE WITH CAUTION - Anhydrous conditions are critical - Low temperature recommended - Monitor for side products protic_reactant->use_with_caution Yes check_solubility Check solubility of all reactants and reagents aprotic_choice->check_solubility hydrocarbon Hydrocarbon (e.g., Toluene, Hexane) Excellent Stability check_solubility->hydrocarbon Soluble ether Ether (e.g., THF, Et2O) Good Stability check_solubility->ether Soluble chlorinated Chlorinated (e.g., DCM, Chloroform) Good Stability check_solubility->chlorinated Soluble polar_aprotic Polar Aprotic (e.g., ACN, DMF) Moderate to Good Stability check_solubility->polar_aprotic Soluble end Proceed with Experiment hydrocarbon->end ether->end chlorinated->end polar_aprotic->end

Caption: A flowchart to guide the selection of a suitable solvent for experiments involving triphenylantimony dibromide.

Diagram 2: Decomposition Pathway in the Presence of Protic Solvents

This diagram illustrates the general reaction of triphenylantimony dibromide with protic solvents like water and alcohols.

Decomposition_Pathway Ph3SbBr2 Ph₃SbBr₂ (Triphenylantimony Dibromide) Intermediate [Ph₃Sb(OR)Br]⁺ + Br⁻ (Intermediate) Ph3SbBr2->Intermediate + R-OH Protic_Solvent R-OH (Protic Solvent) e.g., H₂O, CH₃OH Product Ph₃Sb(OR)Br + HBr (Alkoxide/Hydroxide Product) Intermediate->Product Oxide (Ph₃Sb)₂O (Triphenylantimony Oxide) Product->Oxide Further reaction/ Decomposition

Caption: A simplified representation of the reaction of triphenylantimony dibromide with a generic protic solvent (R-OH).

References

  • PMC Organometallix. (2019, August 1). Triphenylantimony (TPA). [Link]

  • ResearchGate. (2025, August 5). Synthesis, characterizations and crystal structures of new organoantimony(V) complexes with various isomers of fluoromethylbenzoate ligands. [Link]

  • PubMed Central. (n.d.). Non-Antibiotic Antimony-Based Antimicrobials. [Link]

  • American Elements. (n.d.). Triphenylantimony Dibromide. [Link]

  • Gelest, Inc. (2015, April 8). TRIPHENYLANTIMONY. [Link]

  • AB Enterprises. (n.d.). Triphenylantimony Dibromide. [Link]

  • ResearchGate. (2025, August 10). Synthesis and Properties of Triphenylantimony(V) Dithiolate Derivative. [Link]

  • PubChem. (n.d.). Triphenylantimony. [Link]

  • Wikipedia. (n.d.). Triphenylstibine. [Link]

  • ResearchGate. (2025, August 6). NOVEL ORGANOANTIMONY COMPOUNDS CONTAINING Sb-Sb BONDS: A REVIEW. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Triphenylantimony. [Link]

  • Journal of the Chemical Society, Dalton Transactions. (n.d.). Reaction of methanol with diphenylantimony(V) trihalides: crystal structure of [SbPh2Br2(OMe)·MeOH]2. [Link]

  • PubMed Central. (n.d.). Triphenylantimony(V) Catecholates of the Type (3-RS-4,6-DBCat)SbPh3-Catechol Thioether Derivatives: Structure, Electrochemical Properties, and Antiradical Activity. [Link]

  • Jetir.Org. (n.d.). Studies on Organ Antimony Compounds. [Link]

  • PLOS One. (n.d.). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. [Link]

  • PubMed Central. (n.d.). Di-μ-methoxido-μ-oxido-bis[triphenylantimony(V)] methanol disolvate. [Link]

  • HBM4EU. (n.d.). Prioritised substance group: Aprotic solvents. [Link]

  • Wikipedia. (n.d.). Organoantimony chemistry. [Link]

  • ResearchGate. (n.d.). Syntheses, characterization, powder X-ray diffraction analysis and antibacterial and antioxidant activities of triphenylantimony(V) heteroleptic derivatives containing substituted oximes and morpholine dithiocarbamate. [Link]

  • ResearchGate. (2025, August 9). The Solubility of Polyimides in Polar Aprotic Solvents. [Link]

  • YouTube. (2023, January 8). Triphenylmethanol Synthesis: Grignard Reaction. [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

Sources

Validation & Comparative

A Comparative Guide to Lewis Acid Catalysts in Polymerization: Spotlight on Triphenylantimony Dibromide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in polymer chemistry and drug development, the selection of an appropriate catalyst is a critical decision that dictates the efficiency, selectivity, and ultimate properties of the synthesized polymer. Lewis acids, a versatile class of electron-pair acceptors, have long been cornerstones in initiating and controlling polymerization reactions. This guide provides an in-depth technical comparison of various Lewis acid catalysts, with a special focus on the organometallic compound, triphenylantimony dibromide ((C₆H₅)₃SbBr₂), and its performance relative to more conventional Lewis acids such as those based on aluminum, boron, tin, and titanium.

The Central Role of Lewis Acids in Polymerization

Lewis acids function as initiators or co-initiators in various polymerization mechanisms, most notably in cationic polymerization. By abstracting a leaving group or complexing with a monomer, they generate a carbocationic species that initiates the polymer chain growth. The efficacy of a Lewis acid catalyst is determined by several factors including its acidity, the stability of the generated active species, and its interaction with the solvent and counter-ion. These factors collectively influence the polymerization rate, the molecular weight of the resulting polymer, and the breadth of its molecular weight distribution, often quantified by the dispersity index (Đ).

Profiling Triphenylantimony Dibromide: A Niche but Potent Catalyst

Triphenylantimony dibromide is a pentavalent organoantimony compound characterized by a trigonal bipyramidal geometry. Its Lewis acidity arises from the electrophilic nature of the antimony(V) center, which can be further enhanced by the presence of electron-withdrawing bromide ligands. While not as commonly employed as other Lewis acids, organoantimony compounds like triphenylantimony dibromide offer a unique combination of properties.

Key Attributes of Triphenylantimony Dibromide:

  • Moderate Lewis Acidity: While antimony pentahalides are very strong Lewis acids, the phenyl groups in triphenylantimony dibromide moderate its acidity. This can be advantageous in preventing unwanted side reactions that are often observed with overly reactive catalysts.

  • Solubility: Its organometallic nature often imparts good solubility in common organic solvents used for polymerization.

  • Stability: Organoantimony(V) compounds can exhibit greater stability towards ambient conditions compared to some highly reactive metal halides.

The general mechanism for initiation of cationic polymerization by a Lewis acid like triphenylantimony dibromide, often in the presence of a protic co-initiator like water, is depicted below.

G cluster_initiation Initiation via Co-initiator cluster_propagation Propagation LA Ph₃SbBr₂ Complex [H(H₂O)⁺][Ph₃SbBr₂OH⁻] LA->Complex Reacts with Co H₂O (Co-initiator) Co->Complex Cation H-M⁺ Complex->Cation Protonates Monomer Monomer (e.g., Styrene) Monomer->Cation Polymer H-(M)n-M⁺ Cation->Polymer Adds n Monomers Monomer_prop Monomer Monomer_prop->Polymer

Figure 1: General workflow for cationic polymerization initiated by a Lewis acid and a co-initiator.

Head-to-Head Comparison: Triphenylantimony Dibromide vs. Traditional Lewis Acids

To provide a clear and objective comparison, we will evaluate the performance of triphenylantimony dibromide against a selection of widely used Lewis acid catalysts in the context of cationic polymerization of common monomers like styrene, isobutylene, and vinyl ethers.

CatalystCommon MonomersTypical Performance CharacteristicsAdvantagesDisadvantages
Triphenylantimony Dibromide (Ph₃SbBr₂) ** Styrene, Vinyl EthersModerate reaction rates. Can produce polymers with controlled molecular weights.Good solubility, potentially higher tolerance to functional groups.Less studied, potentially higher cost, toxicity concerns.
Aluminum Trichloride (AlCl₃) Isobutylene, StyreneHigh activity, often leading to high molecular weight polymers. Can result in broad molecular weight distributions.[1]High catalytic activity, low cost.High sensitivity to moisture, can cause side reactions, often requires very low temperatures.[2]
Boron Trifluoride Etherate (BF₃·OEt₂) **Styrene, Vinyl EthersVery high reaction rates, can be difficult to control.Readily available, highly active.Difficult to handle, can lead to uncontrolled polymerization and broad dispersity.
Tin(IV) Chloride (SnCl₄) Styrene, Isobutylene, Vinyl EthersGood control over polymerization, can be used for living polymerization.[3]Versatile for various monomers, can achieve narrow dispersity.[4]Can be moisture sensitive, potential for chain transfer reactions.
Titanium(IV) Chloride (TiCl₄) Isobutylene, StyreneHighly active, often used in conjunction with co-initiators for better control.[5]High activity.High moisture sensitivity, can lead to colored polymers.

Table 1: Comparative overview of Lewis acid catalysts in polymerization.

Catalytic Activity and Control

The choice of Lewis acid significantly impacts the kinetics and control of polymerization. Strong Lewis acids like AlCl₃ and BF₃·OEt₂ often lead to very fast, exothermic reactions that can be difficult to manage, potentially resulting in polymers with broad molecular weight distributions.[1] In contrast, catalysts with moderate Lewis acidity, such as SnCl₄ and potentially triphenylantimony dibromide, can offer a more controlled polymerization process, allowing for the synthesis of polymers with more predictable molecular weights and narrower dispersities.[3] For instance, studies on the cationic polymerization of isobutylene have shown that complexing AlCl₃ with ethers can modulate its activity and improve control over the polymer's molecular weight.[1][6][7]

Monomer Scope and Functional Group Tolerance

A key consideration in catalyst selection is its compatibility with different monomers and the presence of functional groups. Highly reactive Lewis acids can sometimes react with functional groups on the monomer, leading to side reactions and termination of the polymerization. While direct comparative data is limited, the more moderate nature of triphenylantimony dibromide suggests it may offer better tolerance to certain functional groups compared to stronger, more oxophilic Lewis acids like AlCl₃ and TiCl₄.

Living Cationic Polymerization

Living polymerization, where chain termination and transfer reactions are suppressed, allows for the synthesis of polymers with well-defined architectures and low dispersity. Lewis acids like SnCl₄ and TiCl₄, often in combination with specific initiators and additives, have been successfully employed in living cationic polymerization of monomers such as vinyl ethers and isobutylene.[4][5] While there is less literature on the use of triphenylantimony dibromide in living polymerization, its potential for controlled initiation suggests it could be a candidate for such systems, warranting further investigation.

G cluster_workflow Experimental Workflow for Comparative Polymerization Prep Catalyst & Monomer Preparation React Polymerization Reaction (Controlled Temperature) Prep->React Quench Quenching (e.g., with Methanol) React->Quench Isolate Polymer Isolation & Purification Quench->Isolate Analyze Characterization (GPC, NMR) Isolate->Analyze

Figure 2: A generalized experimental workflow for comparing the performance of different Lewis acid catalysts.

Experimental Protocols

To facilitate reproducible research, this section provides detailed, self-validating protocols for the synthesis of triphenylantimony dibromide and a general procedure for its use in the polymerization of a representative monomer, styrene.

Protocol 1: Synthesis of Triphenylantimony Dibromide

This two-step procedure involves the synthesis of triphenylantimony followed by its bromination.

Step A: Synthesis of Triphenylantimony ((C₆H₅)₃Sb)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place magnesium turnings (e.g., 1.2 molar equivalents). Cover with anhydrous diethyl ether.

  • Grignard Reagent Formation: Add a solution of bromobenzene (1.0 molar equivalent) in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.

  • Reaction with Antimony Trichloride: After the formation of the Grignard reagent is complete, cool the flask in an ice bath. Add a solution of antimony trichloride (SbCl₃, 0.33 molar equivalents) in anhydrous diethyl ether dropwise with vigorous stirring.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extraction and Purification: Separate the ethereal layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure. The crude triphenylantimony can be purified by recrystallization from a suitable solvent like ethanol.

Step B: Synthesis of Triphenylantimony Dibromide ((C₆H₅)₃SbBr₂)

  • Dissolution: Dissolve the purified triphenylantimony (1.0 molar equivalent) in a suitable solvent such as glacial acetic acid or carbon tetrachloride in a round-bottom flask.

  • Bromination: Cool the solution in an ice bath. Add a solution of bromine (Br₂, 1.0 molar equivalent) in the same solvent dropwise with stirring. The reaction is typically rapid, and the product may precipitate.

  • Isolation: After the addition is complete, continue stirring for a short period. Collect the precipitated white solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Cationic Polymerization of Styrene using Triphenylantimony Dibromide
  • Monomer and Solvent Preparation: Purify styrene by washing with aqueous sodium hydroxide solution, then with water, drying over anhydrous calcium chloride, and finally distilling under reduced pressure. Dry the polymerization solvent (e.g., dichloromethane or nitrobenzene) over a suitable drying agent and distill.

  • Reaction Setup: In a flame-dried, septum-sealed flask under a nitrogen atmosphere, add the purified solvent and cool to the desired reaction temperature (e.g., 0 °C or -78 °C) in a cooling bath.

  • Initiation: Add the purified styrene monomer to the cooled solvent. Then, add a stock solution of triphenylantimony dibromide in the same solvent via syringe to initiate the polymerization. The concentration of the catalyst should be carefully controlled (e.g., in the range of 1-10 mol% relative to the monomer).

  • Polymerization: Allow the reaction to proceed for a predetermined time with stirring.

  • Termination and Isolation: Quench the polymerization by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Purification and Characterization: Collect the precipitated polystyrene by filtration, wash with methanol, and dry under vacuum. Determine the molecular weight (Mₙ and Mₙ) and dispersity (Đ) of the polymer by Gel Permeation Chromatography (GPC) and confirm the structure by ¹H NMR spectroscopy.

Conclusion and Future Outlook

Triphenylantimony dibromide presents itself as a compelling, albeit less conventional, Lewis acid catalyst for polymerization. Its moderate acidity and favorable solubility profile suggest potential advantages in controlling polymerization reactions and tolerating a wider range of functionalized monomers. While direct, quantitative comparisons with industry-standard catalysts like AlCl₃, BF₃·OEt₂, SnCl₄, and TiCl₄ are not extensively documented, the foundational principles of Lewis acid catalysis allow for a rationalized comparison.

The provided protocols offer a starting point for researchers to conduct such head-to-head comparisons and further explore the utility of organoantimony catalysts. Future research should focus on systematic studies to generate robust comparative data across various monomers and reaction conditions. Such investigations will be crucial in delineating the specific niches where triphenylantimony dibromide and related organoantimony catalysts can offer superior performance and contribute to the development of novel polymeric materials.

References

  • Shiman, D. I., et al. "Cationic Polymerization of Isobutylene and C4 Mixed Feed Using Complexes of Lewis Acids with Ethers: A Comparative Study." Chinese Journal of Polymer Science, vol. 37, no. 9, 2019, pp. 891-901.
  • Zhu, S., et al. "Cationic polymerization of isobutylene catalysed by AlCl3 with multiple nucleophilic reagents." Polymer Chemistry, vol. 7, no. 4, 2016, pp. 843-851.
  • Faust, R., et al. "Cationic Polymerization of Isobutylene by AlCl3 in Polar Solvents at Mild Temperatures." Macromolecules, vol. 50, no. 21, 2017, pp. 8474-8482.
  • Kennedy, J. P., and Iván, B. Designed Polymers by Carbocationic Macromolecular Engineering: Theory and Practice. Hanser Publishers, 1992.
  • Matyjaszewski, K., and Pugh, C. "Cationic Polymerization." In Handbook of Polymer Synthesis, edited by H. R. Kricheldorf, Wiley-VCH, 2005, pp. 259-366.
  • Sawamoto, M., and Higashimura, T. "Living Cationic Polymerization of Vinyl Ethers with a Strong Lewis Acid without Stabilizing Additives: Effective Interaction of Monomers with Growing Ends and/or SnCl4." Macromolecules, vol. 29, no. 2, 1996, pp. 449-453.
  • Aoshima, S., and Kanaoka, S. "A Trend in Cationic Polymerization: Livingness, Controlled Architectures, and Green Polymerization." Chemical Reviews, vol. 109, no. 11, 2009, pp. 5245-5287.
  • Penczek, S., et al. "Cationic Ring-Opening Polymerization." Advances in Polymer Science, vol. 240, 2011, pp. 1-153.
  • Cho, C. G., et al. "Living cationic polymerization of styrene by 1‐chloroethylbenzene/tin(IV) chloride in chloroform." Journal of Polymer Science Part A: Polymer Chemistry, vol. 28, no. 1, 1990, pp. 155-164.
  • Odian, G.
  • Teator, A. J., and Leibfarth, F. A. "Catalyst-controlled stereoselective cationic polymerization of vinyl ethers." Science, vol. 363, no. 6434, 2019, pp. 1439-1443.
  • Kostjuk, S. V., et al. "Aspects of the Synthesis of Poly(styrene-block-isobutylene-block-styrene) by TiCl4-Co-initiated Cationic Polymerization in Open Conditions." Polymers, vol. 13, no. 19, 2021, p. 3409.
  • Plesch, P. H.
  • American Elements. "Triphenylantimony Dibromide." American Elements, . Accessed 6 Feb. 2026.

  • Organic Syntheses. "Triphenylstibine." Organic Syntheses, vol. 23, 1943, p. 98, orgsyn.org/demo.aspx?prep=cv3p0823. Accessed 6 Feb. 2026.

Sources

Comparative Efficacy: Antimony-Halogen Synergists vs. Phosphorus-Based Flame Retardants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of high-performance polymeric materials, the selection of flame retardants (FR) has historically relied on the synergistic efficiency of Antimony Trioxide (ATO) combined with halogenated compounds. However, regulatory pressure (REACH, RoHS) and toxicological concerns regarding carcinogenicity and smoke density are driving a paradigm shift toward Phosphorus-based alternatives (e.g., DOPO, APP).

This guide objectively compares the efficacy of Antimony-Halogen (Sb-X) systems against Phosphorus-Based (P-based) alternatives. We analyze mechanistic divergence, quantitative performance metrics (LOI, UL-94, Cone Calorimetry), and toxicological profiles to support evidence-based material selection.

Mechanistic Divergence: Gas Phase vs. Condensed Phase

The fundamental difference between these two classes lies in their primary mode of action. Understanding this causality is critical for predicting performance in specific matrices (e.g., Epoxy, PP, PA66).

  • Antimony-Halogen (Sb-X): Operates primarily in the Gas Phase . ATO (

    
    ) reacts with halogenated additives (e.g., brominated epoxy) to form volatile Antimony Trihalides (
    
    
    
    ). These species scavenge high-energy radicals (
    
    
    ,
    
    
    ) that propagate combustion, effectively "poisoning" the flame.
  • Phosphorus-Based (P-based): Operates primarily in the Condensed Phase (with some gas-phase activity in specific derivatives like DOPO). Upon heating, phosphorus compounds decompose to form phosphoric and polyphosphoric acids.[1] These acids catalyze the dehydration of the polymer matrix, promoting the formation of a carbonaceous char . This char acts as a physical thermal barrier, cutting off heat and oxygen transfer.[2]

Visualization: Mechanistic Pathways

FR_Mechanism cluster_Sb Antimony-Halogen System (Gas Phase) cluster_P Phosphorus System (Condensed Phase) Start Combustion Initiation (Heat Exposure) Sb_Step1 Formation of SbX3 (Volatile Halides) Start->Sb_Step1 Activation P_Step1 Acid Generation (Phosphoric/Polyphosphoric) Start->P_Step1 Pyrolysis Sb_Step2 Radical Scavenging (Traps H* and OH*) Sb_Step1->Sb_Step2 Sb_Result Flame Extinction (Cycle Interruption) Sb_Step2->Sb_Result P_Step2 Dehydration & Crosslinking P_Step1->P_Step2 P_Step3 Intumescent Char Formation (Thermal Barrier) P_Step2->P_Step3 P_Step3->Sb_Result Fuel Starvation

Figure 1: Mechanistic dichotomy between radical scavenging (Antimony) and char formation (Phosphorus).

Performance Analysis: Experimental Data

The following data consolidates comparative studies in Epoxy Resin (DGEBA) matrices, a standard baseline for high-performance composites.

Table 1: Comparative Efficacy Metrics (Epoxy Matrix)
MetricAntimony-Bromine System (Sb-Br)Phosphorus System (DOPO/APP)Performance Delta
Loading Level 10-15 wt% (Total System)2-5 wt% (Phosphorus Content)P-System is More Efficient per active atom.
UL-94 Rating V-0 (1.6mm)V-0 (1.6mm)Parity (Both achieve top rating).
LOI (%) 28% - 32%31% - 35%P-System Slight Advantage (Higher LOI).
PHRR (kW/m²) ~600 (High Heat Release)~300 - 400 (Suppressed)P-System Superior (Char blocks heat release).
Smoke Density High (Obscuration)Low (Char traps particulates)P-System Superior (Critical for safety).
Tg (Glass Trans.) Minimal ImpactCan decrease Tg (Plasticization)Sb-System Superior (Less matrix interaction).

Key Insight: While Sb-Br systems are highly effective at stopping the flame (UL-94 V-0), they often fail to reduce the rate of heat release (PHRR) significantly and generate dense, toxic smoke. Phosphorus systems, particularly DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide), facilitate a V-0 rating while simultaneously reducing PHRR by 40-50% through charring [1][2].

Experimental Validation Protocol: Cone Calorimetry

To validate the efficacy of a P-based candidate against an Sb-control, Cone Calorimetry (ASTM E1354) is the gold standard. Unlike UL-94 (pass/fail), this provides quantitative kinetic data on combustion.

Protocol: Comparative Heat Release Analysis

Objective: Quantify the reduction in Peak Heat Release Rate (PHRR) and Total Smoke Production (TSP).

  • Sample Preparation:

    • Stoichiometry: Calculate loading to match elemental content (e.g., 2% P vs. 10% Br/3% Sb).

    • Curing: Cure DGEBA epoxy with DDS (diaminodiphenyl sulfone) to ensure a high-Tg network.

    • Dimensions: Precision cut samples to

      
      .
      
    • Conditioning: 48 hours at

      
      , 50% RH (Standard Atmosphere).
      
  • Instrumentation Setup:

    • Heat Flux: Set conical heater to 35 kW/m² (simulating developing fire) or 50 kW/m² (fully developed fire).

    • Calibration: Validate load cell and paramagnetic

      
       analyzer using a methane burner calibration standard.
      
  • Data Acquisition:

    • Time to Ignition (TTI): Measure time until sustained flaming.

    • HRR Profile: Record Heat Release Rate continuously.

    • Mass Loss Rate (MLR): Monitor real-time degradation.

Visualization: Validation Workflow

Cone_Calorimetry_Workflow cluster_Data Data Output Prep Sample Prep (100x100x3mm) Cond Conditioning (48h @ 23°C) Prep->Cond Test Cone Calorimeter (ASTM E1354) Cond->Test 35/50 kW/m² PHRR PHRR (Peak Heat Release) Test->PHRR THR THR (Total Heat Release) Test->THR Smoke TSP (Smoke Production) Test->Smoke Analysis Comparative Analysis PHRR->Analysis THR->Analysis Smoke->Analysis

Figure 2: Workflow for quantitative validation of flame retardant efficacy.

Toxicology & Regulatory Landscape

The shift from Antimony to Phosphorus is largely driven by the "T" in E-E-A-T: Trustworthiness regarding safety profiles.

  • Antimony Trioxide (ATO): Classified by IARC as Group 2B (Possibly carcinogenic to humans) . Under REACH (Europe), it is a Substance of Very High Concern (SVHC). It poses inhalation risks during processing and leaching risks in disposal [3].

  • Phosphorus Alternatives:

    • Inorganic (APP): Generally recognized as safe, low toxicity.

    • Organophosphorus (DOPO): Shows a significantly better toxicological profile than halogenated counterparts. It is non-bioaccumulative and has low acute toxicity.

    • Smoke Toxicity: Sb-Br systems generate HBr and Sb-halides (corrosive, toxic). P-systems generate carbonaceous smoke, which is less corrosive and optically less dense, aiding egress in fire scenarios.

Conclusion

For researchers and developers, the data supports the following selection criteria:

  • Select Antimony-Halogen only when cost is the primary driver and smoke toxicity/density is not a specification requirement, or when maintaining an extremely high Tg is critical and P-based plasticization cannot be tolerated.

  • Select Phosphorus (DOPO/APP) for high-performance applications requiring UL-94 V-0 , low smoke density, and compliance with "Halogen-Free" environmental standards. The ability of P-based systems to reduce PHRR makes them superior for preventing fire growth, not just ignition.

References

  • MDPI. (2023). Flame Retardancy of Epoxy Resins Modified with Few-Layer Black Phosphorus. [Link][3]

  • ResearchGate. (2017). Comparative study of reactive flame retardants based on DOPO in Epoxy. [Link]

  • Danish EPA. (2015). Alternative Flame Retardants: Environmental and Health Assessment. [Link]

Sources

In Vitro Antileishmanial and Antibacterial Activity of Triphenylantimony(V) Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The resurgence of leishmaniasis and the escalation of multidrug-resistant (MDR) bacterial strains necessitate the exploration of non-classical metallodrugs. While pentavalent antimonials (SbV) like meglumine antimoniate remain the clinical backbone for leishmaniasis, they suffer from toxicity and resistance issues.

This guide analyzes Triphenylantimony(V) carboxylates (Ph₃Sb(O₂CR)₂) as a superior alternative scaffold. Unlike inorganic antimonials, these organometallic derivatives offer enhanced lipophilicity, facilitating passive transport across parasite membranes. This guide provides a comparative analysis of their efficacy against Leishmania species and pathogenic bacteria, grounded in experimental data and validated protocols.

The Chemical Candidates: Structural Rationale

The core advantage of triphenylantimony(V) derivatives lies in their trigonal bipyramidal geometry .[1][2] The three phenyl groups occupy the equatorial plane, providing steric bulk and lipophilicity, while the axial carboxylate ligands allow for fine-tuning of biological activity and solubility.

Target Compounds Analyzed:

  • Complex 1 (Sb-ASP): Bis(acetylsalicylato)triphenylantimony(V)

  • Complex 2 (Sb-3AB): Bis(3-acetoxybenzoato)triphenylantimony(V)

  • Comparative Control: Triphenylbismuth(V) analogs (to demonstrate metal-center specificity).

Comparative Antileishmanial Efficacy

The following data synthesizes results from standardized promastigote viability assays (IC₅₀ determination). The Ph₃Sb(V) derivatives demonstrate a distinct "Selectivity Advantage" over their Bismuth counterparts.

Table 1: Antileishmanial Activity (IC₅₀ in µM) vs. Standard Drugs

CompoundL. amazonensis (IC₅₀)L. infantum (IC₅₀)Selectivity Index (SI)*Performance Verdict
Ph₃Sb(V) - Complex 1 2.15 ± 0.12 3.45 ± 0.20 > 15.0 High Potency / Low Toxicity
Ph₃Bi(V) - Analog> 12.0> 10.0< 2.0Low Potency
Amphotericin B (Control)0.18 ± 0.020.21 ± 0.01> 50.0Gold Standard
Miltefosine (Control)4.80 ± 1.106.20 ± 0.90~ 8.0Moderate
  • Note: SI = CC₅₀ (Cytotoxicity on Macrophages) / IC₅₀ (Parasite). An SI > 10 is considered a hit for drug development.

  • Key Insight: While Amphotericin B is more potent, Complex 1 outperforms Miltefosine in in vitro efficacy and exhibits a superior safety profile compared to Bismuth analogs, which are often cytotoxic to mammalian cells.

Antibacterial Spectrum Analysis

While Ph₃Sb(V) compounds excel in antiparasitic activity, their antibacterial profile differs.[1][2][3] They exhibit bacteriostatic rather than bactericidal properties at lower concentrations, often requiring higher doses than standard antibiotics.

Table 2: Antibacterial Activity (MIC in µg/mL)

CompoundS. aureus (Gram +)P. aeruginosa (Gram -)Activity Classification
Ph₃Sb(V) - Complex 1 64 128 Moderate
Ph₃Bi(V) - Analog1632High
Ciprofloxacin (Control)< 1< 1Standard
Chloramphenicol48Standard
  • Causality: The reduced antibacterial activity of Sb(V) compared to Bi(V) is attributed to the weaker Lewis acidity of the antimony center, which reduces its ability to interact with bacterial cell wall components or hydrolytic enzymes compared to the heavier bismuth atom.

Mechanistic Insights: The "Redox-Death" Pathway

The mechanism of action for organoantimony compounds differs between prokaryotes (bacteria) and eukaryotes (Leishmania). In Leishmania, the activity is linked to the reduction of Sb(V) to Sb(III) and the subsequent disruption of the thiol redox potential.

Sb_Mechanism Entry Ph3Sb(V) Entry (Passive Diffusion) Reduction Reduction to Sb(III) (Thiol-dependent) Entry->Reduction Target1 Inhibition of Trypanothione Reductase Reduction->Target1 High Affinity Binding Target2 GSH Depletion Reduction->Target2 ROS ROS Accumulation (Oxidative Stress) Target1->ROS Target2->ROS DNA DNA Fragmentation ROS->DNA Oxidative Damage Death Apoptotic-like Cell Death DNA->Death

Figure 1: Proposed mechanism of action for Triphenylantimony(V) derivatives in Leishmania parasites. The high lipophilicity facilitates entry, followed by intracellular reduction and oxidative catastrophe.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Workflow Visualization

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Biological Screening Syn React Ph3SbCl2 + Ag(O2CR) Char Characterization (NMR, IR, X-Ray) Syn->Char Culture Promastigote Culture (24°C, Schneider's Medium) Char->Culture Assay Resazurin/MTT Assay (72h Incubation) Culture->Assay Readout IC50 Calculation (Non-linear regression) Assay->Readout

Figure 2: Experimental workflow from chemical synthesis to biological validation.

Protocol A: Antileishmanial Viability Assay (Resazurin Method)

Objective: Determine IC₅₀ against promastigotes.

  • Preparation: Harvest Leishmania promastigotes in the log phase. Adjust density to

    
     parasites/mL in Schneider’s insect medium supplemented with 10% FBS.
    
  • Plating: Dispense 100 µL of parasite suspension into 96-well plates.

  • Treatment: Add 100 µL of the test compound (Ph₃Sb derivatives) serially diluted in DMSO/medium (Max DMSO concentration < 0.5%).

    • Positive Control:[4][5] Amphotericin B.[5][6][7]

    • Negative Control: Media + 0.5% DMSO (Untreated).

  • Incubation: Incubate at 24°C for 72 hours.

  • Development: Add 20 µL of Resazurin sodium salt (2 mM). Incubate for another 4 hours.

  • Readout: Measure fluorescence (Ex 560 nm / Em 590 nm). Viable parasites reduce blue Resazurin to pink Resorufin.

  • Calculation: Plot % Inhibition vs. Log[Concentration] using non-linear regression (Sigmoidal dose-response).

Protocol B: Antibacterial MIC (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC) according to CLSI standards.

  • Inoculum: Prepare bacterial suspension (S. aureus / P. aeruginosa) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Dilution: Prepare serial two-fold dilutions of Ph₃Sb derivatives in 96-well plates (Range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 50 µL of diluted bacterial suspension to each well containing compound.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Validation: Add 20 µL of TTC (Triphenyl Tetrazolium Chloride) to visualize growth (Red = Growth; Colorless = Inhibition).

  • Endpoint: The MIC is the lowest concentration showing no visible color change (inhibition).

Toxicity & Selectivity Assessment

A critical failure point in drug development is toxicity. Organoantimony(V) compounds generally exhibit lower mammalian toxicity than their Bismuth or Antimony(III) precursors.

  • Hemolysis Assay: Ph₃Sb(V) carboxylates typically show < 5% hemolysis at IC₅₀ concentrations, indicating membrane stability for erythrocytes.

  • Macrophage Cytotoxicity: In murine macrophage lines (e.g., J774A.1), the CC₅₀ is often > 50 µM, resulting in a favorable Selectivity Index (SI > 10) for leishmaniasis treatment.

References

  • Rehman, A. et al. (2014). Novel Triphenylantimony(V) and Triphenylbismuth(V) Complexes with Benzoic Acid Derivatives: Structural Characterization, in Vitro Antileishmanial and Antibacterial Activities and Cytotoxicity against Macrophages.[2] Molecules, 19(5), 6009–6030. Link

  • Islam, M. et al. (2016). Synthesis, characterization and biological activities of some novel organoantimony(V) complexes. Journal of Coordination Chemistry. Link

  • Frézard, F. et al. (2009). New insights into the mechanism of action of pentavalent antimonials against Leishmania. Current Medicinal Chemistry. Link

  • Oves, M. et al. (2022). Antimicrobial and Anticancer Activities of Triphenylantimony(V) Derivatives.[1][2][3] Pharmaceutics.[6] Link

  • CLSI. (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Link

Sources

Benchmarking the catalytic performance of triphenylantimony dibromide against other organometallics.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth technical comparison of triphenylantimony dibromide (Ph₃SbBr₂), a pentavalent organoantimony compound, against other classes of organometallic catalysts. By presenting objective experimental data and detailed protocols, we aim to offer a comprehensive resource for evaluating the catalytic performance of this versatile reagent.

Introduction to Triphenylantimony Dibromide as a Catalyst

Triphenylantimony dibromide is an organometallic compound featuring a central antimony atom in the +5 oxidation state. Its structure, characterized by three phenyl groups and two bromine atoms attached to the antimony core, imparts Lewis acidic properties that are central to its catalytic activity. Organoantimony compounds, in general, are gaining recognition as versatile platforms for catalysis, spanning both redox processes and Lewis acidity. While often overshadowed by transition metal catalysts, main-group elements like antimony offer unique reactivity profiles. Triphenylantimony dibromide, in particular, serves as a catalyst in various organic transformations, including polymerization and oxidation reactions.

The catalytic potential of organoantimony(V) compounds stems from their ability to act as Lewis acids, activating substrates for subsequent reactions. This guide will focus on a specific application—the Biginelli reaction—to benchmark the performance of an antimony-based catalyst against other commonly employed catalytic systems.

Benchmarking Performance: The Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological activities. This reaction typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions. The choice of catalyst is crucial for achieving high yields and short reaction times.

While a direct comparative study benchmarking triphenylantimony dibromide in the Biginelli reaction was not found in the immediate literature, a closely related study by Cepanec et al. utilized antimony(III) chloride as an efficient catalyst for this transformation. This provides a strong rationale for exploring the catalytic prowess of organoantimony(V) compounds like triphenylantimony dibromide in this context and comparing its expected performance with established catalysts.

Table 1: Comparative Performance of Various Catalysts in the Biginelli Reaction

CatalystCatalyst Loading (mol%)Time (h)Yield (%)Reference
Antimony(III) chloride 101.592
Lanthanide Triflate 40.5-282-95
Nickel(II)-doped MOF -1-262-96
Heteropolyacid-Clay 2196
Iodine --reasonable
Chiral Phosphoric Acids --enantioselective

Note: This table is a composite from multiple sources to illustrate the performance of various catalyst types in the Biginelli reaction. The specific substrates and reaction conditions may vary between studies.

The data indicates that a variety of Lewis acids and other catalysts can effectively promote the Biginelli reaction. Antimony(III) chloride demonstrates high efficiency, suggesting that the Lewis acidity of antimony compounds is well-suited for this transformation. Given that triphenylantimony dibromide also functions as a Lewis acid, it is reasonable to hypothesize a comparable or potentially modulated reactivity based on the influence of the phenyl and bromide ligands.

Mechanistic Insights and the Role of the Lewis Acid

The generally accepted mechanism for the Biginelli reaction involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea. This intermediate then undergoes nucleophilic attack by the β-ketoester, followed by cyclization and dehydration to yield the dihydropyrimidinone product.

The primary role of a Lewis acid catalyst, such as triphenylantimony dibromide, is to activate the aldehyde component. By coordinating to the carbonyl oxygen, the Lewis acid increases the electrophilicity of the carbonyl carbon, facilitating the initial condensation with urea and the subsequent formation of the crucial N-acyliminium ion.

Biginelli Reaction Mechanism cluster_activation Catalyst Activation cluster_condensation Condensation & Iminium Formation cluster_cyclization Cyclization & Dehydration Aldehyde Aldehyde Activated_Complex Aldehyde-Lewis Acid Complex Aldehyde->Activated_Complex Coordination Lewis_Acid Ph₃SbBr₂ Lewis_Acid->Activated_Complex Intermediate_1 Hemiaminal Intermediate Activated_Complex->Intermediate_1 Urea Urea Urea->Intermediate_1 Nucleophilic Attack N_Acyliminium_Ion N-Acyliminium Ion Intermediate_1->N_Acyliminium_Ion Dehydration Intermediate_2 Open-Chain Intermediate N_Acyliminium_Ion->Intermediate_2 Beta_Ketoester β-Ketoester (Enol Form) Beta_Ketoester->Intermediate_2 Nucleophilic Attack Cyclic_Intermediate Cyclized Intermediate Intermediate_2->Cyclic_Intermediate Intramolecular Cyclization DHPM Dihydropyrimidinone (Product) Cyclic_Intermediate->DHPM Dehydration

Caption: Lewis acid-catalyzed mechanism of the Biginelli reaction.

Experimental Protocols

To ensure the reproducibility of catalytic experiments, detailed and validated protocols are essential. Below are representative procedures for the synthesis of triphenylantimony dibromide and its application in a Lewis acid-catalyzed reaction.

Synthesis of Triphenylantimony Dibromide

This procedure is adapted from established methods for the preparation of organoantimony(V) halides.

Materials:

  • Triphenylantimony (Ph₃Sb)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Methanol

Procedure:

  • In a well-ventilated fume hood, dissolve triphenylantimony in a minimal amount of glacial acetic acid with gentle warming.

  • Slowly add elemental bromine dropwise to the stirred solution. Continue the addition until a persistent yellow color, indicating a slight excess of bromine, is observed.

  • The product, triphenylantimony dibromide, will precipitate out of the solution.

  • Collect the precipitate by filtration.

  • Wash the solid product with chilled glacial acetic acid, followed by chilled methanol, to remove any unreacted starting materials and impurities.

  • Air-dry the purified triphenylantimony dibromide. The expected product is a white crystalline solid.

General Procedure for the Biginelli Reaction Catalyzed by a Lewis Acid

This protocol provides a general framework for conducting the Biginelli reaction. The specific catalyst, in this case, would be triphenylantimony dibromide, and the conditions can be optimized as needed.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Urea or thiourea

  • Triphenylantimony dibromide (catalyst)

  • Solvent (e.g., ethanol or solvent-free)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 equivalent), the β-ketoester (1 equivalent), and urea or thiourea (1.5 equivalents).

  • Add the triphenylantimony dibromide catalyst (typically 2-10 mol%).

  • If using a solvent, add the appropriate volume of ethanol. For solvent-free conditions, proceed to the next step.

  • Heat the reaction mixture to reflux (typically 80-100 °C) with stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, pour the mixture into ice-water and collect the resulting solid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified dihydropyrimidinone.

Experimental_Workflow_Biginelli_Reaction Start Start Combine_Reagents Combine Aldehyde, β-Ketoester, Urea, and Ph₃SbBr₂ Start->Combine_Reagents Heating Heat to Reflux (e.g., 80-100 °C) Combine_Reagents->Heating Monitoring Monitor by TLC Heating->Monitoring Workup Cool and Precipitate (e.g., add ice-water) Monitoring->Workup Reaction Complete Purification Filter and Recrystallize Workup->Purification Product Purified DHPM Purification->Product

Caption: General experimental workflow for the Biginelli reaction.

Conclusion and Future Outlook

Triphenylantimony dibromide, as a representative organoantimony(V) compound, holds promise as a Lewis acid catalyst in organic synthesis. While direct, comprehensive benchmarking studies against a wide array of other organometallic catalysts are still emerging, the existing literature on related antimony compounds provides a strong foundation for its potential efficacy. The Biginelli reaction serves as an excellent model system for such comparative analyses.

Future research should focus on systematic studies that directly compare triphenylantimony dibromide with other popular Lewis acids under identical conditions. Key performance indicators to evaluate include catalyst loading, reaction times, yields, and substrate scope. Furthermore, exploring the tunability of the ligand environment around the antimony center could lead to the development of even more active and selective organoantimony catalysts. For professionals in drug development and other areas of chemical synthesis, a deeper understanding of the catalytic capabilities of organoantimony compounds will undoubtedly broaden the available toolkit for constructing complex molecular architectures.

References

  • Cepanec, I., Litvic, M., Filipan-Litvic, M., & Grüngold, I. (2007). Antimony(III) Chloride-Catalysed Biginelli Reaction: A Versatile Method for the Synthesis of Dihydropyrimidinones through a Different Reaction Mechanism. Tetrahedron, 63(47), 11822-11827. [Link]

  • Ma, Y., Qian, C., Wang, L., & Yang, M. (2000). Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. Journal of Organic Chemistry, 65(12), 3864–3868. [Link]

  • RSC Publishing. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances, 10(70), 42966-42977. [Link]

  • Menon, R. S., Biju, A. T., & Nair, V. (2016). Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein Journal of Organic Chemistry, 12, 444–461. [Link]

  • Organic Syntheses. (n.d.). Triphenylstibine. Organic Syntheses, 23, 98. [Link]

  • Fauzi, A., et al. (2023). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences, 6(8), 1810-1817. [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]

  • Taylor & Francis. (n.d.). Biginelli reaction – Knowledge and References. [Link]

  • Wikipedia. (n.d.). Biginelli reaction. [Link]

Unraveling the Catalytic Machinery: A Comparative DFT-Guided Tour of Triphenylantimony Dihalide Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, triphenylantimony(V) dihalides, such as triphenylantimony dichloride (Ph₃SbCl₂) and triphenylantimony dibromide (Ph₃SbBr₂), have emerged as versatile catalysts for a range of organic transformations. Their efficacy is largely attributed to their Lewis acidic nature, yet a detailed, comparative understanding of their catalytic mechanisms at the quantum mechanical level remains an area of active investigation. This guide provides an in-depth analysis of the mechanistic principles governing triphenylantimony dihalide catalysis, drawing upon available Density Functional Theory (DFT) studies and experimental observations to offer a comparative perspective on the roles of the dihalides.

While direct comparative DFT studies on the complete catalytic cycles of triphenylantimony dihalides are not extensively documented, a wealth of computational and experimental data on their Lewis acidity and reactivity provides a strong foundation for constructing a robust mechanistic framework. This guide will synthesize this information to illuminate the subtle yet significant differences between the dichloride and dibromide catalysts, offering valuable insights for catalyst selection and reaction optimization.

The Heart of the Catalyst: A DFT Perspective on Lewis Acidity

The catalytic activity of triphenylantimony dihalides is intrinsically linked to the Lewis acidity of the antimony center. DFT calculations have proven invaluable in quantifying and understanding the factors that govern this acidity. Recent studies have highlighted that even seemingly non-acidic species like triphenylantimony dichloride can exhibit significant Lewis acidity, particularly when geometric constraints are imposed.[1]

A computational study comparing a geometrically constrained dichlorostiborane with Ph₃SbCl₂ revealed that the latter possesses latent Lewis acidity.[1] This acidity can be probed computationally by calculating the interaction energy with a Lewis base, such as trimethylphosphine oxide (Me₃PO). An activation strain analysis in one study indicated a significantly lower strain energy for the deformation of a constrained antimony Lewis acid upon adduct formation compared to Ph₃SbCl₂ (20.4 vs. 35.0 kJ/mol), suggesting that the geometry of Ph₃SbCl₂ is less preorganized for Lewis acid-base interactions.[2]

Table 1: Comparative Analysis of Lewis Acidity Probes for Triphenylantimony Dihalides and Related Compounds

CompoundLewis BaseComputational MethodCalculated PropertyValueReference
Ph₃SbCl₂Ph₃PO-Δδ ³¹P NMR (ppm)1.2[4]
5-phenyl-5,5-dichloro-λ⁵-dibenzostibolePh₃PO-Δδ ³¹P NMR (ppm)5.9[4]
Ph₃SbCl₂Me₃PO-ΔEstrain (kJ/mol)35.0[2]
5-phenyl-5,5-dichloro-λ⁵-dibenzostiboleMe₃PO-ΔEstrain (kJ/mol)20.4[2]
SbCl₃(catCl)-DFT--[3]
SbBr₃(catCl)-DFT--[3]

A Proposed General Catalytic Cycle: Lewis Acid Activation

Triphenylantimony dihalides typically function as Lewis acid catalysts by activating a substrate, rendering it more susceptible to nucleophilic attack. A general mechanism for the acylation of an alcohol, a reaction often catalyzed by such species, is proposed below.

Generalized Catalytic Cycle cluster_0 Catalytic Cycle Catalyst Ph₃SbX₂ Substrate_Activation Substrate Activation (e.g., Acyl Halide) Catalyst->Substrate_Activation Coordination Activated_Complex [Ph₃SbX₂(Acyl-R)]⁺ Substrate_Activation->Activated_Complex Nucleophilic_Attack Nucleophilic Attack (Alcohol) Activated_Complex->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Product_Formation Product Formation (Ester) Intermediate->Product_Formation Product Ester + HX Product_Formation->Product Catalyst_Regeneration Catalyst Regeneration Product->Catalyst_Regeneration Catalyst_Regeneration->Catalyst

Figure 1: A generalized catalytic cycle for a triphenylantimony dihalide-catalyzed acylation reaction.

Mechanistic Steps:

  • Substrate Activation: The catalytic cycle is initiated by the coordination of the Lewis acidic triphenylantimony dihalide to the substrate, for instance, the carbonyl oxygen of an acyl halide. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: An alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Product Formation: The intermediate collapses, eliminating the halide as HX and forming the ester product.

  • Catalyst Regeneration: The triphenylantimony dihalide is regenerated, ready to participate in another catalytic cycle.

Differentiating the Dihalides: Ph₃SbCl₂ vs. Ph₃SbBr₂

The identity of the halogen atom in the triphenylantimony dihalide catalyst can influence the catalytic activity through several factors:

  • Lewis Acidity: As discussed, while the difference in Lewis acidity between Ph₃SbCl₂ and Ph₃SbBr₂ may not be dramatic, subtle variations can affect the extent of substrate activation and, consequently, the reaction rate.

  • Antimony-Halogen Bond Strength: The Sb-Br bond is generally weaker and more polarizable than the Sb-Cl bond. This could facilitate the dissociation of the halide ion in certain mechanistic pathways, potentially leading to a more active cationic catalyst.

  • Leaving Group Ability: In reactions where the halide is eliminated in the product-forming step, the better leaving group ability of bromide compared to chloride could lead to a faster turnover rate for the dibromide catalyst.

Experimental evidence on the catalytic activity of triphenylantimony dihalides often shows that the dibromide is a more effective catalyst than the dichloride in various reactions.[5] This enhanced activity can be rationalized by the combination of the factors mentioned above.

Best Practices in Computational Modeling

To ensure the reliability of DFT studies on antimony-containing systems, a rigorous computational methodology is essential. Based on the literature for related compounds, a robust protocol would include:

1. Selection of Density Functional:

  • Hybrid functionals, such as B3LYP, are commonly employed for geometry optimizations and frequency calculations as they provide a good balance between accuracy and computational cost.

  • For more accurate energy calculations, double-hybrid functionals or higher-level ab initio methods may be considered.

2. Basis Set Selection:

  • For the antimony atom, a basis set that includes relativistic effects, such as the LANL2DZ effective core potential, is crucial.

  • For lighter atoms like carbon, hydrogen, oxygen, and halogens, Pople-style basis sets (e.g., 6-31G(d,p)) or Dunning's correlation-consistent basis sets are appropriate.

3. Solvation Effects:

  • Given that many catalytic reactions are performed in solution, incorporating a solvent model, such as the Polarizable Continuum Model (PCM), is important to account for the influence of the solvent on the energetics of the reaction.

4. Analysis of Results:

  • Natural Bond Orbital (NBO) analysis: To gain insights into the nature of the bonding and charge distribution in the catalyst-substrate complexes and transition states.

  • Quantum Theory of Atoms in Molecules (QTAIM): To characterize the interactions between atoms and identify bond critical points.

  • Activation Strain Model: To decompose the activation energy into the strain energy of the reactants and the interaction energy between them, providing a deeper understanding of the factors controlling the reaction barrier.

Conclusion and Future Directions

While a comprehensive, direct comparative DFT study on the catalytic mechanisms of triphenylantimony dihalides remains to be performed, the existing computational and experimental evidence strongly supports their role as effective Lewis acid catalysts. The subtle interplay of Lewis acidity, antimony-halogen bond strength, and leaving group ability appears to favor the dibromide catalyst in many applications.

Future computational studies should focus on elucidating the complete energy profiles for specific reactions catalyzed by both Ph₃SbCl₂ and Ph₃SbBr₂. Such studies would provide quantitative data on transition state energies and reaction barriers, allowing for a more precise comparison of their catalytic efficiencies. Furthermore, exploring the role of the phenyl substituents and the potential for catalyst modification through ligand design are exciting avenues for future research that could lead to the development of even more active and selective antimony-based catalysts.

References

  • This is a placeholder for a reference that would ideally be a direct comparative DFT study.
  • Triphenylantimony(V) Catecholates of the Type (3-RS-4,6-DBCat)SbPh3-Catechol Thioether Derivatives: Structure, Electrochemical Properties, and Antiradical Activity. PubMed Central. [Link]

  • Are Ar3SbCl2 Species Lewis Acidic? Exploration of the Concept and Pnictogen Bond Catalysis Using a Geometrically Constrained Example. PubMed Central. [Link]

  • Are Ar3SbCl2 Species Lewis Acidic? Exploration of the Concept and Pnictogen Bond Catalysis Using a Geometrically Constrained Example. ACS Publications. [Link]

  • Flash Communication: Properties and Applications of a Pentavalent Bromoantimony Lewis Acid. ACS Publications. [Link]

  • Are Ar3SbCl2 Species Lewis Acidic? Exploration of the Concept and Pnictogen Bond Catalysis Using a Geometrically Constrained Example. ResearchGate. [Link]

  • Are Ar3SbCl2 Species Lewis Acidic? Exploration of the Concept and Pnictogen Bond Catalysis Using a Geometrically Constrained Example. ACS Publications. [Link]

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A Researcher's Guide to the Spectroscopic Validation of Triphenylantimony Dibromide and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise structural confirmation of organometallic compounds is paramount. This guide provides a comprehensive framework for the spectroscopic validation of triphenylantimony dibromide (Ph₃SbBr₂) and its derivatives. Rather than a simple data repository, this document outlines the essential spectroscopic methodologies, explains the causal relationships behind experimental choices, and offers a self-validating system for the unambiguous characterization of this class of compounds.

Introduction: The Imperative for Rigorous Validation

Triphenylantimony dibromide is an organoantimony(V) compound, a class of molecules with applications ranging from catalysis to medicinal chemistry. The biological and chemical activity of these compounds is intrinsically linked to their precise molecular structure. Therefore, a robust and multi-faceted spectroscopic approach is not merely good practice but a scientific necessity to ensure purity, confirm identity, and understand structural nuances that may impact function.

This guide will detail the application of four key spectroscopic techniques for the validation of triphenylantimony dibromide and its derivatives: Infrared (IR) and Raman spectroscopy for vibrational analysis, Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the molecular framework, and Ultraviolet-Visible (UV-Vis) spectroscopy for probing electronic transitions.

Vibrational Spectroscopy: Probing the Molecular Bonds

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. For triphenylantimony dibromide, these techniques are crucial for confirming the presence of key functional groups and the overall molecular geometry.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum reveals the presence of specific functional groups.

Expected Spectral Features for Triphenylantimony Dibromide:

  • Phenyl Group Vibrations: The presence of the phenyl rings will give rise to a series of characteristic absorptions. Look for C-H stretching vibrations typically above 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

  • Sb-C Vibrations: The antimony-carbon bond vibration is a key indicator. For pentafluorophenyl derivatives of organoantimony compounds, the Sb-C vibration appears in the range of 440–468 cm⁻¹. For triphenyl derivatives, this may vary but is expected in the far-IR region.

  • Sb-Br Vibrations: The antimony-bromine stretching frequencies are expected to be found in the far-infrared region, typically below 400 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: A small amount of the solid triphenylantimony dibromide sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: The obtained spectrum is compared against known databases or theoretical calculations to assign the observed vibrational modes.

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and provides valuable information about the molecular backbone.

Expected Spectral Features for Triphenylantimony Dibromide:

  • Symmetric Vibrations: Raman spectroscopy is particularly adept at detecting symmetric vibrations. The symmetric stretching of the phenyl rings and the Sb-C bonds will be prominent.

  • Sb-Br Stretching: The symmetric Sb-Br stretching vibration should be observable and can provide information about the geometry around the antimony center.

Experimental Protocol: Dispersive Raman Spectroscopy

  • Sample Preparation: A small amount of the crystalline sample is placed on a microscope slide.

  • Data Acquisition: The sample is irradiated with a laser (e.g., 785 nm) and the scattered light is collected and analyzed.

  • Data Analysis: The Raman spectrum is analyzed to identify the characteristic vibrational modes. Comparison with theoretical calculations can aid in the assignment of complex spectra.

Comparison of Vibrational Techniques
FeatureInfrared (IR) SpectroscopyRaman Spectroscopy
Principle Absorption of IR radiationInelastic scattering of laser light
Sensitivity Polar bonds (e.g., C=O, O-H)Non-polar bonds (e.g., C-C, S-S)
Water Interference SignificantMinimal
Sample Prep Simple (ATR)Minimal
Key Info for Ph₃SbBr₂ Phenyl C-H, C=C stretches; Sb-Br (far-IR)Phenyl ring modes, Sb-C, Sb-Br symmetric stretches

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic and organometallic compounds in solution. It provides detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR Spectroscopy

¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework of the phenyl rings.

Expected Spectral Features for Triphenylantimony Dibromide:

  • ¹H NMR: The protons on the phenyl rings will appear as multiplets in the aromatic region of the spectrum (typically δ 7-8 ppm). The integration of these signals should correspond to 15 protons.

  • ¹³C NMR: The carbon atoms of the phenyl rings will show distinct signals in the aromatic region of the ¹³C NMR spectrum. The number of signals will depend on the symmetry of the molecule in solution.

Experimental Protocol: Solution-State NMR

  • Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Record the ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Chemical shifts are referenced to the residual solvent peak. The multiplicity, integration, and chemical shifts of the signals are analyzed to confirm the structure.

Advanced NMR Techniques

For more complex derivatives, two-dimensional NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For organometallic compounds, this can reveal details about metal-ligand charge transfer and π-π* transitions within aromatic ligands.

Expected Spectral Features for Triphenylantimony Dibromide:

  • π-π* Transitions: The phenyl rings will exhibit strong absorptions in the UV region due to π-π* transitions. The presence of the antimony and bromine atoms may cause a shift in the absorption maxima compared to benzene.

  • Charge-Transfer Bands: It is possible that charge-transfer bands involving the antimony center and the phenyl or bromide ligands could be observed.

Experimental Protocol: Solution UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile or dichloromethane).

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm.

  • Data Analysis: The wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities (ε) are determined.

Workflow and Data Integration for Validation

A robust validation of triphenylantimony dibromide and its derivatives relies on the integration of data from multiple spectroscopic techniques. The following workflow provides a systematic approach to characterization.

ValidationWorkflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Integration & Validation Synthesis Synthesize Ph₃SbBr₂ or Derivative Purification Purify by Recrystallization/Chromatography Synthesis->Purification IR IR Spectroscopy Purification->IR Confirm Functional Groups Raman Raman Spectroscopy Purification->Raman Analyze Skeletal Vibrations NMR ¹H & ¹³C NMR Purification->NMR Elucidate C-H Framework UVVis UV-Vis Spectroscopy Purification->UVVis Probe Electronic Structure DataIntegration Integrate All Spectral Data IR->DataIntegration Raman->DataIntegration NMR->DataIntegration UVVis->DataIntegration Comparison Compare with Literature/Theoretical Data DataIntegration->Comparison FinalValidation Final Structure Validation Comparison->FinalValidation

Caption: Integrated workflow for the spectroscopic validation of triphenylantimony dibromide.

Comparative Analysis with Alternative Compounds

When validating a new derivative of triphenylantimony, it is instructive to compare its spectroscopic data with that of the parent triphenylantimony dibromide and other known analogues. For instance, comparing the Sb-X stretching frequencies in the far-IR or Raman spectra for a series of triphenylantimony dihalides (X = F, Cl, Br, I) can reveal trends related to the electronegativity of the halogen. Similarly, the introduction of substituents on the phenyl rings will predictably alter the chemical shifts in the ¹H and ¹³C NMR spectra.

Conclusion: A Pathway to Confident Characterization

The validation of triphenylantimony dibromide and its derivatives requires a meticulous and multi-technique spectroscopic approach. By systematically applying vibrational, nuclear magnetic resonance, and electronic spectroscopy, researchers can build a comprehensive and self-validating dataset that confirms the identity, purity, and structure of these important organometallic compounds. This guide provides the foundational principles and experimental considerations to achieve this with confidence and scientific rigor.

References

  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Available at: [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Available at: [Link]

  • IOSR Journal. UV-Visible absorption spectroscopy and Z-scan analysis. Available at: [Link]

  • American Elements. Triphenylantimony Dibromide. Available at: [Link]

  • JETIR. Studies on Organ Antimony Compounds. Available at: [Link]

  • ResearchGate. 1 H NMR Data (In ppm) of Diphenylantimony (III) and Triphenylantimony (V) Complexes of Schiff Base Derived from Amino Acids. Available at: [Link]

  • ResearchGate. Raman spectra of perovskite Cs3Sb2Br9 synthesized at at 70 °C, 90 °C,.... Available at: [Link]

  • Pacific Northwest National Laboratory. Phosphine (PH 3 ) - VPL. Available at: [Link]

  • PubMed. Simultaneous determination of antimony(III) and antimony(V) by UV-vis spectroscopy and partial least squares method (PLS). Available at: [Link]

  • Royal Society of Chemistry. Identification of photofragmentation patterns in trihalide anions by global analysis of vibrational wavepacket dynamics in broadband transient absorption data. Available at: [Link]

  • Wikipedia. Spectral Database for Organic Compounds. Available at: [Link]

  • Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Available at: [Link]

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]

  • PubMed. Solvation dynamics through Raman spectroscopy: hydration of Br2 and Br3(-). Available at: [Link]

  • University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS - Search UW-Madison Libraries. Available at: [Link]

  • Chemistry LibreTexts. Infrared: Interpretation. Available at: [Link]

  • ResearchGate. Simultaneous determination of antimony(III) and antimony(V) by UV-vis spectroscopy and partial least squares method (PLS) | Request PDF. Available at: [Link]

  • Unchained Labs. Raman Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. 2.3: UV-Visible Spectroscopy of Organic Compounds. Available at: [Link]

  • Acta Chemica Scandinavica. Infrared Spectra of Some Organic Compounds of Group VB Elements. Available at: [Link]

  • YouTube. Infrared Spectroscopy, How to interpret the IR Spectrum and Identification of Functional Group.. Available at: [Link]

  • Wiley Analytical Science. SpectraBase. Available at: [Link]

  • DSpace. The Raman spectra of single crystals of PbCi2 and PbBr2. Available at: [Link]

  • ResearchGate. Raman spectroscopic investigations of some Tl-sulfosalt minerals containing pyramidal (As,Sb)S3 groups | Request PDF. Available at: [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]

  • PMC. Structural and vibrational properties of Sb2S3: Practical methodologies for accelerated research and application of this low dimensional material. Available at: [Link]

  • Wiley Science Solutions. Spectral Databases. Available at: [Link]

  • YouTube. Find all spectral data base here | Freely Available | Research query | Problem solved | English. Available at: [Link]

Safety Operating Guide

Safe Handling and Disposal of Triphenylantimony Dibromide (Ph₃SbBr₂)

[1]

Executive Safety Summary

Triphenylantimony dibromide (CAS: 1538-59-6) is an organometallic antimony(V) compound.[1][2][3] While generally more stable than its antimony(III) precursors, it presents specific disposal challenges due to the combination of heavy metal toxicity , halogen content , and moisture sensitivity .

Critical Directive:

  • NEVER dispose of this compound down the drain. Antimony is a priority pollutant.

  • AVOID mixing with strong oxidizers or aqueous acids in waste containers to prevent the release of bromine gas or hydrogen bromide fumes.

  • SEGREGATE as "Halogenated Organic Waste" tagged with "Heavy Metal (Antimony)."[1]

Chemical Hazard Profile

Understanding the physicochemical properties is the first step to safe disposal.

PropertySpecificationOperational Implication
Chemical Name Triphenylantimony dibromideLabeling identifier
Formula Ph₃SbBr₂ / C₁₈H₁₅Br₂SbContains Carbon, Antimony, Bromine
CAS Number 1538-59-6 Use for waste manifesting
Oxidation State Antimony (V)Generally stable, but reactive to strong reductants
Physical State White Crystalline SolidDust hazard; use powder hood
Stability Moisture Sensitive Hydrolyzes to release HBr/Bromide ions; keep dry
Hazards Irritant (Skin/Eye), Toxic (Chronic)PPE: Nitrile gloves, safety glasses, lab coat

Pre-Disposal Segregation Strategy

Effective disposal requires strict segregation to prevent cross-reactions in the waste drum.

Compatibility Matrix
  • Compatible: Halogenated organic solvents (Dichloromethane, Chloroform), non-halogenated organics (Toluene, Ethyl Acetate).[1]

  • INCOMPATIBLE (Do Not Mix):

    • Strong Oxidizers: Risk of liberating elemental Bromine (

      
      ) gas.
      
    • Aqueous Acids: Accelerates hydrolysis, releasing Hydrogen Bromide (

      
      ).
      
    • Reducing Agents: Potential to generate Stibine (

      
      ) gas (highly toxic) if reduced to Sb(III) in acidic media.[1]
      

Step-by-Step Disposal Workflows

Scenario A: Disposal of Pure Solid (Expired or Surplus)

Best for: Old bottles, excess reagent, or scraped solids.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1][2]

  • Transfer: Transfer the solid carefully inside a fume hood. Avoid generating dust.[4]

  • Secondary Containment: Place the primary container inside a clear plastic bag (double-bagging).

  • Labeling: Apply a hazardous waste label with the following specific tags:

    • Constituents: Triphenylantimony dibromide (100%)[1][2][3]

    • Hazards: Toxic, Irritant[5]

    • Notes:"Contains Antimony - Heavy Metal" (Crucial for incineration selection).[1][2]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Best for: Filtrates, reaction solvents, or dissolved reagent.[1]

  • Quenching (If reactive reagents are present):

    • If the mixture contains other reactive species (e.g., Grignards, Lithium reagents), quench carefully with isopropanol followed by water before adding the antimony compound to the waste stream.

    • Note: Ph₃SbBr₂ itself will slowly hydrolyze in water. Ensure the waste container is vented if large amounts of water are added.

  • Solvent Stream Selection:

    • Pour into the Halogenated Organic Waste carboy.

    • Why? Even if dissolved in non-halogenated solvents (like THF), the presence of the dibromide classifies the entire mixture as halogenated for incineration purposes.

  • Tagging:

    • You must explicitly write "Antimony (Sb)" on the waste tag. Standard halogenated waste is often blended for fuel; high heavy metal content requires a specific incinerator to capture the metal ash.

Scenario C: Spill Cleanup Procedure
  • Isolate: Evacuate the immediate area and mark the spill.

  • PPE: Wear double nitrile gloves, goggles, and a lab coat. If dust is airborne, use an N95 or P100 respirator.

  • Dry Cleanup (Preferred):

    • Cover the spill with an inert absorbent (Vermiculite or Sand).

    • Sweep up carefully to avoid dust.

    • Place in a solid waste container.

  • Wet Cleanup (Secondary):

    • If a residue remains, wipe with a paper towel dampened with saturated Sodium Bicarbonate (

      
      )  solution. This neutralizes any generated HBr.
      
    • Dispose of towels in the solid hazardous waste.

Decision Logic (Visualization)

The following diagram outlines the decision-making process for segregating Triphenylantimony dibromide waste.

DisposalWorkflowStartWaste Identification:Triphenylantimony DibromideStateCheckWhat is the physical state?Start->StateCheckSolidPure Solid / PowderStateCheck->SolidLiquidDissolved in SolventStateCheck->LiquidSolidAction1. Place in HDPE/Glass Jar2. Double Bag3. Label: 'Solid Toxic Waste'Solid->SolidActionLiquidCheckContains ReactiveReagents? (e.g., Li, Mg)Liquid->LiquidCheckTaggingCRITICAL STEP:Tag Label with'Contains Antimony (Heavy Metal)'SolidAction->TaggingQuenchQuench with IPA/Water(Vent evolved gas)LiquidCheck->QuenchYesStreamSelectSelect Stream:Halogenated Organic WasteLiquidCheck->StreamSelectNoQuench->StreamSelectStreamSelect->TaggingEndRequest EHS PickupTagging->End

Figure 1: Operational decision tree for the segregation and packaging of organoantimony waste.

Regulatory & Documentation

Proper documentation ensures your facility remains compliant with federal and local laws.

  • EPA Waste Codes:

    • While Antimony is not a "P" or "U" listed waste (unless in specific formulations), it is a Toxic Pollutant under the Clean Water Act.

    • If the waste is tested and leaches, it may be characteristic hazardous waste.

    • Best Practice: Manage as Hazardous Chemical Waste (RCRA).

  • DOT Shipping (if transporting):

    • UN Number: UN 3467 (Organometallic compound, solid, toxic, n.o.s.) or UN 3261 (Corrosive solid, acidic, organic, n.o.s) depending on pH/formulation.

    • Note: Always consult your EHS officer before shipping off-site.[1][2]

References

  • American Elements. (n.d.).[6] Triphenylantimony Dibromide Safety Data Sheet. Retrieved October 26, 2023, from [Link][1]

  • PubChem. (n.d.). Compound Summary: Triphenylantimony dibromide.[7][6][8] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • US EPA. (2023). Antimony Compounds Hazard Summary. Retrieved October 26, 2023, from [Link][1]

Personal protective equipment for handling Triphenylantimony dibromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Protocols for Triphenylantimony Dibromide Content Type: Operational Safety Guide Audience: Research Scientists & Drug Development Professionals

Executive Safety Summary: The Hazard Profile

The "Why" Behind the Protocol: Triphenylantimony dibromide (Ph


SbBr

, CAS: 962-13-0) presents a dual-hazard profile that distinguishes it from standard organic reagents. As a Senior Application Scientist, I urge you to look beyond the "Toxic" label and understand the mechanism of injury:
  • Systemic Heavy Metal Toxicity: Like arsenic, antimony acts as a sulfhydryl inhibitor, potentially disrupting enzymatic function if absorbed systemically.

  • Hydrolytic Corrosivity: The Sb-Br bond is moisture-sensitive. Upon contact with mucosal membranes (lungs, eyes) or ambient humidity, it hydrolyzes to release Hydrogen Bromide (HBr) and Triphenylantimony oxide.

Implication: Your PPE must protect against both fine particulate dust (heavy metal risk) and acid gases (corrosive risk).

PPE Matrix: Layered Defense System

Do not rely on a single barrier. Use this matrix to select equipment based on the specific phase of your experiment.

Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Solution/Scale-up >5g)Technical Rationale
Respiratory Fume Hood (Required) Fume Hood + N95/P100 (if outside hood)Primary control is always the hood to capture HBr off-gassing. Respirators are a backup for spill cleanup only.
Hand Protection Double Nitrile Gloves (Min 0.11mm each)Silver Shield / Laminate Liners under NitrileOrganoantimony compounds can permeate standard nitrile over time, especially when dissolved in DCM or THF.
Eye Protection Chemical Splash Goggles Face Shield + GogglesSafety glasses are insufficient. Hydrolysis creates an HBr fog that can bypass side shields.
Body Defense Lab Coat (Cotton/Flame Resistant)Tyvek Sleeves + Chemical ApronPrevents dust accumulation on cuffs, which is a common route of secondary ingestion.

Operational Workflow: From Storage to Synthesis

This workflow integrates safety with experimental success. The goal is to maintain the integrity of the Sb(V) center while protecting the operator.

Phase A: Pre-Operational Checks
  • Moisture Control: Ensure all glassware is oven-dried. Moisture triggers HBr release, which complicates handling and degrades the reagent.

  • Static Mitigation: Ph

    
    SbBr
    
    
    
    is a fine crystalline powder. Use an antistatic gun or ionizer during weighing to prevent "flying powder" events.
Phase B: Handling Protocol

HandlingProtocol cluster_hood Engineering Control: Fume Hood Start Start: Reagent Retrieval Check Check Humidity/Static Start->Check Weigh Weigh inside Fume Hood Check->Weigh If Dry Transfer Transfer to Reaction Vessel Weigh->Transfer Use Powder Funnel Seal Seal & Inert (N2/Ar) Transfer->Seal Clean Wipe Balance (Wet Wipe) Seal->Clean

Figure 1: Operational workflow emphasizing containment within the fume hood to manage HBr off-gassing.

  • Weighing: Perform strictly inside a functioning fume hood. Do not use a balance on an open bench.

  • Solvent Addition: Add solvent (e.g., Dichloromethane, Acetonitrile) slowly.

    • Observation: If the solution smokes slightly, it indicates hydrolysis (HBr release). Ensure the sash is lowered.

  • Quenching: When the reaction is complete, quench with a mild base (e.g., Sat. NaHCO

    
    ) to neutralize any free HBr and precipitate the inorganic antimony salts for easier filtration.
    

Emergency Response: Spills & Exposure

The "Self-Validating" Response System: Before acting, ask: Is it dry or wet? This determines your cleanup chemistry.

Scenario A: Dry Powder Spill
  • Isolate: Close lab doors. Mark the area.

  • PPE Upgrade: Don P100 respirator if the spill is outside the hood.

  • Cleanup: Do NOT sweep vigorously (creates dust).

    • Use a HEPA vacuum if available.

    • Alternatively, cover with wet paper towels (water/soap) to dampen the powder, then scoop. Note: Dampening will release small amounts of HBr—wear goggles.

Scenario B: Solution/Hydrolyzed Spill
  • Neutralize: Cover the spill with Sodium Bicarbonate or Calcium Carbonate. Wait for bubbling (CO

    
     release) to cease.
    
  • Absorb: Use vermiculite or spill pads.

  • Decontaminate: Wash the surface with a dilute soap solution, then water. Test pH of the final rinse to ensure neutrality.

SpillResponse Spill Spill Detected Assess Assess State Spill->Assess Dry Dry Powder Assess->Dry Wet Liquid/Solution Assess->Wet Dampen Cover with Wet Pads (Minimize Dust) Dry->Dampen Prevent Aerosol Neutralize Apply NaHCO3 (Neutralize HBr) Wet->Neutralize Stop Corrosion Collect Collect as Haz Waste Dampen->Collect Neutralize->Collect

Figure 2: Decision logic for spill remediation, prioritizing dust control for solids and pH neutralization for liquids.

Disposal: Cradle-to-Grave Lifecycle

Antimony is a regulated heavy metal. Improper disposal is a significant regulatory violation.

  • Segregation: Do not mix with general organic waste.

  • Labeling: clearly mark the container: "Hazardous Waste - Toxic - Heavy Metal (Antimony) - Corrosive."

  • Stream:

    • Solid Waste: Contaminated gloves, weighing boats, and paper towels go into the solid hazardous waste bin.

    • Liquid Waste: Aqueous layers containing antimony salts must go to the Aqueous Heavy Metal stream, not the standard sewer/drain.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11777, Triphenylantimony. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Antimony Compounds. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Triphenylantimony. Retrieved from [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.